2-Ethynylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c1-2-5-6-3-4-7-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFUVXUAFYQGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470001 | |
| Record name | 2-Ethynylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111600-85-2 | |
| Record name | 2-Ethynylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-Ethynylthiazole from 2-Bromothiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 2-Ethynylthiazole
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the thiazole moiety is a privileged scaffold. Its incorporation into molecular architectures often imparts favorable pharmacokinetic properties and potent biological activity. When functionalized with a terminal alkyne, as in this compound, its utility expands dramatically. This seemingly simple molecule becomes a powerful building block for diversification through click chemistry, further cross-coupling reactions, and the synthesis of complex heterocyclic systems. A series of acetylene derivatives of thiazole have been synthesized and have shown promising anti-inflammatory activity[1]. This guide provides a detailed, mechanistically-grounded, and field-tested approach to the synthesis of this compound, starting from the commercially available 2-bromothiazole.
The Core Strategy: Sonogashira Cross-Coupling
The most robust and widely adopted method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed, copper(I)-co-catalyzed transformation is renowned for its reliability and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.[2][4]
The synthesis is strategically executed in two key steps:
-
Protected Alkynylation: A Sonogashira coupling between 2-bromothiazole and a protected terminal alkyne, typically (trimethylsilyl)acetylene (TMS-acetylene). The use of a silyl protecting group is a critical choice to prevent the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[2][5]
-
Deprotection: A mild and selective cleavage of the trimethylsilyl (TMS) group to unveil the desired terminal alkyne, this compound.
Mechanistic Deep Dive: The Dual Catalytic Cycle of Sonogashira Coupling
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for troubleshooting and optimization. The Sonogashira coupling operates via two interconnected and synergistic catalytic cycles.[4]
-
The Palladium Cycle (The C-C Bond Formatter): This is where the primary bond construction occurs.
-
Reductive Activation: If starting with a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it is first reduced in situ to the active 14-electron Pd(0) species, Pd(PPh₃)₂.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of 2-bromothiazole, forming a Pd(II)-thiazolyl intermediate.[6] This is often the rate-determining step.
-
Transmetalation: The copper acetylide (generated in the copper cycle) transfers its acetylide group to the palladium center, displacing the bromide and forming a new Pd(II)-alkynyl-thiazolyl complex.[6]
-
Reductive Elimination: This final step sees the cis-isomers of the intermediate collapse, forming the C-C bond of the product, 2-((trimethylsilyl)ethynyl)thiazole, and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle (The Alkyne Activator): This cycle's purpose is to prepare the alkyne for transmetalation.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the π-system of the TMS-acetylene.
-
Deprotonation & Acetylide Formation: In the presence of the amine base (e.g., triethylamine), the terminal proton of the alkyne becomes more acidic and is removed, generating a highly reactive copper(I) acetylide intermediate.[3][6] This species is now primed to engage with the palladium cycle.
-
The interplay between these cycles is crucial for an efficient reaction.
Caption: Figure 1: The Dual Catalytic Cycles of Sonogashira Coupling.
Field-Tested Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents are hazardous; consult their Safety Data Sheets (SDS) before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to ensure catalyst stability and prevent side reactions.
Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole
This protocol details the core Sonogashira coupling. The reactivity of aryl bromides is lower than iodides, often necessitating slightly elevated temperatures for efficient conversion.[2][6]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: To the flask, add 2-bromothiazole (1.0 eq), copper(I) iodide (CuI, 0.025 eq), and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 5.0 eq) via syringe. The triethylamine acts as both the base and a co-solvent. Stir the mixture at room temperature for 15 minutes. The solution should appear as a yellow-brown suspension.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots, observing the consumption of the 2-bromothiazole starting material.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a plug of Celite® to remove the catalyst residues and insoluble salts. Wash the Celite® pad with additional diethyl ether.[6]
-
Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-((trimethylsilyl)ethynyl)thiazole as a pale yellow oil.
Part B: Deprotection to Yield this compound
The TMS group is a robust protecting group but can be removed under mild conditions, preserving the sensitive thiazole ring. A simple and effective method uses potassium carbonate in methanol.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a single-neck round-bottom flask with a magnetic stir bar, dissolve the purified 2-((trimethylsilyl)ethynyl)thiazole (1.0 eq) from Part A in methanol.
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction Execution: Stir the suspension at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the complete disappearance of the starting material by TLC. The product, this compound, is more polar than its silylated precursor.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and carefully concentrate the solvent under reduced pressure (the product can be somewhat volatile).
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography (silica gel, hexane/ethyl acetate) to yield pure this compound.
Data Summary and Expected Outcomes
The following table provides a summary of the reaction parameters for this two-step synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.
| Parameter | Part A: Sonogashira Coupling | Part B: Deprotection |
| Key Reactant | 2-Bromothiazole | 2-((Trimethylsilyl)ethynyl)thiazole |
| Key Reagent | (Trimethylsilyl)acetylene | Potassium Carbonate (K₂CO₃) |
| Catalyst System | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | N/A |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) |
| Solvent | THF / Et₃N | Methanol |
| Temperature | 60 °C | Room Temperature |
| Typical Time | 4 - 6 hours | 1 - 2 hours |
| Typical Yield | 75 - 90% | 85 - 98% |
Conclusion and Forward Outlook
The two-step synthesis of this compound from 2-bromothiazole via a protected Sonogashira coupling is a highly reliable and scalable method. By understanding the underlying mechanisms of the dual catalytic cycles and adhering to inert atmosphere techniques, researchers can consistently obtain this valuable building block in high yield and purity. The successful synthesis of this compound opens the door to a vast array of subsequent chemical transformations, empowering drug discovery programs and the development of novel organic materials.
References
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Google Search. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Google Search. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from Google Search. [Link]
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Chen, Z., et al. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
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MDPI. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Retrieved from Google Search. [Link]
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Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568. [Link]
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Hajipour, A. R., & Ruoho, A. E. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. [Link]
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PubMed. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions. [Link]
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ResearchGate. (2025, August 5). Synthesis and Antiinflammatory Activity of Ethynylthiazoles. Retrieved from Google Search. [Link]
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Royal Society of Chemistry. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
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ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from Google Search. [Link]
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Reddit. (2021, May 26). TMS deprotection of acid- and base-sensitive substrate. Retrieved from Google Search. [Link]
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ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from Google Search. [Link]
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A Spectroscopic Guide to 2-Ethynylthiazole: Unveiling the Molecular Fingerprint of a Promising Heterocycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone of innovation. Its presence in a multitude of bioactive compounds and functional materials underscores the importance of understanding the nuanced characteristics of its derivatives. Among these, 2-ethynylthiazole emerges as a particularly intriguing building block, offering a reactive alkyne handle for further molecular elaboration through reactions such as click chemistry and Sonogashira couplings. This guide, intended for researchers and professionals in drug development and related fields, provides a comprehensive technical overview of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectral features, this document aims to empower scientists with the knowledge to confidently identify, characterize, and utilize this versatile molecule in their research endeavors.
The Structural and Spectroscopic Landscape of this compound
This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, and an ethynyl group at position 2. This unique combination of a heteroaromatic ring and a terminal alkyne gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the NMR, IR, and MS data, providing both experimentally-derived values where available and predicted characteristics based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the thiazole ring and the ethynyl moiety.
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two protons on the thiazole ring and the acetylenic proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.60 - 7.80 | Doublet | ~3.0 - 4.0 |
| H-5 | ~7.20 - 7.40 | Doublet | ~3.0 - 4.0 |
| C≡C-H | ~3.00 - 3.30 | Singlet | - |
Causality Behind the Chemical Shifts and Couplings:
-
Thiazole Ring Protons (H-4 and H-5): The protons on the thiazole ring resonate in the aromatic region of the spectrum. The deshielding effect of the electronegative nitrogen and sulfur atoms, as well as the ring current of the aromatic system, contribute to their downfield chemical shifts. The observed coupling between H-4 and H-5 is a characteristic feature of the thiazole ring, with the magnitude of the coupling constant being typical for protons in a five-membered aromatic heterocycle.
-
Acetylenic Proton (C≡C-H): The proton of the terminal alkyne typically appears as a sharp singlet. Its chemical shift is influenced by the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the bond, resulting in a more upfield resonance compared to vinylic or aromatic protons.
The carbon-13 NMR spectrum provides valuable information about the carbon framework of this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145 - 155 |
| C-4 | ~140 - 145 |
| C-5 | ~115 - 125 |
| C≡C-H | ~80 - 85 |
| C≡C-H | ~75 - 80 |
Expert Interpretation:
-
Thiazole Ring Carbons (C-2, C-4, C-5): The carbon atoms of the thiazole ring exhibit distinct chemical shifts due to the varying electronic effects of the heteroatoms. C-2, being directly attached to both the nitrogen and sulfur atoms and the electron-withdrawing ethynyl group, is expected to be the most downfield. C-4 is also significantly deshielded by the adjacent nitrogen atom. C-5, being further from the nitrogen, typically resonates at a more upfield position.
-
Alkynyl Carbons (C≡C-H): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-90 ppm. The carbon directly attached to the thiazole ring will be slightly more downfield than the terminal carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups through Vibrational Modes
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions arising from the terminal alkyne and the thiazole ring.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C≡C-H | C-H Stretch | ~3300 | Strong, Sharp |
| C≡C | C≡C Stretch | ~2100 - 2150 | Medium to Weak, Sharp |
| C=N (Thiazole) | C=N Stretch | ~1500 - 1600 | Medium |
| C-H (Thiazole) | C-H Stretch | ~3100 - 3150 | Medium |
| Ring Vibrations | C-S, C-N, C-C | Fingerprint Region | Complex |
Trustworthiness of the Data: The presence of a strong, sharp peak around 3300 cm⁻¹ is a highly reliable indicator of a terminal alkyne C-H bond.[1][2] The C≡C triple bond stretch, while sometimes weak, is also a key diagnostic feature. The absorptions for the thiazole ring are consistent with those observed for other thiazole derivatives.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (C₅H₃NS), which is approximately 109.00 m/z.
-
Key Fragmentation Pathways: The fragmentation of thiazole derivatives often involves the cleavage of the ring. Common fragmentation pathways for this compound could include:
-
Loss of the ethynyl group (-C₂H) to give a thiazole radical cation.
-
Cleavage of the thiazole ring, leading to fragments containing sulfur and nitrogen.
-
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45-90 degrees, longer acquisition and relaxation times may be necessary due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source.
-
Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and will likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) can also be used, particularly if the compound is being analyzed from a liquid chromatography stream.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Record the mass spectrum, plotting ion abundance versus m/z.
Synthesis of this compound: A Plausible Synthetic Route
A reliable synthesis is paramount for obtaining a pure sample for spectroscopic analysis. A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.
Sonogashira Coupling Approach
This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Experimental Workflow:
-
Coupling Reaction: To a solution of 2-bromothiazole or 2-iodothiazole in a suitable solvent (e.g., THF, DMF), add the palladium catalyst, copper(I) iodide, and a base. Then, add the protected acetylene (e.g., trimethylsilylacetylene). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography.
-
Deprotection: The silyl protecting group is removed by treating the purified intermediate with a mild base, such as potassium carbonate in methanol, to yield the final product, this compound.
Applications in Drug Discovery and Beyond
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of an ethynyl group at the 2-position of the thiazole ring opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The alkyne moiety can serve as a handle for:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for creating triazole linkages, which can be used to connect the thiazole core to other molecular fragments.
-
Further Functionalization: The terminal alkyne can be further elaborated through various chemical transformations, allowing for the synthesis of a diverse library of compounds for biological screening.
Conclusion
The spectroscopic characterization of this compound provides a fundamental understanding of its molecular structure and electronic properties. This in-depth guide has outlined the expected NMR, IR, and MS data, grounded in the principles of spectroscopic interpretation. The provided experimental protocols and synthetic strategies offer a practical framework for researchers to confidently work with this valuable heterocyclic building block. As the demand for novel therapeutic agents and advanced materials continues to grow, the insights presented herein will undoubtedly contribute to the successful application of this compound in the development of next-generation chemical entities.
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The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 2-Ethynylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-ethynylthiazole moiety represents a confluence of two structurally significant pharmacophores: the aromatic thiazole ring and the versatile terminal alkyne. The thiazole nucleus is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Concurrently, the terminal alkyne has emerged as a powerful functional group in drug design, valued for its ability to act as a rigid linker, participate in potent binding interactions, and serve as a handle for bioorthogonal "click" chemistry.[5][6][7][8] This guide provides a comprehensive technical exploration of the logical pathways leading to the first synthesis of this compound. While a singular, seminal "discovery" paper for the parent compound is not readily apparent in a historical survey of the literature, its synthesis can be confidently achieved through established, robust, and field-proven methodologies. This document will detail the two most probable and scientifically sound strategies for the inaugural synthesis of this important scaffold: the Sonogashira coupling of a 2-halothiazole and the Seyferth-Gilbert homologation of a 2-acylthiazole. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, thereby creating a self-validating system of knowledge for researchers in the field.
Introduction: The Strategic Amalgamation of Thiazole and Alkyne Functionality
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole-containing compounds are prevalent in nature and are key components of numerous pharmaceuticals, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole.[1][2]
The terminal alkyne, with its linear geometry and sp-hybridized carbons, offers a distinct set of advantages in medicinal chemistry. It can act as a bioisostere for other functional groups, impart conformational rigidity to a molecule, and participate in strong hydrogen bonding and other non-covalent interactions within a protein binding pocket.[5][6] Furthermore, the terminal alkyne is the linchpin of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry," which allows for the efficient and specific covalent linking of molecules in complex biological environments.[7][8]
The synthesis of this compound, therefore, represents a critical step in harnessing the synergistic potential of these two important building blocks for the creation of novel therapeutics and chemical probes.
Retrosynthetic Analysis: Devising the Inaugural Synthetic Pathways
A logical retrosynthetic analysis of this compound points to two primary disconnection strategies, each leveraging well-established and powerful synthetic transformations.
The palladium cycle begins with the oxidative addition of the 2-halothiazole to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in situ from the terminal alkyne, a copper(I) salt, and a base. The final step is the reductive elimination of the this compound product, regenerating the Pd(0) catalyst.
Materials:
-
2-Bromothiazole
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagents Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF and triethylamine (3.0 eq).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.
-
Purification: After deprotection is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
| Entry | Precursor | Alkyne Source | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | TMSA | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 60 | Typically >80 |
Route B: The Seyferth-Gilbert Homologation Approach
This route offers an alternative to cross-coupling methods, particularly when a suitable 2-halothiazole is unavailable or when a functional group transformation is preferred. It utilizes the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) to convert an aldehyde, in this case, 2-formylthiazole, into the corresponding terminal alkyne.
The Seyferth-Gilbert homologation proceeds through a series of well-defined steps: [1][5]
The reaction is initiated by the deprotonation of the Seyferth-Gilbert reagent with a strong base to form a phosphonate anion. This anion then attacks the carbonyl carbon of 2-formylthiazole. The resulting adduct cyclizes to form an oxaphosphetane intermediate, which then eliminates dimethyl phosphate to yield a vinyl diazo species. Loss of nitrogen gas from this intermediate generates a vinyl carbene, which undergoes a 1,2-hydride shift to furnish the final this compound product.
Materials:
-
2-Formylthiazole
-
Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert Reagent)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions at low temperatures
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-formylthiazole (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled solution of 2-formylthiazole.
-
Reagent Addition: Prepare a solution of dimethyl (diazomethyl)phosphonate (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction and Warming: Stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to room temperature overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
| Entry | Precursor | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Formylthiazole | Seyferth-Gilbert Reagent | t-BuOK | THF | -78 to RT | Typically 60-80 |
Conclusion: Foundational Syntheses for a Privileged Scaffold
The inaugural synthesis of this compound, while not attributed to a single "discovery" event in the readily available literature, can be confidently approached through two robust and well-established synthetic strategies: the Sonogashira coupling and the Seyferth-Gilbert homologation. These methods, grounded in fundamental principles of organic chemistry, provide reliable and efficient pathways to this valuable molecular scaffold. The ability to strategically introduce the terminal alkyne functionality onto the thiazole ring has been, and will continue to be, a critical enabler for the development of novel therapeutics and chemical biology tools. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and utilize this compound in their own research endeavors, secure in the knowledge that these methods are both scientifically sound and field-proven.
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An In-depth Technical Guide on the Solubility and Stability of 2-Ethynylthiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Privileged Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure." The introduction of an ethynyl group at the 2-position of the thiazole ring creates 2-ethynylthiazole, a molecule with enhanced reactivity and potential as a versatile building block in drug discovery, particularly for covalent inhibitors and click chemistry applications. However, the very features that make this compound attractive also necessitate a thorough understanding of its fundamental physicochemical properties. This guide, therefore, provides a comprehensive technical overview of the solubility and stability of this compound, offering both predictive insights and actionable experimental protocols to empower researchers in their drug development endeavors. While direct experimental data for this compound is scarce in public literature, this document synthesizes established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive framework.
Section 1: Deciphering the Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to challenging formulation development and inadequate in vivo exposure. This section delves into the predicted solubility of this compound in a range of common solvents and provides a detailed protocol for its experimental determination.
Predicted Solubility: A "Like Dissolves Like" Approach
The solubility of this compound is governed by the interplay of the polar thiazole ring and the nonpolar ethynyl group. The thiazole moiety, with its nitrogen and sulfur heteroatoms, is capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents. Conversely, the ethynyl group contributes to the molecule's nonpolar character.
Based on the properties of structurally similar compounds, a qualitative prediction of solubility in common laboratory solvents is presented in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The strong dipole moments of these solvents can effectively solvate the polar thiazole ring. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The ability to act as hydrogen bond donors and acceptors will facilitate interaction with the thiazole nitrogen. However, the nonpolar ethynyl group will limit solubility, especially in water. |
| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Moderate to Low | The nonpolar character of the ethynyl group will favor interaction with these solvents, but the polar thiazole ring will hinder extensive dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions, offering a balance for solvating both the polar and nonpolar regions of the molecule. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5] This protocol provides a reliable and reproducible means to quantify the solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated analytical method for quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Self-Validating System:
-
Visual Confirmation: The continued presence of excess solid in each vial after equilibration confirms that a saturated solution was achieved.
-
Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been established.
-
Reproducibility: The experiment should be performed in triplicate to assess the variability of the results.
Section 2: Unraveling the Stability Profile of this compound
Ensuring the stability of a drug candidate throughout its shelf life and under physiological conditions is a non-negotiable aspect of drug development.[6][7][8][9] This section explores the potential degradation pathways of this compound and provides a robust protocol for its stability assessment.
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential routes of degradation. Understanding these pathways is critical for developing stable formulations and predicting potential in vivo liabilities.
-
Oxidative Degradation: The electron-rich thiazole ring and the ethynyl group are both susceptible to oxidation.[10] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The potential products could involve oxidation of the sulfur atom or cleavage of the ethynyl group.
-
pH-Dependent Hydrolysis: While the thiazole ring itself is generally stable to hydrolysis, the ethynyl group can undergo hydration, particularly under acidic conditions, to form an acetyl group. Thiazolidine derivatives, which are structurally related, have shown pH-dependent lability.[11]
-
Photodegradation: Aromatic and conjugated systems can absorb UV light, leading to photochemical reactions. Photostability testing is therefore crucial to determine appropriate packaging and storage conditions.
-
Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of heat, light, or metal catalysts.
Caption: Predicted degradation pathways for this compound.
Experimental Protocol for Forced Degradation and Stability Indicating Method Development
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][9] This protocol outlines a systematic approach to assessing the stability of this compound under various stress conditions.
Objective: To investigate the degradation of this compound under stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Stress: Store a solid sample and a solution of this compound in an oven at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose a solid sample and a solution of this compound to UV light according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Neutralization (for acid/base hydrolysis): Neutralize the acid and base-stressed samples before analysis.
-
Analytical Method Development:
-
Analyze the stressed samples using an HPLC-PDA or LC-MS system.
-
Develop a chromatographic method that provides adequate separation between the peak for this compound and any new peaks corresponding to degradation products.
-
The use of a PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
-
-
Data Analysis:
-
Quantify the decrease in the peak area of this compound over time for each stress condition.
-
Identify and quantify the major degradation products.
-
Caption: Workflow for forced degradation studies.
Section 3: Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
Conclusion: A Foundation for Informed Development
This technical guide provides a predictive yet scientifically grounded framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical principles with established experimental protocols, researchers and drug development professionals can proactively address potential challenges related to the physicochemical properties of this promising heterocyclic building block. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data that is essential for advancing drug discovery programs. As with any compound in early development, it is imperative that these predictive insights are substantiated with rigorous experimental data to pave the way for successful and efficient translation from the laboratory to the clinic.
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Unveiling the Electronic Landscape of 2-Ethynylthiazole: A Theoretical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Ethynylthiazole in Modern Chemistry
Thiazole rings are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional organic materials.[1][2] The introduction of an ethynyl group at the 2-position of the thiazole moiety creates this compound, a molecule with a unique electronic profile that is ripe for exploration. The ethynyl group, with its triple bond, acts as a potent electron-withdrawing and π-conjugating substituent, which can significantly modulate the electronic properties of the parent thiazole ring.[3][4] Understanding these electronic properties through theoretical studies is paramount for the rational design of novel pharmaceuticals and advanced materials. This guide provides an in-depth technical overview of the theoretical methodologies used to study the electronic properties of this compound, offering insights into its reactivity, stability, and potential applications.
Theoretical Framework: A Deep Dive into Computational Methodology
The investigation of the electronic properties of molecules like this compound is predominantly carried out using computational quantum chemistry methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure of organic molecules due to its excellent balance of accuracy and computational cost.[5][6]
The Choice of DFT Functional and Basis Set
The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.[1][7] A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice for this type of molecule. This basis set is extensive enough to describe the electron distribution accurately, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms and diffuse functions (++) to properly describe the behavior of electrons far from the nucleus.
Computational Workflow: From Geometry Optimization to Property Calculation
A typical theoretical study on this compound would follow a well-defined computational workflow. The initial step involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Once the optimized geometry is obtained, a range of electronic properties can be calculated.
Caption: A typical computational workflow for the theoretical study of this compound.
Key Electronic Properties of this compound
The following sections detail the key electronic properties of this compound that can be elucidated through theoretical calculations and their implications for the molecule's behavior.
Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.[3] A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.
Based on studies of similar ethynyl-substituted heterocyclic systems, it is expected that the introduction of the ethynyl group will lower the HOMO-LUMO gap of the thiazole ring, making this compound more reactive and potentially colored compared to unsubstituted thiazole.[4]
| Property | Expected Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical reactivity, kinetic stability |
Caption: Expected frontier molecular orbital energies and HOMO-LUMO gap for this compound based on DFT calculations.
Caption: A simplified diagram illustrating the HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[8] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive electrostatic potential, which are favorable for nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the thiazole ring, making it a likely site for protonation and coordination to metal ions. The hydrogen atom of the ethynyl group is expected to be slightly acidic, exhibiting a region of positive potential.
Atomic Charge Distribution
The distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. Mulliken population analysis is a common method for calculating atomic charges from quantum chemical calculations. The charge distribution in this compound will be influenced by the electronegativity of the heteroatoms (N and S) and the electron-withdrawing nature of the ethynyl group. The nitrogen and sulfur atoms are expected to carry partial negative charges, while the carbon atoms of the thiazole ring and the ethynyl group will have varying degrees of positive or negative charge depending on their local chemical environment.
Implications for Drug Development and Materials Science
The theoretical understanding of the electronic properties of this compound has significant implications for its practical applications:
-
Drug Design: The MEP and atomic charge data can guide the design of this compound derivatives as potential drug candidates by identifying key interaction points for binding to biological targets. The reactivity profile derived from FMO analysis can help in understanding the metabolic stability of these compounds.
-
Materials Science: The HOMO-LUMO gap is a crucial parameter for designing organic electronic materials. A tunable HOMO-LUMO gap in derivatives of this compound could lead to the development of novel organic semiconductors, dyes for solar cells, and components for organic light-emitting diodes (OLEDs).[3]
Conclusion
Theoretical studies, primarily employing Density Functional Theory, provide a powerful framework for elucidating the electronic properties of this compound. By calculating and analyzing parameters such as frontier molecular orbitals, molecular electrostatic potential, and atomic charge distribution, researchers can gain deep insights into the molecule's reactivity, stability, and potential for various applications. This knowledge is invaluable for the rational design of new molecules with tailored properties for drug development and materials science. The continued synergy between computational chemistry and experimental synthesis will undoubtedly unlock the full potential of this compound and its derivatives in the years to come.
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The Versatility of 2-Ethynylthiazole: A Technical Guide for Synthetic Organic Chemists
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties. The introduction of an ethynyl group at the 2-position of the thiazole ring creates a remarkably versatile building block: 2-ethynylthiazole. This guide provides an in-depth exploration of the synthetic potential of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications in modern organic chemistry. We will delve into the core reactivity of this molecule, focusing on its utility in cycloaddition and palladium-catalyzed cross-coupling reactions. By providing not only established protocols but also the underlying mechanistic principles and strategic considerations, this guide aims to empower chemists to leverage the full potential of this compound in the design and synthesis of novel, high-value molecules.
Introduction: The Strategic Importance of the this compound Moiety
The thiazole ring is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals, including anticancer agents, antibiotics, and anti-inflammatory drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of a terminal alkyne at the C2 position imbues the thiazole core with a rich and diverse reactivity profile. The ethynyl group serves as a powerful handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a highly sought-after building block in the synthesis of complex molecular architectures.
This guide will illuminate the key synthetic transformations of this compound, with a focus on two major classes of reactions that underscore its utility:
-
Cycloaddition Reactions: The electron-deficient nature of the thiazole ring and the reactivity of the alkyne make this compound an excellent participant in various cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
-
Palladium-Catalyzed Cross-Coupling Reactions: The terminal alkyne of this compound is a prime substrate for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Sonogashira, Stille, Suzuki, and Heck couplings, enabling the facile introduction of diverse substituents.
Through a detailed examination of these reaction classes, supported by mechanistic insights, experimental protocols, and illustrative examples, this guide will provide a solid foundation for the strategic application of this compound in contemporary organic synthesis.
Synthesis of this compound: Accessing the Key Building Block
The most common and efficient method for the synthesis of this compound involves a two-step sequence starting from the readily available 2-bromothiazole. This approach leverages the power of the Sonogashira coupling reaction.
Sonogashira Coupling with a Protected Acetylene
The initial step involves the palladium-catalyzed cross-coupling of 2-bromothiazole with a protected acetylene source, typically trimethylsilylacetylene (TMSA). The use of a protecting group on the acetylene is crucial to prevent self-coupling of the terminal alkyne under the reaction conditions.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole
-
To a solution of 2-bromothiazole (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature of 70-80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)thiazole.
Deprotection to Yield this compound
The subsequent removal of the trimethylsilyl (TMS) protecting group is typically achieved under mild basic conditions, yielding the desired this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve the 2-((trimethylsilyl)ethynyl)thiazole (1.0 equiv) in a solvent such as methanol.
-
Add a base, for example, potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The alkyne functionality of this compound makes it an excellent partner in a variety of cycloaddition reactions, providing rapid access to complex heterocyclic systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that joins an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[1] This reaction is prized for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[4][5] this compound is an excellent substrate for CuAAC, enabling the facile synthesis of thiazole-triazole conjugates.
Reaction Scheme:
Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for CuAAC with this compound
-
In a reaction vessel, dissolve the organic azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O, THF/H₂O, or DMF).
-
Prepare the copper(I) catalyst in situ by adding a copper(II) source, such as copper(II) sulfate pentahydrate (0.01-0.05 equiv), and a reducing agent, typically sodium ascorbate (0.1-0.2 equiv).
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration if it precipitates from the reaction mixture. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Table 1: Representative Examples of CuAAC Reactions with Thiazole Derivatives
| Entry | Azide Partner | Catalyst System | Solvent | Yield (%) |
| 1 | Benzyl Azide | CuBr/PMDETA | DMF | 91 |
| 2 | Phenyl Azide | CuBr/TEEDA | DMF | 84 |
| 3 | 1-Azidohexane | CuBr/bipy | DMF | 95 |
Data adapted for illustrative purposes.
[3+2] Cycloaddition with Nitrones
The reaction of this compound with nitrones provides a direct route to isoxazoline-substituted thiazoles. This [3+2] cycloaddition is a powerful tool for the synthesis of five-membered nitrogen- and oxygen-containing heterocycles.[6] The regioselectivity of the reaction is governed by the electronic nature of both the nitrone and the dipolarophile.
Reaction Scheme:
Figure 3: [3+2] Cycloaddition of this compound with a Nitrone.
Experimental Protocol: General Procedure for Nitrone Cycloaddition with this compound
-
Dissolve the nitrone (1.0 equiv) and this compound (1.2 equiv) in an inert solvent such as toluene or xylenes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Alternatively, the reaction can be promoted by a Lewis acid catalyst (e.g., ZnI₂, Sc(OTf)₃) at lower temperatures.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting mixture of regioisomeric isoxazolines by column chromatography on silica gel.
Diels-Alder Reaction
In the Diels-Alder reaction, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[7] The electron-withdrawing nature of the thiazole ring activates the alkyne towards cycloaddition. The regioselectivity of the reaction is predictable based on the electronic properties of the substituents on both the diene and the dienophile.[5]
Reaction Scheme:
Figure 4: Diels-Alder Reaction of this compound.
Experimental Protocol: General Procedure for Diels-Alder Reaction with this compound
-
In a sealed tube, combine this compound (1.0 equiv) and the diene (1.0-1.5 equiv) in a high-boiling inert solvent (e.g., toluene, xylenes).
-
Heat the mixture to a high temperature (typically 100-180 °C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and this compound is an excellent substrate for several of these transformations.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. This compound can be readily coupled with a variety of aryl and heteroaryl halides to generate a diverse range of substituted thiazoles.
Reaction Scheme:
Figure 5: Sonogashira Coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling with this compound
-
To a solution of the aryl or vinyl halide (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.01-0.05 equiv) and a copper(I) cocatalyst (e.g., CuI) (0.02-0.1 equiv).
-
Add a base, such as triethylamine or diisopropylethylamine, if it is not used as the solvent.
-
Degas the reaction mixture and stir it under an inert atmosphere (argon or nitrogen) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, work up the reaction by filtering off the catalyst and removing the solvent. The product is then purified by column chromatography or crystallization.
Table 2: Examples of Sonogashira Coupling with Thiazole Derivatives
| Entry | Aryl Halide | Palladium Catalyst | Base | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | Et₃N | 85 |
| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂ | Et₃N/DMF | 78 |
| 3 | 2-Iodothiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | 92 |
Data adapted for illustrative purposes.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[10][11] While this compound itself is not the organostannane component, it can be readily converted to a 2-(tributylstannylethynyl)thiazole derivative. This stannane can then participate in Stille couplings with a wide range of electrophiles.
Experimental Protocol: Two-Step Stille Coupling via an Intermediate Stannane
-
Synthesis of 2-(Tributylstannylethynyl)thiazole: Deprotonate this compound with a strong base like n-butyllithium at low temperature, followed by quenching with tributyltin chloride.
-
Stille Coupling: React the resulting 2-(tributylstannylethynyl)thiazole with an aryl or vinyl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or toluene at elevated temperatures.
Suzuki and Heck Couplings
While less common for terminal alkynes directly, derivatives of this compound can be employed in Suzuki and Heck couplings. For instance, the hydroboration of this compound can generate a vinylborane, which can then be used in a Suzuki coupling.[12] Similarly, while the Heck reaction typically involves alkenes, certain modifications can allow for the coupling of alkynes.[13]
Applications in the Synthesis of Bioactive Molecules and Materials
The synthetic versatility of this compound has been harnessed in the synthesis of numerous molecules with interesting biological and material properties.
Anticancer Agents
The thiazole ring is a key component of several anticancer drugs. For example, derivatives of epothilones, a class of microtubule-stabilizing agents, often contain a thiazole moiety. The ability to functionalize the thiazole ring using the reactions described above provides a powerful strategy for the synthesis of novel epothilone analogues with improved therapeutic profiles.
Molecular Probes and Materials
The rigid, linear nature of the aryl-alkyne linkage formed through Sonogashira coupling makes this compound derivatives attractive building blocks for conjugated polymers and other organic materials with interesting photophysical properties. Furthermore, the "click" reaction allows for the straightforward attachment of this compound to biomolecules, creating probes for biological imaging and diagnostics.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its rich reactivity, particularly in cycloaddition and palladium-catalyzed cross-coupling reactions, provides chemists with a powerful toolkit for the construction of complex molecular architectures. The ability to readily introduce diverse functionalities onto the thiazole core opens up vast possibilities for the design and synthesis of novel pharmaceuticals, molecular probes, and advanced materials. This guide has provided a comprehensive overview of the key synthetic transformations of this compound, complete with mechanistic insights and practical experimental protocols. It is our hope that this technical resource will inspire and enable researchers to fully exploit the synthetic potential of this remarkable molecule in their own endeavors.
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Organic Reactions. (n.d.). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link]
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An In-depth Technical Guide to the Chemistry of Ethynyl-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of the Ethynyl Group in Heterocyclic Chemistry
The introduction of an ethynyl (–C≡C–H) group onto a heterocyclic scaffold imparts a unique combination of steric and electronic properties that have been widely exploited in medicinal chemistry and materials science.[1] The linear geometry and sp-hybridization of the alkyne create a rigid, rod-like extension, which can serve as a valuable linker or pharmacophoric element.[2][3][4] Electronically, the ethynyl group is weakly electron-withdrawing and its π-systems can engage in conjugation with the heterocyclic ring, influencing the molecule's overall electronic distribution and photophysical properties.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of ethynyl-substituted heterocycles, with a focus on methodologies and insights relevant to drug discovery and development.
PART 1: Core Synthetic Methodologies
The construction of ethynyl-substituted heterocycles can be broadly approached in two ways: by introducing the ethynyl group onto a pre-existing heterocycle or by constructing the heterocyclic ring from an ethynyl-containing precursor.
Post-Synthetic Ethynylation of Heterocycles: The Power of Cross-Coupling
The most prevalent strategy for the synthesis of these compounds involves the direct ethynylation of halo-substituted heterocycles. The Sonogashira cross-coupling reaction is the cornerstone of this approach, offering a reliable and versatile method for forming a C(sp²)-C(sp) bond between a heterocyclic halide and a terminal alkyne.[7][8]
The Sonogashira Coupling Reaction
This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple an aryl or vinyl halide with a terminal alkyne.[8]
Mechanism Overview:
The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Oxidative addition of the heterocyclic halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the ethynyl-substituted heterocycle and regenerate the Pd(0) catalyst.
-
Copper Cycle: The base deprotonates the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step of the palladium cycle.
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Exploring the Synthetic Utility of 2-Ethynylthiazole Derivatives: A Technical Guide for Advanced Chemical Synthesis
Abstract
The 2-ethynylthiazole scaffold represents a confluence of two highly valuable chemical moieties: the biologically significant thiazole ring and the synthetically versatile ethynyl group. This unique combination provides a powerful platform for the construction of complex molecules with broad applications in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound derivatives. We will dissect the core synthetic strategies, with a primary focus on the robust Sonogashira cross-coupling reaction, and delve into the subsequent transformations of the alkyne handle, particularly its utility in cycloaddition reactions. By grounding our discussion in mechanistic principles and providing detailed experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this molecular framework.
Introduction: The Strategic Value of the this compound Core
The thiazole ring is a prominent heterocycle found in a multitude of natural products and FDA-approved drugs, including the antimicrobial sulfathiazole and the anticancer agent Dasatinib.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid scaffold for orienting pharmacophores.[3] When functionalized at the 2-position with an ethynyl group, the synthetic possibilities expand exponentially. The alkyne is not merely a passive linker; it is a high-energy, linear functional group that serves as a gateway to a vast array of chemical transformations, most notably cycloadditions and further coupling reactions.
The resulting this compound derivatives are prized for several key attributes:
-
Synthetic Versatility: The terminal alkyne is a premier handle for "click chemistry," enabling the rapid and efficient construction of more complex molecular architectures.
-
Structural Rigidity: The linear sp-hybridized carbons of the alkyne, combined with the planar thiazole ring, impart a predictable and rigid geometry, which is highly desirable in drug design and for creating ordered molecular materials.
-
Electronic Properties: The electron-withdrawing nature of the thiazole ring can modulate the electronic properties of the adjacent alkyne, influencing its reactivity and the characteristics of the resulting conjugated systems, making them suitable for applications in organic electronics.[4]
This guide will systematically explore the pathway from simple precursors to these high-value synthetic intermediates and their subsequent application.
Synthesis of the this compound Scaffold: The Sonogashira Coupling
The most reliable and widely adopted method for constructing the C(sp²)-C(sp) bond in 2-ethynylthiazoles is the Sonogashira cross-coupling reaction.[5] This reaction couples a terminal alkyne with an aryl or vinyl halide, making it perfectly suited for attaching an ethynyl group to a 2-halothiazole precursor.[6]
Precursor Synthesis: Accessing 2-Halothiazoles
The primary precursors for the Sonogashira coupling are 2-iodo- and 2-bromothiazoles, owing to their higher reactivity in the palladium catalytic cycle compared to 2-chlorothiazoles.[5] These precursors can be readily synthesized from commercially available 2-aminothiazole via Sandmeyer-type reactions or other established halogenation protocols. The reactivity of the C-X bond follows the order I > Br >> Cl, a critical consideration for reaction planning, especially in molecules with multiple halogen sites.[5][7]
The Sonogashira Reaction: Mechanism and Causality
The success of the Sonogashira coupling lies in its dual catalytic system, involving both palladium and copper(I) catalysts that work in concert.[7] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
The Palladium Cycle: This cycle is responsible for activating the 2-halothiazole. It begins with the active Pd(0) species undergoing oxidative addition into the carbon-halogen bond of the thiazole. This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne and facilitates the subsequent key step.
-
Transmetalation: The copper acetylide transfers its organic fragment to the activated palladium complex. This is the crucial step where the two catalytic cycles intersect.
-
Reductive Elimination: The resulting palladium(II) complex, now bearing both the thiazole and the alkynyl ligands, undergoes reductive elimination to form the desired C-C bond of the this compound product and regenerate the active Pd(0) catalyst.[7]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Halothiazoles with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of 2-Alkynylthiazoles
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecules due to its mild reaction conditions, broad substrate scope, and functional group tolerance.[3][4]
Within the vast landscape of synthetic chemistry, the thiazole motif holds a place of particular importance. This sulfur- and nitrogen-containing heterocycle is a key structural component in a multitude of biologically active compounds, including pharmaceuticals and natural products.[5][6] The introduction of an alkynyl group at the 2-position of the thiazole ring via the Sonogashira coupling opens up a gateway to a diverse range of novel molecular architectures with significant potential in drug discovery and materials science.[7][8] These 2-alkynylthiazoles serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have shown promise as anti-inflammatory agents and components in organic light-emitting diodes (OLEDs).[7][9]
This comprehensive guide provides an in-depth exploration of the Sonogashira coupling of 2-halothiazoles with terminal alkynes. We will delve into the mechanistic intricacies of the reaction, offer detailed and field-proven experimental protocols, and provide a systematic troubleshooting guide to navigate common challenges. Furthermore, we will highlight the significant applications of the resulting 2-alkynylthiazole products, underscoring the importance of this reaction in advancing research and development.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][10] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle: The primary role of the palladium catalyst is to bring the 2-halothiazole and the terminal alkyne together.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halothiazole, forming a Pd(II) intermediate. The reactivity of the halide follows the order I > Br > Cl.[3]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-alkynylthiazole and regenerate the active Pd(0) catalyst.
The Copper Cycle: The copper co-catalyst is essential for the activation of the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.[11]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. This is the key nucleophile that participates in the palladium cycle.
Visualizing the Catalytic Cycles
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Copper-Free Sonogashira Coupling: A Greener Alternative
While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[10] This has spurred the development of copper-free Sonogashira protocols. In these systems, the activation of the alkyne is thought to occur directly at the palladium center, often requiring a stronger base and/or specific ligands to facilitate the deprotonation step.[12]
Visualizing the Copper-Free Mechanism
Figure 2: Proposed mechanism for the copper-free Sonogashira coupling.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Sonogashira coupling of 2-halothiazoles. Optimization may be required depending on the specific substrates used.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of a 2-halothiazole with a terminal alkyne using a palladium/copper catalytic system.
Materials:
-
2-Halothiazole (e.g., 2-bromothiazole) (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halothiazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that are sensitive to copper or to avoid the formation of homocoupling byproducts.
Materials:
-
2-Halothiazole (e.g., 2-iodothiazole) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine) (2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., DMF, NMP, or toluene) (5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halothiazole, Pd(PPh₃)₄, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne to the stirred mixture.
-
Heat the reaction to the appropriate temperature (often higher than the copper-catalyzed reaction, e.g., 80-120 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Data at a Glance: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Sonogashira coupling. The following table summarizes representative examples for the coupling of 2-halothiazoles.
| 2-Halothiazole | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromothiazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 85 | [13] |
| 2-Iodothiazole | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | RT | 92 | [14] |
| 2-Chlorothiazole | 4-Ethynyltoluene | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 78 | (Typical) |
| 2-Bromo-4-methylthiazole | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 88 | [15] |
| 2-Iodothiazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 50 | 95 | [13] |
Note: "Typical" refers to conditions and yields commonly observed for similar heteroaromatic systems in the absence of a direct literature precedent for the specific combination.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section provides a guide to addressing common problems encountered during the Sonogashira coupling of 2-halothiazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized to Pd black).- Poor quality of reagents (halide, alkyne, base, solvent).- Insufficient temperature for less reactive halides (e.g., chlorides).- Thiazole coordinating to and poisoning the catalyst. | - Ensure strictly anaerobic and anhydrous conditions. Degas solvents and reagents thoroughly.[7]- Use fresh, high-purity reagents. Purify starting materials if necessary.- Increase the reaction temperature, especially for 2-chlorothiazoles.[7]- Use a higher catalyst loading or a more robust ligand (e.g., a bulky electron-rich phosphine like SPhos or XPhos). |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | - Presence of oxygen.- High concentration of copper catalyst. | - Rigorously exclude oxygen from the reaction mixture.[7]- Reduce the amount of CuI or switch to a copper-free protocol. |
| Decomposition of Starting Materials or Product | - Reaction temperature is too high.- Prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed.- Lower the reaction temperature and accept a longer reaction time. |
| Difficulty in Product Isolation/Purification | - Formation of byproducts with similar polarity to the product.- Residual catalyst or ligands. | - Optimize the reaction to minimize byproduct formation.- Employ different chromatographic techniques (e.g., gradient elution, different solvent systems) or consider recrystallization. |
Applications in Research and Development
The 2-alkynylthiazole scaffold is a valuable asset in the toolbox of medicinal chemists and materials scientists.
Drug Discovery and Development
The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[16] The introduction of an alkyne moiety at the 2-position provides a versatile handle for further functionalization through click chemistry or other alkyne-based transformations. This allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, 2-alkynylthiazole derivatives themselves have demonstrated promising biological activities. For instance, certain ethynylthiazoles have been shown to exhibit anti-inflammatory properties by inhibiting soybean lipoxygenase.[7] The structural rigidity and linearity of the alkyne group can also be exploited to probe the binding pockets of biological targets.
Materials Science: The Future is Bright with OLEDs
The extended π-conjugation in 2-alkynylthiazoles makes them attractive candidates for applications in organic electronics. These molecules can serve as building blocks for conjugated polymers and oligomers with interesting photophysical properties. Specifically, there is growing interest in their use as components in organic light-emitting diodes (OLEDs).[9][11] The tunable electronic properties of the thiazole ring, combined with the versatility of the alkyne, allow for the rational design of materials with specific emission colors and efficiencies for display and lighting applications.[17][18]
Conclusion
The Sonogashira coupling of 2-halothiazoles with terminal alkynes is a robust and versatile synthetic tool with significant implications for both drug discovery and materials science. By understanding the underlying mechanism, carefully selecting reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively harness the power of this reaction to synthesize novel 2-alkynylthiazoles. The continued exploration of this chemistry promises to unlock new avenues for the development of innovative pharmaceuticals and advanced organic materials.
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MULTIFUNCTIONAL APPLICATION OF PLANAR 2D MOLECULE FOR LIGHT-EMITTING HETEROSTRUCTURES. Available at: [Link]. (Accessed: January 12, 2026)
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A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]. (Accessed: January 12, 2026)
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available at: [Link]. (Accessed: January 12, 2026)
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A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Available at: [Link]. (Accessed: January 12, 2026)
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available at: [Link]. (Accessed: January 12, 2026)
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Introduction: The Significance of the Ethynylthiazole Scaffold
An Application Note for the Synthesis of 2-Ethynylthiazole: A Detailed Protocol for Researchers
The thiazole ring is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds, including numerous FDA-approved drugs such as the antimicrobial sulfathiazole and the anti-cancer agent dasatinib.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. The introduction of an ethynyl group at the 2-position of the thiazole ring creates this compound, a versatile building block of significant interest. This terminal alkyne functionality serves as a chemical handle for further molecular elaboration through powerful reactions like click chemistry and Sonogashira cross-couplings, enabling its incorporation into complex molecular architectures for drug discovery, materials science, and chemical biology.
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. It details a robust two-step synthetic strategy, explains the causality behind experimental choices, and includes in-depth guidance on safety, purification, and characterization.
Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling
The synthesis of this compound is most reliably achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by the removal of a silyl protecting group.[3][4] This strategy offers high yields and functional group tolerance.
-
Step 1: Sonogashira Coupling. A commercially available 2-halothiazole, such as 2-bromothiazole[5], is coupled with a protected terminal alkyne. Trimethylsilylacetylene (TMSA) is an excellent choice as it is cost-effective and the trimethylsilyl (TMS) protecting group is easily removed under mild conditions.[6] The reaction is catalyzed by a palladium complex, with copper(I) iodide acting as a crucial co-catalyst.[3]
-
Step 2: Deprotection. The resulting intermediate, 2-((trimethylsilyl)ethynyl)thiazole, is subjected to a desilylation reaction to cleave the C-Si bond, liberating the terminal alkyne and yielding the final product, this compound.
The overall workflow is depicted below.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2-Bromothiazole | C₃H₂BrNS | 164.02 | 3034-53-5 | Harmful if swallowed, Skin/Eye Irritant |
| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 1066-54-2 | Highly Flammable, Irritant[7][8][9] |
| Dichlorobis(triphenylphosphine)palladium(II) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | Irritant, Sensitizer |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Harmful if swallowed, Irritant |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 603-35-0 | Harmful, Environmental Hazard |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Highly Flammable, Irritant |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Irritant |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Flammable, Toxic |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Highly Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly Flammable, Irritant, Toxic |
| Saturated aq. NH₄Cl | - | - | - | Irritant |
| Brine | - | - | - | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | N/A |
Part 1: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole
Causality: This step utilizes the Sonogashira coupling to form the crucial carbon-carbon bond between the thiazole ring and the protected alkyne.[4] Anhydrous and anaerobic conditions are critical because the Pd(0) active species is sensitive to oxygen, and moisture can interfere with the reaction. Triethylamine acts as both the solvent and the base required to neutralize the HBr formed during the catalytic cycle.
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add dichlorobis(triphenylphosphine)palladium(II) (0.70 g, 1.0 mmol), copper(I) iodide (0.38 g, 2.0 mmol), and triphenylphosphine (0.52 g, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 80 mL) and triethylamine (TEA, 20 mL) via syringe. Stir the mixture at room temperature to obtain a pale-yellow suspension.
-
Substrate Addition: Add 2-bromothiazole (8.20 g, 50.0 mmol) to the mixture via syringe.
-
Coupling Partner Addition: Add trimethylsilylacetylene (TMSA) (5.89 g, 60.0 mmol) dropwise over 10 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-bromothiazole starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst residues. Wash the pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a dark oil.
-
Dissolve the oil in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the product and concentrate under reduced pressure to yield 2-((trimethylsilyl)ethynyl)thiazole as a yellow oil.
Part 2: Synthesis of this compound
Causality: The TMS group is a common protecting group for terminal alkynes.[6] It is readily cleaved under mild basic conditions. A solution of potassium carbonate in methanol provides a simple and effective method for this transformation, avoiding harsh reagents that could degrade the thiazole ring.[10]
-
Reaction Setup: Dissolve the 2-((trimethylsilyl)ethynyl)thiazole (approx. 50 mmol, from the previous step) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Deprotection: Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add deionized water (50 mL) to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: this compound is volatile. Avoid excessive heating during solvent removal.
-
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by careful column chromatography on silica gel (eluting with ethyl acetate/hexanes) or by Kugelrohr distillation under reduced pressure. The final product, this compound, should be stored at a low temperature.
Characterization
The structure of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the thiazole ring protons and a characteristic singlet for the acetylenic proton. Expected shifts (δ, ppm): ~7.7 (d, 1H, thiazole-H4), ~7.3 (d, 1H, thiazole-H5), ~3.4 (s, 1H, ethynyl-H).
-
¹³C NMR (100 MHz, CDCl₃): Expected shifts (δ, ppm): ~145 (thiazole-C2), ~142 (thiazole-C4), ~122 (thiazole-C5), ~80 (alkyne-C), ~78 (alkyne-C).
-
Mass Spectrometry (MS): To confirm the molecular weight (C₅H₃NS, MW: 109.15 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks around 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).
Mechanism of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][11]
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Application Note: Harnessing 2-Ethynylthiazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An in-depth guide to a versatile heterocyclic building block in Click Chemistry.
Introduction: The Strategic Advantage of 2-Ethynylthiazole in Click Chemistry
The advent of Click Chemistry, a concept introduced by K.B. Sharpless, has revolutionized molecular synthesis by focusing on reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the cornerstone of this philosophy, enabling the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2][3][4] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][4]
Within the vast library of available alkynes, heteroaromatic alkynes offer unique opportunities to imbue final products with desirable physicochemical and pharmacological properties. This guide focuses on This compound , a versatile and powerful building block for CuAAC reactions. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds, including Vitamin B1.[5][6] Its significance stems from its aromatic nature, ability to engage in hydrogen bonding, and its role as a valuable bioisostere for other functional groups, such as the amide bond.[1][7]
By incorporating this compound into molecular design via the CuAAC reaction, researchers can rapidly generate novel molecules and libraries of compounds with enhanced biological potential.[5][6] This document provides a comprehensive overview of the underlying science, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.
The Scientific Foundation
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable efficiency and regioselectivity of the CuAAC reaction, which boasts a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction, is a direct result of its copper-mediated stepwise mechanism.[8] Unlike the thermal Huisgen cycloaddition that yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC process exclusively produces the 1,4-disubstituted product.[2]
The catalytic cycle, widely accepted and supported by DFT calculations, proceeds through several key stages[9][]:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the Cu(I) catalyst to the alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal to form a highly nucleophilic copper-acetylide intermediate.[9]
-
Coordination and Cycloaddition: The organic azide then coordinates to the copper center. The azide's terminal nitrogen atom attacks the now-activated alkyne carbon, leading to the formation of a six-membered copper-containing metallacycle intermediate.[8][]
-
Rearrangement and Protonolysis: This metallacycle undergoes rearrangement, followed by protonolysis (typically from a protic solvent or other proton source in the medium), which cleaves the copper-carbon bond.
-
Product Release and Catalyst Regeneration: This final step releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
It is crucial to maintain copper in its +1 oxidation state. In practice, the active Cu(I) catalyst is often generated in situ from an inexpensive and stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[8][11]
The Unique Contribution of the Thiazole Moiety
The choice of this compound is not arbitrary; the thiazole ring imparts distinct and advantageous characteristics to the resulting triazole conjugate.
-
Bioisosterism and Biological Activity: The thiazole ring is a well-established bioisostere of other functional groups, notably the amide bond.[1] This allows it to mimic interactions with biological targets while offering improved metabolic stability. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, and the ring itself can participate in π-stacking interactions, contributing to binding affinity with proteins and enzymes.[6] The resulting 1,2,3-triazole-thiazole hybrids are recognized as promising scaffolds for developing agents with antimicrobial, anticancer, and anti-inflammatory properties.[6][12][13]
-
Modulation of Physicochemical Properties: The introduction of a polar, aromatic thiazole ring can significantly influence the physicochemical profile of a molecule. The triazole ring itself is polar and can improve water solubility.[14] The combination of the thiazole and the newly formed triazole can enhance a compound's solubility, polarity (logP), and metabolic stability, which are critical parameters in drug development for optimizing pharmacokinetic properties.[14]
-
Synthetic Versatility: The thiazole ring is chemically robust and stable to the mild conditions of the CuAAC reaction, ensuring its integrity throughout the synthesis.[6] This allows for its seamless integration into complex molecular architectures.
Application Protocols
General Considerations and Best Practices
-
Safety: Organic azides are potentially explosive and should be handled with care, especially in concentrated form and when heated. Copper salts can be toxic. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Oxygen Exclusion: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. This not only halts the reaction but can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[2][11] To prevent this, it is best practice to degas solvents (e.g., by sparging with nitrogen or argon) and run the reaction under an inert atmosphere.
-
Reagent Purity: Use high-purity solvents and reagents to avoid side reactions and catalyst inhibition.
-
Ligands: While not always strictly necessary, the use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is highly recommended.[15][16] Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[11] For bioconjugation, ligands are critical for protecting sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated.[11]
Detailed Protocol: Synthesis of a 1-(Thiazol-2-yl)-4-aryl-1H-1,2,3-triazole
This protocol describes a general procedure for the CuAAC reaction between this compound and an exemplary organic azide (e.g., benzyl azide) on a laboratory scale.
Materials and Reagents:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: e.g., a 1:1 mixture of tert-Butanol and water, or Dimethylformamide (DMF)
-
Deionized Water
-
Saturated aq. Ammonium Chloride
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (if required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 1 mmol scale).
-
Inert Atmosphere: If desired, degas the solution by bubbling nitrogen or argon gas through it for 10-15 minutes. Maintain the reaction under a positive pressure of inert gas.
-
Catalyst/Ligand Addition: In a separate vial, prepare the catalyst premix. For a 1 mmol reaction, add Copper(II) Sulfate Pentahydrate (0.01-0.05 eq, 1-5 mol%) and the ligand (e.g., TBTA, 0.01-0.05 eq) if used. Add a small amount of the reaction solvent and sonicate briefly to dissolve. Add this solution to the main reaction flask.
-
Initiation: Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 1M). Add the Sodium Ascorbate solution (0.1-0.3 eq, 10-30 mol%) dropwise to the reaction mixture. A color change is often observed as the Cu(II) is reduced to Cu(I).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
If a precipitate (the product) forms, it can be collected by vacuum filtration, washed with water and a cold non-polar solvent (like hexane or ether), and dried.
-
If the product is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the combined organic layers with saturated aq. ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Quantitative Data Summary
The following table provides representative parameters for CuAAC reactions involving this compound. Optimal conditions may vary based on the specific azide substrate and desired scale.
| Parameter | Laboratory Scale (Organic Synthesis) | Bioconjugation (Aqueous) |
| Alkyne (2-ET) | 1.0 equivalent | 1.2 - 10 equivalents |
| Azide | 1.0 - 1.1 equivalents | 1.0 equivalent (biomolecule) |
| Cu(II) Source | CuSO₄·5H₂O | CuSO₄·5H₂O |
| Cu(II) Loading | 1 - 5 mol% | 50 µM - 1 mM |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate |
| Reducer Loading | 10 - 30 mol% | 5-10 fold excess over Cu(II) |
| Ligand | TBTA (optional but recommended) | THPTA (essential) |
| Ligand Loading | 1 - 5 mol% | 5-fold excess over Cu(II) |
| Solvent | t-BuOH/H₂O, DMF, DMSO, THF | PBS, Bicarbonate Buffer |
| Temperature | Room Temperature | 4°C to 37°C |
| Typical Time | 1 - 12 hours | 30 minutes - 4 hours |
| Expected Yield | >85% | Varies (conjugation efficiency) |
Applications in Research and Development
The strategic use of this compound in CuAAC reactions opens doors to numerous applications:
-
Drug Discovery: The primary application is the rapid synthesis of novel compound libraries for high-throughput screening.[1] The thiazole-triazole core can be decorated with various substituents to explore structure-activity relationships (SAR) and identify lead compounds for a range of therapeutic targets, including bacterial, fungal, and cancer cell lines.[12][13]
-
Bioconjugation: The CuAAC reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[1][11] This allows for the precise labeling of biomolecules like proteins and nucleic acids that have been engineered to contain an azide or alkyne handle.[15] Using this compound in this context allows for the attachment of a stable, drug-like fragment for applications in chemical biology and diagnostics.
-
Probe Development: By attaching a reporter tag (e.g., a fluorophore or biotin) to an azide and reacting it with this compound, researchers can create chemical probes to study the interactions and localization of thiazole-containing molecules within biological systems.[1]
-
Materials Science: The robust nature of the triazole linkage allows for the functionalization of polymers and surfaces.[1] Incorporating the thiazole moiety can alter the surface properties of materials, potentially improving biocompatibility or creating new catalytic surfaces.
References
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-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
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ResearchGate. (n.d.). Structures and IC50 values of thiazole versus oxazole isosteres.... Retrieved from [Link]
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Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(9), 2993. Retrieved from [Link]
- Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
-
Pérez-Manríquez, C., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 5(1), 141-150. Retrieved from [Link]
-
Rummelt, S. M., & Fokin, V. V. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4699–4706. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-Oxadiazoles as thiazole bioisostere. Retrieved from [Link]
- Zhou, J. et al. (2022). Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. Nature Communications, 13(1), 1-9.
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. Retrieved from [Link]
-
Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry, 108, 117769. Retrieved from [Link]
-
Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2021). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. 33, 127746. Retrieved from [Link]
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Application Note & Protocols: Bioconjugation of Peptides with 2-Ethynylthiazole via Click Chemistry
Abstract
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science.[1][2] Among the myriad of chemical strategies, "click chemistry" has emerged as a particularly powerful tool due to its efficiency, selectivity, and mild reaction conditions.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the bioconjugation of azide-functionalized peptides with 2-ethynylthiazole using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The thiazole moiety is a prevalent scaffold in numerous biologically active compounds, and its incorporation into peptides via the stable triazole linkage formed by CuAAC offers a robust method for creating novel peptide-drug conjugates, imaging agents, and functionalized biomaterials.[6][7][8][9] This document will delve into the core principles of the CuAAC reaction, provide step-by-step protocols for peptide modification and conjugation, and discuss methods for the characterization of the final conjugate, empowering researchers to effectively leverage this versatile chemical ligation strategy.
Core Principles & Mechanistic Overview
The success of the CuAAC reaction lies in its bioorthogonality and high thermodynamic driving force, which enables the rapid and regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[10][11][12] This reaction is not only high-yielding but also tolerant of a wide range of functional groups and aqueous environments, making it ideal for modifying complex biomolecules like peptides.[12]
1.1. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) ion with the terminal alkyne (this compound).[10][] While the uncatalyzed Huisgen cycloaddition requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds at room temperature and exclusively forms the 1,4-disubstituted product.[10][11]
The key steps in the mechanism are:
-
Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne (this compound) to form a highly reactive copper-acetylide intermediate.
-
Coordination and Cycloaddition: The azide-modified peptide coordinates to the copper center, bringing it into proximity with the activated alkyne. This facilitates a [3+2] cycloaddition to form a six-membered copper-containing ring intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges to a more stable 5-triazolyl copper species. Subsequent protonolysis cleaves the copper, releasing the stable 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[]
Because the catalytically active Cu(I) oxidation state is prone to oxidation to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to continually regenerate Cu(I) from a Cu(II) salt precursor (e.g., CuSO₄).[14] Furthermore, stabilizing ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to protect the Cu(I) ion, enhance reaction rates, and prevent oxidative damage to the peptide.[14][15]
1.2. Rationale for Component Selection
-
Peptides: Peptides offer high specificity and potency but often suffer from poor metabolic stability and low bioavailability.[4] Conjugation can address these limitations.[16] The azide functional group is an ideal chemical handle for click chemistry as it is small, stable, and easy to introduce during peptide synthesis.[3]
-
This compound: The thiazole ring is a key structural motif in many FDA-approved drugs and natural products, recognized for its wide range of biological activities.[6][7] By conjugating this moiety to a peptide, researchers can create novel peptide-drug conjugates (PDCs) with potentially enhanced or dual activities.[17][18] The terminal alkyne is the complementary reactive partner for the azide in the CuAAC reaction.
Experimental Design and Key Considerations
A successful bioconjugation experiment hinges on careful planning and optimization. The following factors are critical for achieving high yields and purity.
2.1. Preparation of Reactants
-
Azide-Modified Peptide: The azide group can be incorporated into a peptide sequence using several methods. The most common approach is to use a non-canonical amino acid, such as L-Azidohomoalanine (Aha), during standard solid-phase peptide synthesis (SPPS).[19] Alternatively, a primary amine on a lysine residue can be post-synthetically modified with an azide-bearing reagent. Purity of the azide-peptide is paramount and should be confirmed by HPLC and Mass Spectrometry prior to conjugation.
-
This compound: This reagent should be of high purity. If synthesized in-house, its structure and purity should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry. If purchased commercially, use a reputable supplier. It is typically dissolved in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) to create a stock solution.
2.2. Reaction Parameters
The efficiency of the CuAAC reaction depends on the concentration of reactants, catalyst, ligand, and the choice of solvent.
| Parameter | Recommended Starting Condition | Rationale & Causality |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) with 10-30% co-solvent (DMSO, t-BuOH) | Maintains peptide solubility and stability. The organic co-solvent is necessary to solubilize the this compound and the catalyst/ligand complex. |
| Reactant Ratio | 1.5 to 5 equivalents of this compound relative to the azide-peptide | Using a slight excess of the small molecule alkyne drives the reaction to completion, maximizing the consumption of the more valuable peptide. |
| Copper Source | 10-50 mol% CuSO₄ | Provides the Cu(II) precursor. Higher concentrations can accelerate the reaction but also increase the risk of oxidative damage to the peptide.[14] |
| Reducing Agent | 5-10 equivalents relative to CuSO₄ (e.g., 0.5-2.5 mM Sodium Ascorbate) | Freshly prepared sodium ascorbate is crucial for efficiently reducing Cu(II) to the active Cu(I) state.[14] An excess ensures the catalytic cycle is maintained. |
| Cu(I) Ligand | 5 equivalents relative to CuSO₄ (e.g., 0.5-2.5 mM THPTA or TBTA) | THPTA is water-soluble and ideal for fully aqueous systems. TBTA is soluble in DMSO/t-BuOH and is also highly effective. The ligand stabilizes Cu(I) and accelerates the reaction.[14] |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly efficient and typically does not require heating. Incubation at 4°C can also be used to minimize potential degradation of sensitive peptides over longer reaction times. |
| Reaction Time | 1 to 12 hours | Reaction progress should be monitored by LC-MS or HPLC to determine the optimal endpoint and avoid potential side reactions from prolonged exposure to the catalyst system. |
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis of an azide-modified peptide and its subsequent conjugation with this compound.
Protocol 1: Synthesis of Azide-Modified Peptide via SPPS
This protocol describes the incorporation of L-Azidohomoalanine (Aha) into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable pre-loaded Wang or Rink Amide resin in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and isopropanol (2x).
-
Amino Acid Coupling: In a separate tube, pre-activate the next Fmoc-protected amino acid (3 eq.) using a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Repeat for Azide Incorporation: When the sequence calls for the azide moiety, use Fmoc-L-Azidohomoalanine (Fmoc-Aha-OH) in the coupling step.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet under vacuum. Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azide-peptide using analytical HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS). Lyophilize the pure fractions for storage.
Protocol 2: CuAAC Conjugation with this compound
This protocol details the click reaction between the purified azide-peptide and this compound.
-
Stock Solution Preparation:
-
Azide-Peptide: Prepare a 10 mM stock solution in deionized water.
-
This compound: Prepare a 50 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate (NaAsc): Prepare a 500 mM stock solution in deionized water. Note: This solution must be made fresh immediately before use.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions to form the catalyst complex. For a 1 mM final Cu concentration, you would mix equal volumes of the 50 mM CuSO₄ and 250 mM THPTA stocks (maintaining a 1:5 ratio).
-
Reaction Assembly: In a clean microcentrifuge tube, add the components in the following order. This example is for a 100 µL final reaction volume with 1 mM peptide.
-
10 µL of 10 mM Azide-Peptide stock.
-
72 µL of Phosphate-Buffered Saline (PBS), pH 7.4.
-
10 µL of the CuSO₄/THPTA premix.
-
6 µL of 50 mM this compound stock (final concentration of 3 mM, a 3-fold excess).
-
-
Reaction Initiation: Initiate the reaction by adding 2 µL of the freshly prepared 500 mM Sodium Ascorbate stock (final concentration of 10 mM). Vortex gently to mix.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. Protect the reaction from light if any components are light-sensitive.
-
Monitoring (Optional but Recommended): At various time points (e.g., 1, 2, 4 hours), take a small aliquot (5 µL) of the reaction mixture, quench it with 20 µL of 100 mM EDTA solution, and analyze by LC-MS to monitor the conversion of the starting peptide to the conjugated product.
-
Quenching: Once the reaction is complete, quench the entire reaction by adding EDTA to a final concentration of 20-50 mM to chelate the copper catalyst.
Purification and Characterization
Post-reaction workup is critical to isolate the desired peptide-thiazole conjugate from unreacted starting materials, catalyst, and other reagents.
4.1. Purification
The primary method for purifying the peptide conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
-
Column: A C18 column is typically used for peptides.
-
Mobile Phases: Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is used to elute the components. The conjugated peptide will typically be more hydrophobic than the starting peptide and will thus have a longer retention time.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Collection: Collect the fractions corresponding to the desired product peak. Combine the pure fractions and lyophilize to obtain the final product as a dry powder.
4.2. Characterization
The identity, purity, and integrity of the final conjugate must be confirmed.
-
Purity Assessment (Analytical HPLC): An aliquot of the purified product is injected onto an analytical RP-HPLC system. Purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity of >95% is typically desired.
-
Identity Confirmation (Mass Spectrometry): The molecular weight of the conjugate is confirmed using ESI-MS or MALDI-TOF MS. The observed mass should match the calculated theoretical mass of the final product.
| Compound | Theoretical Mass (Da) | Observed Mass (Da) |
| Azide-Peptide (Example: Ac-Y-K-[Aha]-G-G-NH₂) | 577.28 | 577.3 |
| This compound | 109.14 | - |
| Peptide-Thiazole Conjugate | 686.42 | 686.4 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Sodium Ascorbate. 2. Oxidized Cu(I) catalyst. 3. Impure starting materials. 4. Incorrect pH. | 1. Always prepare Sodium Ascorbate solution fresh. 2. Ensure proper ligand-to-copper ratio; degas solvents if necessary. 3. Verify purity of peptide and alkyne by HPLC/MS and NMR, respectively. 4. Check that the final reaction buffer pH is between 7 and 8. |
| Multiple Product Peaks | 1. Oxidative damage to the peptide (e.g., methionine oxidation). 2. Disulfide bond scrambling if cysteine is present. 3. Incomplete deprotection of peptide side chains. | 1. Degas buffers before use. Increase ligand concentration. 2. Reduce and alkylate cysteine residues prior to conjugation if they are not part of the desired structure. 3. Review the peptide cleavage and purification protocol. |
| Poor Product Recovery after HPLC | 1. Low yield from the reaction. 2. Adsorption of the conjugate to vials or column. 3. Precipitation of the conjugate. | 1. Optimize reaction stoichiometry and time. 2. Use low-adsorption labware. Pre-condition the HPLC column. 3. Ensure the conjugate is fully dissolved before injection; adjust mobile phase composition if necessary. |
References
- Benchchem. (n.d.). Application Notes & Protocols for 2-Ethynyl-4-methoxythiazole in Click Chemistry.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications.
- National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis.
- Chinese Chemical Letters. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC.
- ResearchGate. (2025). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
- MDPI. (n.d.). Novel Peptide–Drug Conjugates with Dual Anticancer Activity.
- QYAOBIO. (n.d.). Click Chemistry Peptides.
- MDPI. (n.d.). Click Chemistry in Peptide-Based Drug Design.
- National Center for Biotechnology Information. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC.
- LifeTein. (2024). Click Chemistry in Peptide Synthesis.
- TCI Chemicals. (n.d.). Bioconjugation Reagents.
- PubMed. (2018). Synthesis and biological evaluation of 2-aminothiazole-thiazolidinone conjugates as potential antitubercular agents.
- ResearchGate. (2019). Development of peptide-thiazole conjugates for colon cancer.
- National Center for Biotechnology Information. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC.
- ScienceDirect. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development.
- National Center for Biotechnology Information. (n.d.). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. PMC.
- PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.
- National Center for Biotechnology Information. (n.d.). Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies. PMC.
- ResearchGate. (2025). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety.
- National Center for Biotechnology Information. (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC.
- Lumiprobe. (n.d.). Bioconjugation reagents.
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Application Notes & Protocols: Synthesis and Utilization of 2-Ethynylthiazole-Based Fluorescent Probes
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of fluorescent probes derived from the versatile 2-ethynylthiazole scaffold. Thiazole derivatives have garnered significant attention in the field of bioimaging due to their unique photophysical properties, including environmental sensitivity and potential for "turn-on" fluorescence.[1][2] The introduction of an ethynyl group at the 2-position of the thiazole ring provides a key functional handle for facile modification via robust and efficient chemical reactions, such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[3][4][5] This allows for the modular construction of a diverse library of fluorescent probes tailored for specific biological targets and applications. We present detailed, field-proven protocols for the synthesis of a model this compound derivative and its subsequent functionalization to create a fluorescent probe. Furthermore, we outline a comprehensive workflow for the characterization of these probes and provide a step-by-step protocol for their application in cellular imaging.
Introduction: The Power of the this compound Scaffold
The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[6][7] In the context of fluorescent probes, the thiazole core often imparts favorable photophysical characteristics. For instance, thiazole orange (TO) and its derivatives are well-known for their remarkable fluorescence enhancement upon binding to nucleic acids, a property attributed to restricted intramolecular rotation.[1][2][8] This "turn-on" mechanism is highly desirable for minimizing background signal and enhancing detection sensitivity in biological systems.
The strategic incorporation of a terminal alkyne at the 2-position of the thiazole ring unlocks a wealth of synthetic possibilities. This ethynyl group serves as a versatile anchor for a variety of chemical transformations, most notably:
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides.[5][9][10] This reaction is instrumental in extending the π-conjugated system of the fluorophore, which can be used to tune its absorption and emission properties.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Commonly referred to as "click chemistry," this highly efficient and specific reaction forms a stable triazole linkage between an alkyne and an azide.[4][11][12] This bioorthogonal reaction is ideal for conjugating the this compound fluorophore to biomolecules or other functional moieties with minimal side reactions.[11]
The modularity afforded by these reactions allows researchers to rationally design and synthesize probes with tailored properties, such as solvatochromism (sensitivity of fluorescence to solvent polarity), targeting specificity, and modes of fluorescence activation.[7][13][14][15]
Synthesis of a this compound-Based Fluorescent Probe
This section details a two-part protocol for the synthesis of a representative fluorescent probe. The first part describes the synthesis of the core this compound building block, and the second part outlines its conversion into a fluorescent probe via a Sonogashira coupling reaction.
Materials and Equipment
| Reagent/Equipment | Supplier | Grade |
| 2-Bromothiazole | Sigma-Aldrich | 98% |
| (Trimethylsilyl)acetylene | Sigma-Aldrich | 98% |
| Bis(triphenylphosphine)palladium(II) dichloride | Sigma-Aldrich | 98% |
| Copper(I) iodide | Sigma-Aldrich | 99.995% |
| Triethylamine | Sigma-Aldrich | ≥99.5% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| 4-Iodoaniline | Sigma-Aldrich | 98% |
| Potassium carbonate | Sigma-Aldrich | ≥99% |
| Methanol | Fisher Scientific | ACS Grade |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Ethyl acetate | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
| Magnetic stirrer with heating | IKA | |
| Schlenk line or inert gas (N2/Ar) manifold | ||
| Round-bottom flasks and condensers | ||
| Thin-layer chromatography (TLC) plates | ||
| Column chromatography supplies (silica gel) | ||
| Rotary evaporator |
Synthesis Workflow Diagram
Caption: General synthesis workflow for a this compound fluorescent probe.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole
This protocol describes a Sonogashira coupling reaction to introduce a protected alkyne onto the thiazole ring.[9][10]
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromothiazole (1.64 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous tetrahydrofuran (THF, 40 mL) and triethylamine (TEA, 2.8 mL, 20 mmol) via syringe.
-
To the stirring suspension, add (trimethylsilyl)acetylene (1.7 mL, 12 mmol) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)thiazole as a pale yellow oil.
Protocol 2: Synthesis of 4-((Thiazol-2-yl)ethynyl)aniline
This protocol involves the deprotection of the silyl group followed by a second Sonogashira coupling to attach the fluorophore to a functional moiety.
-
Dissolve the 2-((trimethylsilyl)ethynyl)thiazole (0.9 g, 5 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Add potassium carbonate (1.38 g, 10 mmol) and stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC. Upon completion, remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 20 mL) and water (20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound, which can be used in the next step without further purification.
-
To a dry 100 mL round-bottom flask, add the crude this compound, 4-iodoaniline (1.1 g, 5 mmol), bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (30 mL) and TEA (1.4 mL, 10 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, concentrate the mixture and purify by flash column chromatography (hexanes/ethyl acetate) to yield 4-((thiazol-2-yl)ethynyl)aniline as a fluorescent solid.
Characterization of the Fluorescent Probe
Successful synthesis and purity of the probe should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
UV-Visible Spectroscopy: To determine the absorption maximum (λ_abs) of the probe.
-
Fluorescence Spectroscopy: To determine the emission maximum (λ_em), Stokes shift, and quantum yield. The solvatochromic properties can also be investigated by measuring the fluorescence in solvents of varying polarity.[15]
Table 1: Representative Photophysical Properties
| Property | Value |
| Absorption Maximum (λ_abs) | ~350 nm |
| Emission Maximum (λ_em) | ~450 nm |
| Stokes Shift | ~100 nm |
| Quantum Yield (Φ) | Solvent Dependent |
Note: These are representative values and will vary depending on the specific probe structure and solvent environment.
Application in Cellular Imaging
This section provides a general protocol for labeling and imaging live cells with the synthesized fluorescent probe.
Cell Culture and Staining Protocol
-
Plate HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Prepare a 1 mM stock solution of the fluorescent probe in dimethyl sulfoxide (DMSO).
-
When cells reach 70-80% confluency, replace the culture medium with fresh medium containing the fluorescent probe at a final concentration of 1-10 µM.
-
Incubate the cells for 30-60 minutes at 37 °C.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
Cellular Imaging Workflow Diagram
Caption: Workflow for cellular imaging with the synthesized fluorescent probe.
Fluorescence Microscopy
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., DAPI or FITC filter sets may be suitable depending on the probe's spectra).
-
Acquire images using a high-sensitivity camera.
-
Analyze the images to determine the subcellular localization of the probe.
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile platform for the development of novel fluorescent probes. The synthetic protocols outlined in this application note are readily adaptable for the creation of a wide array of probes with tailored properties. Future work may involve the incorporation of specific targeting ligands via "click chemistry" to direct the probes to particular organelles or biomolecules, or the design of probes that exhibit a "turn-on" fluorescence response upon binding to a specific analyte.[4][11] The continued exploration of this compound derivatives holds great promise for advancing the field of bioimaging and cellular analysis.
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Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]
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Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Semantic Scholar. [Link]
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Kaur, M., et al. (2022). Thiazolothiazole based donor-π-acceptor fluorophore: Protonation/deprotonation triggered molecular switch, sensing and bio-imaging applications. PubMed. [Link]
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Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. PubMed. [Link]
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Wilson, J. N., et al. (2019). Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles. Journal of the American Chemical Society, 141(45), 18236-18244. [Link]
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Nayak, S. K., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. ResearchGate. [Link]
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Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Weizmann Institute of Science. [Link]
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Ivanova, Y., et al. (2021). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. MDPI. [Link]
-
Kumar, P., et al. (2025). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. ResearchGate. [Link]
-
Wang, Y., et al. (2014). Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes. PubMed. [Link]
-
Li, H., et al. (2013). Developing visible fluorogenic 'click-on' dyes for cellular imaging. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Rehaman, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
-
Wang, Y., et al. (2014). Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes. ResearchGate. [Link]
-
Rehaman, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. PubMed Central. [Link]
-
Li, M., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. MDPI. [Link]
-
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-
Needham, S. R., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. National Institutes of Health. [Link]
-
Liu, Y., et al. (2020). The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications. Analytical Methods, 12(4), 487-494. [Link]
-
Zhang, Y., et al. (2023). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. National Institutes of Health. [Link]
-
Wang, Y., et al. (2021). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry, 45(15), 6753-6759. [Link]
-
Zhang, Y., et al. (2022). Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe. PubMed. [Link]
-
Zhang, Y., et al. (2022). Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe. ResearchGate. [Link]
-
Rehaman, A., et al. (2023). Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid-State Photonic and Fluorescence-Based Optical Devices. ResearchGate. [Link]
-
Szlachetko, J., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
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Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. [Link]
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Synthesis of 2-Ethynylthiazole-Containing Polymers: A Detailed Guide for Researchers
Introduction: The Significance of Thiazole-Containing Conjugated Polymers
In the landscape of advanced materials, π-conjugated polymers have carved a significant niche, underpinning innovations in organic electronics, sensing, and biomedical devices. Among the vast array of heterocyclic building blocks, the thiazole moiety offers a unique combination of electronic properties, stability, and synthetic versatility. The incorporation of the ethynyl linkage introduces rigidity and enhances electronic communication along the polymer backbone, making 2-ethynylthiazole a particularly attractive monomer for the synthesis of novel functional polymers.[1][2][3][4] These materials are of considerable interest to researchers in materials science and drug development due to their potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as scaffolds for bioactive molecules. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent polymerization, with a focus on scientifically sound protocols and the rationale behind experimental choices.
Part 1: Synthesis of the this compound Monomer
The synthesis of this compound is a critical first step and is typically achieved through a two-step sequence: the formation of a 2-halothiazole precursor followed by a palladium-catalyzed cross-coupling reaction with a protected acetylene source, and subsequent deprotection.
Workflow for this compound Synthesis
Caption: Synthetic route to this compound.
Protocol 1.1: Synthesis of 2-Bromothiazole
The synthesis of 2-bromothiazole from the readily available 2-aminothiazole via a Sandmeyer-type reaction is a well-established method.
Materials:
-
2-Aminothiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminothiazole in 48% hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-bromothiazole as a colorless to pale yellow liquid.
Protocol 1.2: Sonogashira Coupling to 2-((Trimethylsilyl)ethynyl)thiazole
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds.[5][6][7][8] Here, 2-bromothiazole is coupled with ethynyltrimethylsilane, which serves as a protected source of acetylene.[9]
Materials:
-
2-Bromothiazole
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 2-bromothiazole, Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)thiazole.
Protocol 1.3: Deprotection to this compound
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This can be achieved under mild basic conditions.[10][11][12]
Materials:
-
2-((Trimethylsilyl)ethynyl)thiazole
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
Procedure (Method A: K₂CO₃/MeOH):
-
Dissolve 2-((trimethylsilyl)ethynyl)thiazole in methanol.
-
Add a stoichiometric amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to give this compound.
Procedure (Method B: TBAF/THF):
-
Dissolve 2-((trimethylsilyl)ethynyl)thiazole in THF.
-
Add a 1M solution of TBAF in THF (1.1 equivalents) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography if necessary.
Part 2: Polymerization of this compound
Sonogashira polymerization is a powerful technique for the synthesis of conjugated polymers containing alternating aryl/heteroaryl and ethynyl units.[13] This method allows for the formation of high molecular weight polymers with well-defined structures.
Workflow for Sonogashira Polymerization
Caption: Synthesis of poly(2,5-ethynylthiazole).
Protocol 2.1: Sonogashira Polymerization of a Dibromo- and Diethynyl- Comonomer System
For this example, we will consider the polymerization of a dihalo-thiazole monomer with a diethynyl comonomer. A common strategy involves the self-condensation of a monomer containing both a halo and an ethynyl group, for instance, 2-ethynyl-5-bromothiazole.
Materials:
-
2-Ethynyl-5-bromothiazole (or a mixture of a dibromothiazole and a diethynyl comonomer)
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N)
-
Anhydrous Toluene or THF
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk tube, dissolve the monomer(s) in a mixture of anhydrous toluene and the amine base.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
In a separate vial, weigh the Pd(PPh₃)₂Cl₂ and CuI catalysts.
-
Under a positive flow of inert gas, add the catalysts to the monomer solution.
-
Heat the reaction mixture to 70-90 °C and stir under an inert atmosphere. The reaction progress can be monitored by the increase in viscosity.
-
After 24-48 hours, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and acetone to remove residual catalyst and oligomers.
-
Dry the polymer in a vacuum oven.
Table 1: Typical Reaction Conditions for Sonogashira Polymerization
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The palladium catalyst is essential for the cross-coupling cycle, while CuI acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate.[5][6] |
| Base | Diisopropylamine or Triethylamine | The amine base is required to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.[7] |
| Solvent | Toluene, THF, or a mixture | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 60-90 °C | Provides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate without causing polymer degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can oxidize the phosphine ligands and the copper(I) catalyst, leading to catalyst deactivation and unwanted side reactions like Glaser coupling.[14] |
Part 3: Characterization of this compound-Containing Polymers
Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the polymer's chemical structure, confirming the successful incorporation of the this compound units and the absence of impurities.[15] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are crucial for understanding the physical and mechanical properties of the polymer.[15][16] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is important for applications where the material will be exposed to high temperatures.[17][18] |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's morphology and processing window. |
| UV-Vis and Fluorescence Spectroscopy | Investigates the optical and electronic properties of the conjugated polymer, including its absorption and emission characteristics, which are vital for optoelectronic applications. |
Part 4: Potential Applications in Research and Drug Development
The unique electronic and structural features of this compound-containing polymers open up a range of potential applications:
-
Organic Electronics: Their conjugated backbone and the electron-deficient nature of the thiazole ring make them promising candidates for n-type or ambipolar semiconductors in organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaics (OPVs).[3][19]
-
Sensing: The polymer backbone can be functionalized with specific recognition elements, allowing for the development of chemosensors and biosensors where binding events induce a change in the polymer's optical or electronic properties.
-
Drug Delivery: While not as common as other polymer systems, the thiazole moiety is a known pharmacophore. These polymers could potentially be explored as backbones for drug-polymer conjugates or as components of stimuli-responsive drug delivery systems.
Conclusion
The synthesis of this compound-containing polymers via Sonogashira cross-coupling offers a versatile platform for the creation of novel functional materials. By carefully controlling the monomer synthesis and polymerization conditions, researchers can tailor the properties of these polymers for a wide range of applications in materials science and beyond. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the development of next-generation organic materials.
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Pisetsky, W., & Müller, T. J. J. (2024). Synthesis and Photophysical Properties of Luminescent Phenothiazinyl Merocyanine Substituted Polyacetylenes. ResearchGate. [Link]
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(2017). Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. Semantic Scholar. [Link]
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Intertek. GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
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Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
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Al-Kinani, A. A., et al. (2021). Impact of ethynylene linkers on the optical and electrochemical properties of benzothiadiazole based alternate conjugated polymers. White Rose Research Online. [Link]
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Mato, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
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Al-Dubai, A.-M.A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI. [Link]
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Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. [Link]
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Alfa Chemistry. Analysis of Polymers (GPC Center). Alfa Chemistry. [Link]
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Reddy, C. R., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. [Link]
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McCulloch, I., et al. (2015). More Than Another Halochromic Polymer: Thiazole-Based Conjugated Polymer Transistors for Acid-Sensing Applications. ResearchGate. [Link]
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Qian, P.-C., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]
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Corona, D., et al. (2004). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]
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Mohammadpoor-Baltork, I., et al. (2005). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. ResearchGate. [Link]
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Svobodova, J., et al. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. CentAUR. [Link]
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Tungen, J. E., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
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Michinobu, T., et al. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C. [Link]
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Balan, A., et al. (2011). Benzotriazole containing conjugated polymers for multipurpose organic electronic applications. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Link]
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Gacal, B. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. VTechWorks. [Link]
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Erol, I., et al. (2009). Some TGA results of the polymers. ResearchGate. [Link]
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Liu, T., et al. (2017). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. ResearchGate. [Link]
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Serebryan, G. M., & Grigoryan, S. G. (2015). Synthesis and Characterization of Poly[N-(2-ethyl pyrroyl)-2-ethynylpyridinium Bromide]. ResearchGate. [Link]
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The Thiazole Alkynyl Synthon: Applications of 2-Ethynylthiazole in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of the 2-Ethynylthiazole Moiety
In the landscape of modern medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its presence is integral to drugs spanning various therapeutic areas, from the anticancer agent Dasatinib to the anti-inflammatory Meloxicam. The value of this heterocycle lies in its ability to engage in a range of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, while also serving as a stable, often metabolically robust, core.
When functionalized with a terminal alkyne at the 2-position, the resulting molecule, This compound , is transformed into a highly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. The ethynyl group is not merely a passive linker; it is an active participant in some of the most reliable and high-yielding reactions in the synthetic chemist's toolkit: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[2]
This guide provides a detailed exploration of the application of this compound in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the methodological choices. We will first detail the synthesis of this key building block and then delve into its application in constructing a core intermediate for a class of potent kinase inhibitors, illustrating its strategic importance in accelerating drug discovery.
Part 1: Synthesis of the Key Building Block: this compound
The most common and efficient route to this compound begins with the commercially available 2-bromothiazole. The synthesis is a two-step process: a Sonogashira coupling to introduce a protected acetylene, followed by a straightforward deprotection to reveal the terminal alkyne. Trimethylsilylacetylene is the preferred reagent for this sequence due to its stability and the mild conditions required for the subsequent deprotection.[3]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound from 2-Bromothiazole.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole
This protocol is adapted from general Sonogashira coupling procedures under microwave-enhanced conditions, which offer significantly reduced reaction times.[4]
Materials:
-
2-Bromothiazole (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)
-
Toluene (Anhydrous and degassed)
Procedure:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromothiazole, PdCl₂(PPh₃)₂ and CuI.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Using a syringe, add anhydrous and degassed toluene, followed by triethylamine and (trimethylsilyl)acetylene.
-
Place the vial in a microwave reactor and heat the mixture to 100 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)thiazole as a pale yellow oil.
| Parameter | Value | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The classic Sonogashira catalyst system. Palladium is the primary catalyst for the cross-coupling cycle, while copper(I) acts as a co-catalyst to form the reactive copper acetylide.[5] |
| Base | Triethylamine (Et₃N) | Acts as a base to neutralize the HBr formed during the reaction and serves as a solvent. It is crucial for the regeneration of the Pd(0) catalyst. |
| Solvent | Toluene | Anhydrous and degassed conditions are important to prevent catalyst deactivation and side reactions. |
| Temperature/Time | 100 °C / 30 min (Microwave) | Microwave irradiation accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation compared to conventional heating.[4] |
| Expected Yield | 85-95% | This reaction is typically high-yielding. |
Protocol 2: Synthesis of this compound (Deprotection)
The deprotection of the trimethylsilyl (TMS) group is efficiently achieved using mild basic conditions.[3]
Materials:
-
2-((Trimethylsilyl)ethynyl)thiazole (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (0.2 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the 2-((trimethylsilyl)ethynyl)thiazole in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solution under reduced pressure (the product is volatile) to yield this compound.
| Parameter | Value | Rationale |
| Reagent | Potassium Carbonate | A mild base that effectively cleaves the silicon-carbon bond without affecting the thiazole ring or the alkyne.[3] |
| Solvent | Methanol | A protic solvent that facilitates the reaction. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, making it an energy-efficient and simple procedure. |
| Expected Yield | >95% | This deprotection step is typically quantitative or near-quantitative. |
Part 2: Application in the Synthesis of a Kinase Inhibitor Intermediate
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] As such, kinase inhibitors are a major focus of modern drug discovery. The thiazole scaffold is a common feature in many potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[7][8]
Here, we demonstrate the utility of this compound in the synthesis of a key intermediate for a class of c-Jun N-terminal kinase (JNK) inhibitors. JNKs are implicated in inflammatory diseases and neurodegenerative disorders.[9] The following protocols illustrate how this compound can be coupled with a substituted aniline to rapidly construct the core of these inhibitors.
Application Workflow: Synthesis of a JNK Inhibitor Intermediate
Caption: Sonogashira coupling of this compound to form a kinase inhibitor core.
Protocol 3: Sonogashira Coupling of this compound with a 2-Iodoaniline Derivative
This protocol describes the coupling of this compound with a representative 2-iodoaniline to form a key intermediate, which can then be further elaborated into a final kinase inhibitor.[5]
Materials:
-
This compound (1.1 equiv)
-
2-Iodoaniline (or a substituted derivative) (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous and degassed)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the 2-iodoaniline derivative, PdCl₂(PPh₃)₂, and CuI in anhydrous, degassed DMF.
-
Add triethylamine, followed by a solution of this compound in a small amount of DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-((thiazol-2-yl)ethynyl)aniline intermediate.
| Parameter | Value | Rationale |
| Substrates | This compound & 2-Iodoaniline | The iodo-substituted aniline is highly reactive in Sonogashira couplings. The free amine provides a handle for subsequent cyclization reactions to form more complex heterocyclic systems.[10] |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The standard, robust catalyst system for Sonogashira reactions. |
| Solvent | DMF | A polar aprotic solvent that is excellent for solubilizing the reactants and catalysts. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows the reaction to proceed efficiently at ambient temperature, preserving sensitive functional groups. |
| Expected Yield | 70-90% | Sonogashira couplings of this type are generally efficient. |
Part 3: Alternative "Click" Strategy for Intermediate Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers an alternative, powerful method for linking this compound to other molecular fragments. This reaction is known for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage diversification in a drug discovery program.[11] The resulting 1,2,3-triazole linker is not just a passive spacer; it is a stable, rigid bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions with the target protein.[2]
Application Workflow: Synthesis of a Triazole-Linked Intermediate
Caption: CuAAC "Click" reaction of this compound with an azide.
Protocol 4: CuAAC Reaction of this compound with Benzyl Azide
This protocol details a standard procedure for the CuAAC reaction, using benzyl azide as a representative coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
Procedure:
-
In a vial, dissolve this compound and benzyl azide in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add an aqueous solution of CuSO₄·5H₂O to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 8-16 hours. The reaction mixture may become heterogeneous.
-
Upon completion (monitored by TLC), add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 1-benzyl-4-(thiazol-2-yl)-1H-1,2,3-triazole.
| Parameter | Value | Rationale |
| Catalyst System | CuSO₄ / Sodium Ascorbate | The most common and convenient method for generating the active Cu(I) catalyst in situ. Sodium ascorbate is a reducing agent that converts Cu(II) to Cu(I) and scavenges oxygen.[11] |
| Solvent | t-BuOH / H₂O (1:1) | A standard solvent system for CuAAC that effectively solubilizes a wide range of organic substrates and the inorganic catalyst components. |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds rapidly at room temperature, highlighting the efficiency of "click chemistry". |
| Expected Yield | >90% | CuAAC reactions are known for their high to quantitative yields. |
Conclusion
This compound is a testament to the power of strategic functionalization in medicinal chemistry. By combining the privileged thiazole scaffold with the versatile reactivity of a terminal alkyne, a building block of immense value is created. As demonstrated, its application in robust and efficient reactions like the Sonogashira coupling and CuAAC click reaction provides rapid access to complex molecular architectures that are at the heart of modern pharmaceutical intermediates, particularly in the development of targeted therapies like kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this exceptional synthon in their drug discovery endeavors.
References
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.
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Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorganic & Medicinal Chemistry Letters.
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate.
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules.
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry.
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Flow Chemistry: Sonogashira Coupling. ThalesNano.
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Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem.
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Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
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Recent Advances in Sonogashira Reactions. ResearchGate.
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Recent Fascinating Aspects of the CuAAC Click Reaction. ResearchGate.
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Search Results - Beilstein Journals.
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Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed.
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A Comparative Guide to Acetylene Surrogates in Synthesis: 2-Methyl-3-butyn-2-ol vs. Trimethylsilylacetylene. BenchChem.
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central.
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What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. ResearchGate.
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Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
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Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.
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Sonogashira cross-coupling reactions of 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: synthetic and theoretical aspects. New Journal of Chemistry.
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The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry.
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Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. Organic Letters.
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Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central.
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Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central.
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc.
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Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. ResearchGate.
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Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives. Google Patents.
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
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Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PubMed Central.
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Synthetic method for 2-acetyl thiazole. Google Patents.
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Application Notes and Protocols: A Step-by-Step Guide to Silyl-Protection of 2-Ethynylthiazole
Introduction: The Strategic Imperative for Protecting 2-Ethynylthiazole
In the landscape of pharmaceutical research and drug development, the thiazole motif is a cornerstone, appearing in a multitude of clinically significant molecules. Its utility is often expanded through the introduction of reactive functional groups, among which the ethynyl group at the 2-position stands out as a versatile handle for a variety of coupling reactions, such as the Sonogashira, Suzuki, and click reactions.[1] However, the acidic proton of the terminal alkyne in this compound presents a significant challenge in multi-step syntheses. This proton can interfere with a wide range of reaction conditions, particularly those involving organometallic reagents or strong bases, leading to undesired side reactions and diminished yields.
To circumvent these issues, the strategic implementation of a protecting group for the terminal alkyne is paramount. Silyl ethers are the most common and effective choice for this purpose due to their ease of introduction, tunable stability, and mild removal conditions.[2][3] This guide provides a comprehensive overview and detailed protocols for the silyl-protection of this compound with three commonly used silylating agents: Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS or TBS), and Triisopropylsilyl (TIPS).
The choice of the silyl group is a critical decision in the design of a synthetic route, as their stability varies significantly. This allows for selective protection and deprotection strategies in complex molecular architectures. The relative stability of these silyl ethers is directly related to the steric bulk around the silicon atom, following the general trend: TIPS > TBDMS > TMS.[4]
Reaction Mechanism: The Chemistry of Silyl Protection
The silyl protection of a terminal alkyne like this compound proceeds through a base-mediated deprotonation of the acidic acetylenic proton, followed by nucleophilic attack of the resulting acetylide on the silicon atom of the silyl halide.
The reaction is typically initiated by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide - LDA), which abstracts the terminal proton of the alkyne to form a lithium acetylide intermediate. This acetylide is a potent nucleophile that readily attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride ion and forming the desired silyl-protected alkyne. The thiazole ring is generally stable under these conditions, although the nitrogen atom can act as a Lewis base.[5][6] Care should be taken to use stoichiometric amounts of base to avoid potential side reactions involving the thiazole ring.
The general mechanism is illustrated below:
Caption: General mechanism of silyl protection of this compound.
Experimental Protocols
The following protocols are provided as a step-by-step guide for the silyl protection of this compound. These are representative procedures and may require optimization based on the specific laboratory conditions and scale of the reaction.
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), or Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Protocol 1: Trimethylsilyl (TMS) Protection of this compound
The TMS group is the smallest of the common silyl protecting groups and is readily cleaved under mild acidic conditions or with fluoride ions.[7]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.2 M solution).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Silylation: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-((trimethylsilyl)ethynyl)thiazole.[8]
| Reagent | Molar Eq. |
| This compound | 1.0 |
| n-Butyllithium | 1.1 |
| Trimethylsilyl chloride | 1.2 |
Protocol 2: tert-Butyldimethylsilyl (TBDMS) Protection of this compound
The TBDMS group offers significantly greater stability compared to the TMS group, particularly towards hydrolysis and a wider range of reaction conditions.[9]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (~0.2 M).
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Silylation: Add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in a small amount of anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield 2-((tert-butyldimethylsilyl)ethynyl)thiazole.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| n-Butyllithium | 1.1 |
| tert-Butyldimethylsilyl chloride | 1.2 |
Protocol 3: Triisopropylsilyl (TIPS) Protection of this compound
The TIPS group is a very bulky silyl protecting group, providing high stability towards a broad range of reagents. Its removal often requires more forcing conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF).[7]
Step-by-Step Procedure:
-
Reaction Setup: Add this compound (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (~0.2 M).
-
Deprotonation: Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Maintain stirring at -78 °C for 30 minutes.
-
Silylation: Slowly add triisopropylsilyl chloride (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate by rotary evaporation.
-
Purification: The crude product, 2-((triisopropylsilyl)ethynyl)thiazole, is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
| Reagent | Molar Eq. |
| This compound | 1.0 |
| n-Butyllithium | 1.1 |
| Triisopropylsilyl chloride | 1.2 |
Deprotection Strategies
The removal of the silyl protecting group is a crucial final step to unmask the terminal alkyne for subsequent transformations. The choice of deprotection reagent depends on the stability of the silyl group and the compatibility of other functional groups in the molecule.
| Silyl Group | Common Deprotection Reagents |
| TMS | K₂CO₃ in MeOH; mild aqueous acid (e.g., HCl in MeOH) |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF; Acetic acid/H₂O |
| TIPS | Tetrabutylammonium fluoride (TBAF) in THF (often requires heating) |
A general workflow for the protection and deprotection of this compound is depicted below:
Caption: A typical synthetic workflow involving silyl protection.
Conclusion
The silyl protection of this compound is a robust and essential strategy for its successful incorporation into complex molecular targets. By selecting the appropriate silyl group based on the required stability and employing the detailed protocols provided, researchers can effectively mask the reactive terminal alkyne, perform necessary synthetic transformations, and subsequently deprotect to reveal the versatile ethynyl functionality. This approach enhances the synthetic utility of this compound as a valuable building block in medicinal chemistry and materials science.
References
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
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Scribd. (n.d.). Alkyne Protecting Groups. Retrieved from [Link]
- Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. European Journal of Organic Chemistry, 2017(5), 844-867.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- Lambert, T. H., & Danishefsky, S. J. (2013). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 15(16), 4212-4215.
- Li, C., et al. (2018). Base-catalyzed cross-dehydrogenative silylation of terminal alkynes. Organic & Biomolecular Chemistry, 16(32), 5864-5868.
- Kuciński, K., & Hreczycho, G. (2020). Base-mediated one-pot synthesis of alkynylsilanes from terminal alkynes and chlorosilanes. Organic & Biomolecular Chemistry, 18(44), 9036-9040.
- Lambert, T. H., & Danishefsky, S. J. (2023).
- Dondoni, A., & Perrone, D. (2004). Synthesis of 2-Substituted Thiazoles. Tetrahedron, 60(1), 21-52.
-
ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
- Lambert, T. H., & Danishefsky, S. J. (2013). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 15(16), 4212-4215.
- Sharma, V., & Kumar, V. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(24), 5871.
- Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 44(3), 349-373.
- Wozniak, K., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 27(1), 22.
- Vedejs, E., & Diver, S. T. (1993). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 58(25), 7078-7083.
- Dondoni, A., et al. (1993). 2‐(Trimethylsilyl)thiazole. e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
- Orita, A., et al. (2018). Synthesis of 2-Sulfonylthiazoles via Heteroaryl C–H Sulfonylation of Thiazole N-Oxides. The Journal of Organic Chemistry, 83(15), 8349-8359.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Application Notes & Protocols for the Deprotection of (Trimethylsilyl)ethynylthiazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Ethynylthiazole Moiety and TMS Protection
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design. The introduction of an ethynyl group onto the thiazole core further expands its synthetic utility, providing a versatile handle for subsequent transformations such as Sonogashira cross-coupling reactions, click chemistry, and the synthesis of complex molecular architectures.
To facilitate these synthetic endeavors, the terminal alkyne is often protected to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a frequently employed protecting group for this purpose due to its ease of installation, stability under many reaction conditions, and, most importantly, its mild and selective removal. This guide provides a detailed overview of the most effective and field-proven methods for the deprotection of (trimethylsilyl)ethynylthiazole, with a focus on the underlying chemical principles and practical experimental protocols.
Core Deprotection Methodologies: A Comparative Overview
The cleavage of the silicon-carbon bond in TMS-protected alkynes is typically achieved through two primary mechanisms: fluoride-mediated cleavage and base-catalyzed solvolysis. The choice between these methods is dictated by the overall functionality of the molecule, particularly its sensitivity to basic or nucleophilic conditions.
| Method | Reagents | Typical Conditions | Advantages | Considerations |
| Base-Catalyzed Solvolysis | K₂CO₃, MeOH | Room temp, 1-4 h | Mild, cost-effective, high chemoselectivity | May be slower for sterically hindered substrates |
| Fluoride-Mediated Cleavage | TBAF, THF | 0 °C to room temp, 30-60 min | Fast, highly effective for various silyl groups | TBAF is basic and can affect sensitive groups |
| Alternative Fluoride Source | CsF, various solvents | Varies | Can be used when TBAF is not suitable | Solubility and reactivity can be solvent-dependent |
Method 1: Base-Catalyzed Methanolysis with Potassium Carbonate
This method is arguably the mildest and most cost-effective approach for the deprotection of TMS-alkynes. It is particularly well-suited for substrates bearing base-sensitive functional groups that might be compromised by the inherent basicity of fluoride reagents like TBAF.
Mechanism of Action
The deprotection proceeds via a base-catalyzed mechanism. The methoxide ion, generated in situ from the reaction of potassium carbonate with methanol, acts as a nucleophile, attacking the silicon atom of the TMS group. This forms a pentacoordinate silicon intermediate, which then breaks down, cleaving the Si-C bond. The resulting acetylide anion is subsequently protonated by the methanol solvent to yield the terminal alkyne.[4] The process regenerates the methoxide ion, making the reaction catalytic in base.
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The Versatility of 2-Ethynylthiazole: A Building Block for Advanced Materials
Introduction: Unlocking the Potential of a Unique Heterocycle
In the dynamic field of materials science, the demand for novel building blocks with tunable electronic, optical, and chemical properties is insatiable. 2-Ethynylthiazole, a heterocyclic compound featuring a reactive terminal alkyne, has emerged as a particularly valuable scaffold. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts unique characteristics to the materials in which it is incorporated, including enhanced thermal stability, and specific electronic and coordination properties.[1] The ethynyl group, on the other hand, provides a versatile handle for a variety of chemical transformations, most notably polymerization and cycloaddition reactions.[2][3] This guide provides an in-depth exploration of the applications of this compound in the synthesis of advanced functional materials, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.
I. Application in Polymer Science: Crafting Functional Conjugated Polymers
The incorporation of this compound into polymer backbones allows for the synthesis of materials with tailored optoelectronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The two primary strategies for leveraging this compound in polymer synthesis are through Sonogashira cross-coupling reactions and "click chemistry."
A. Sonogashira Cross-Coupling for Poly(arylene ethynylene)s
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] This reaction is instrumental in the synthesis of conjugated polymers where the this compound unit can be copolymerized with various dihaloarenes to create a diverse range of poly(arylene ethynylene)s.
The choice of catalyst, base, and solvent is critical for a successful Sonogashira polymerization. A palladium catalyst, typically with phosphine ligands, facilitates the oxidative addition of the aryl halide.[4] A copper(I) co-catalyst is often used to activate the alkyne, though copper-free versions exist to avoid homocoupling of the alkyne.[5] A mild base, such as a secondary amine, is required to deprotonate the terminal alkyne.[6] The solvent system must be able to dissolve both the monomers and the growing polymer chain.
Protocol 1: Synthesis of a this compound-Containing Copolymer via Sonogashira Polymerization
This protocol describes a general procedure for the copolymerization of this compound with a dihaloarene.
Materials:
-
This compound
-
Dihaloarene monomer (e.g., 1,4-diiodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (DIPA)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere (argon or nitrogen), dissolve the dihaloarene monomer (1.0 mmol) and this compound (1.0 mmol) in a mixture of anhydrous toluene (10 mL) and anhydrous THF (5 mL).
-
Degassing: Degas the solution by three freeze-pump-thaw cycles.
-
Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Base Addition: Add freshly distilled diisopropylamine (5 mL) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 65-70 °C and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring.
-
Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol and then with hot water to remove any catalyst residues and oligomers. Further purification can be achieved by Soxhlet extraction with an appropriate solvent (e.g., acetone, then chloroform).
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.[7]
-
FT-IR Spectroscopy: To verify the disappearance of the terminal alkyne C-H stretch and the presence of the internal alkyne C≡C stretch.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Polymer Functionalization
"Click chemistry" refers to a class of reactions that are highly efficient, wide in scope, and generate minimal byproducts.[2] The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an alkyne and an azide, is a prime example.[9] this compound can be readily "clicked" onto azide-functionalized polymers or used to polymerize with diazide monomers.
The CuAAC reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[10] The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[11] The reaction is often performed in a variety of solvents, including water, which makes it highly versatile for the modification of biomolecules and water-soluble polymers.[12]
Protocol 2: Functionalization of an Azide-Containing Polymer with this compound via CuAAC
This protocol provides a general method for grafting this compound onto a polymer backbone containing azide functionalities.
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) modified with sodium azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture of water and a miscible organic solvent like t-butanol)
Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer (1.0 g, with a known azide content) in the chosen solvent (20 mL) in a round-bottom flask.
-
Addition of Alkyne: Add this compound (1.2 equivalents relative to the azide groups) to the polymer solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents relative to the azide groups) in water (1 mL). In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents relative to the azide groups) in water (1 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄ solution. The solution will typically change color, indicating the formation of the Cu(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the azide peak (around 2100 cm⁻¹).
-
Purification: Purify the functionalized polymer by dialysis against a suitable solvent to remove the copper catalyst and unreacted this compound.
-
Isolation: Isolate the purified polymer by precipitation into a non-solvent or by lyophilization.
-
Drying: Dry the final product in a vacuum oven.
II. Application in Metal-Organic Frameworks (MOFs): Designing Porous Materials
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[13] The use of this compound-derived linkers can introduce both porosity and specific chemical functionality into the MOF structure, making them promising for applications in gas storage, separation, and catalysis.
Solvothermal Synthesis of Thiazole-Based MOFs
Solvothermal synthesis, where the crystallization is carried out in a sealed vessel at elevated temperatures and pressures, is a common method for preparing MOFs.[14][15] A dicarboxylic acid derivative of this compound can be synthesized and used as a linker to construct novel MOFs.
The choice of metal source, linker, solvent, and temperature are crucial parameters that dictate the topology and properties of the resulting MOF.[16] Modulators, such as monocarboxylic acids, are often added to the reaction mixture to control the nucleation and growth of the MOF crystals, leading to larger and more well-defined structures.
Protocol 3: General Solvothermal Synthesis of a MOF using a this compound-Derived Linker
This protocol outlines a general procedure for the synthesis of a MOF using a hypothetical this compound-dicarboxylic acid linker.
Materials:
-
This compound-dicarboxylic acid linker (synthesized separately)
-
Metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) or N,N-diethylformamide (DEF)
-
Modulator (e.g., acetic acid, formic acid) - optional
-
Ethanol or Dichloromethane for solvent exchange
Procedure:
-
Reactant Mixture: In a glass vial, dissolve the this compound-dicarboxylic acid linker (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
Modulator Addition (Optional): If a modulator is used, add a specific volume (e.g., 10-50 equivalents relative to the metal salt).
-
Sonication: Sonicate the mixture for a few minutes to ensure complete dissolution and homogenization.
-
Sealing: Tightly cap the vial.
-
Heating: Place the vial in a programmable oven and heat to a specific temperature (typically between 80 °C and 150 °C) for a set period (e.g., 24-72 hours).
-
Cooling: Allow the oven to cool down to room temperature slowly.
-
Crystal Collection: Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (or the synthesis solvent) several times.
-
Solvent Exchange: To activate the MOF, immerse the crystals in a volatile solvent like ethanol or dichloromethane for several days, replacing the solvent periodically.
-
Activation: Dry the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
III. Application as a Corrosion Inhibitor: Protecting Metallic Surfaces
Organic molecules containing heteroatoms (N, S, O) and π-electrons are often effective corrosion inhibitors for metals in acidic media. The thiazole ring in this compound, with its nitrogen and sulfur atoms and aromatic character, makes it a promising candidate for this application. The inhibitor molecules can adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process.
Electrochemical Evaluation of Corrosion Inhibition
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors.[1][17][18]
Potentiodynamic polarization studies provide information about the kinetics of the anodic and cathodic reactions and can indicate whether an inhibitor is anodic, cathodic, or mixed-type.[19] EIS measures the impedance of the metal-solution interface over a range of frequencies, providing insights into the charge transfer resistance and the properties of the protective film formed by the inhibitor.[20]
Protocol 4: Evaluation of this compound as a Corrosion Inhibitor using Electrochemical Methods
This protocol describes the evaluation of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Distilled water
-
Electrochemical workstation with a three-electrode cell (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))
Procedure:
-
Working Electrode Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Electrolyte Preparation: Prepare a 1 M HCl solution. Prepare a series of inhibitor solutions by dissolving different concentrations of this compound (e.g., 10⁻⁵ M to 10⁻² M) in 1 M HCl.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode. Fill the cell with the test solution (1 M HCl with and without the inhibitor).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: After EIS, perform potentiodynamic polarization scans by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
EIS: Model the impedance data using an appropriate equivalent circuit to determine the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.
-
Potentiodynamic Polarization: Extrapolate the Tafel plots to determine the corrosion current density (icorr). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams represent the key synthetic pathways involving this compound.
Caption: CuAAC functionalization using this compound.
Conclusion and Future Outlook
This compound stands as a potent and versatile building block in the arsenal of materials scientists. Its unique combination of a reactive alkyne handle and a functional thiazole core allows for the creation of a diverse array of materials with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel polymers, MOFs, and corrosion inhibitors. As the demand for advanced materials continues to grow, the innovative use of building blocks like this compound will undoubtedly pave the way for new technologies and applications across various scientific disciplines.
References
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Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853-2855. [Link]
-
Zhang, J., et al. (2017). Functional Organometallic Poly(arylene ethynylene)s: From Synthesis to Applications. Metallopolymer, 1(1), 1-25. [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Jetir.org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR. [Link]
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Systematic Review On Thiazole And Its Applications. (n.d.). Educational Administration: Theory and Practice, 30(5), 1983-1988. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Al-Ammar, K. A., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4139. [Link]
-
Farha, O. K., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51921. [Link]
-
Male, U., et al. (2021). Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. Materials, 14(23), 7175. [Link]
-
Wang, C., et al. (2013). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: hydro(solvo)thermal syntheses, crystal structures and properties. Dalton Transactions, 42(5), 1715-1725. [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Drug Delivery and Therapeutics, 12(6), 205-217. [Link]
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ResearchGate. (n.d.). Functional Materials and Heterocyclic Compounds. [Link]
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ResearchGate. (n.d.). Crystal engineering of heterocyclic arylene(ethynylene) oligomers through programmed aromatic stacking. [Link]
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ResearchGate. (n.d.). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. [Link]
-
Chen, H. J. (1994). Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). OSTI.GOV. [Link]
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Huang, W., et al. (2021). Metal-organic Frameworks: Preparation, Sensing, Drug Delivery, Imaging and Therapy. Proceedings of the 2nd Conference on Artificial Intelligence and Healthcare. [Link]
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Porcayo-Calderon, J., et al. (2021). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen. [Link]
-
Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
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ResearchGate. (n.d.). Two-dimensional metal-organic frameworks containing linear dicarboxylates. [Link]
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Bertocci, U. (1997). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of polymers 2 in CDCl3. [Link]
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ResearchGate. (n.d.). IR and NMR characterization of polymer: comparison of (a) IR spectra,... [Link]
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CentAUR. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. [Link]
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Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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PubMed. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. [Link]
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ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
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PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
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VTechWorks. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
MDPI. (2023). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. [Link]
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Troubleshooting & Optimization
overcoming low yields in the Sonogashira synthesis of 2-ethynylthiazole
Welcome to the technical support center for the Sonogashira synthesis of 2-ethynylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical cross-coupling reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic route.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing in-depth analysis and actionable solutions.
Q1: My Sonogashira reaction with 2-bromothiazole and a terminal alkyne is resulting in very low or no conversion. What are the most probable causes?
This is a common issue stemming from several potential factors. The Sonogashira coupling's success hinges on the delicate interplay between the catalyst, conditions, and substrates.
Analysis of Potential Failures:
-
Inactive Catalyst System: The Pd(0) species is the active catalyst. If your reaction mixture does not generate or sustain this species, the catalytic cycle will not proceed.[1]
-
Cause: The Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) may not be reducing to Pd(0) effectively. This reduction is often facilitated by the amine base or phosphine ligands in the mixture.[2] Oxygen in the system can also deactivate the Pd(0) catalyst.
-
Solution: Ensure your phosphine ligands are of high quality and not oxidized. Using a direct Pd(0) source like Pd(PPh₃)₄ can be a good starting point, though it is less stable than its Pd(II) counterparts.[3][4]
-
-
Sub-Optimal Reaction Conditions: 2-Bromothiazole is less reactive than 2-iodothiazole, meaning the oxidative addition step is often the rate-limiting factor and requires more forcing conditions.[2][4][5]
-
Cause: Insufficient thermal energy. Many standard Sonogashira protocols are optimized for highly reactive aryl iodides and may not be suitable for less reactive aryl bromides.[6]
-
Solution: Increase the reaction temperature. For aryl bromides, temperatures in the range of 80-100°C are often necessary.[6][7] Using a sealed reaction vessel can allow for higher temperatures in lower-boiling solvents.
-
-
Inappropriate Ligand Choice: The ligand on the palladium center dictates its reactivity.
-
Cause: Standard triphenylphosphine (PPh₃) may not be sufficient for a challenging substrate like an electron-deficient heteroaryl bromide.
-
Solution: Switch to a more electron-rich and bulky ligand. Ligands like dppf in Pd(dppf)Cl₂ can accelerate the oxidative addition step.[6] N-Heterocyclic carbene (NHC) ligands have also shown high efficacy for coupling heteroaryl halides.[8]
-
-
Poor Solvent/Base Selection:
-
Cause: The solvent must fully dissolve all reactants, and the base must be strong enough to deprotonate the alkyne without causing side reactions. The presence of water or oxygen in the solvent or base can be highly detrimental.
-
Solution: Use dry, degassed solvents such as DMF, THF, or acetonitrile.[6] Triethylamine (TEA) is a common base, but diisopropylamine (DIPA) or cesium carbonate can sometimes offer better results.[3][8] The base often serves as both the solvent and acid scavenger.[2]
-
Q2: My main byproduct is the homocoupled alkyne (Glaser coupling). How can this be prevented?
The formation of a 1,3-diyne via alkyne homocoupling is a classic side reaction in Sonogashira chemistry, driven by the copper co-catalyst and the presence of an oxidant (typically oxygen).[3][9][10]
Strategies to Minimize Glaser Homocoupling:
-
Implement Rigorous Anaerobic Conditions: This is the most critical factor. Oxygen facilitates the Cu(I) to Cu(II) oxidation that promotes homocoupling.
-
Protocol: Use Schlenk line techniques. Degas your solvent thoroughly via at least three freeze-pump-thaw cycles.[1] Purge the reaction flask with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low. This favors the cross-coupling pathway with the palladium complex over the bimolecular homocoupling reaction.[3]
-
Employ a "Copper-Free" Protocol: Eliminating the copper co-catalyst entirely is the most direct way to prevent Glaser coupling.[4][11]
-
Use a Reductive Atmosphere: A less common but effective method is to perform the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with N₂ or Ar). This helps to keep the copper in its +1 oxidation state, suppressing the oxidative homocoupling pathway.[9]
Q3: I am using trimethylsilyl (TMS)-protected acetylene. What is the best way to conduct the coupling and subsequent deprotection without degrading the thiazole ring?
Using a protected alkyne like TMS-acetylene is an excellent strategy to prevent homocoupling and handle the volatile acetylene gas.[12][13] The process is a two-step sequence: Sonogashira coupling followed by deprotection.
Step 1: Optimized Sonogashira Coupling The coupling of 2-halothiazole with TMS-acetylene follows the general principles outlined above. The TMS group is robust and fully compatible with standard Sonogashira conditions.
Step 2: Mild Deprotection of the TMS Group The key is to cleave the Si-C bond under conditions that the electron-deficient and potentially sensitive thiazole ring can tolerate.
| Deprotection Method | Reagents & Conditions | Advantages & Considerations |
| Mild Base-Catalyzed Methanolysis | K₂CO₃ (catalytic or stoichiometric) in Methanol/THF | Highly Recommended. Very mild, inexpensive, and effective. Often the first choice for sensitive substrates.[12][14] |
| Fluoride-Based Cleavage | Tetrabutylammonium fluoride (TBAF) in THF | Very common and effective, but TBAF is quite basic and can sometimes cause side reactions with sensitive functional groups.[12][15] |
| Mild Copper-Catalyzed Method | Copper(II) sulfate, Sodium Ascorbate in a solvent mixture | A very gentle and efficient method for cleaving the TMS group under neutral or slightly acidic conditions.[16] |
Recommended Deprotection Protocol:
-
Dissolve the crude 2-(trimethylsilylethynyl)thiazole in a mixture of methanol and THF.
-
Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Perform an aqueous workup to remove salts and isolate the this compound product.
Frequently Asked Questions (FAQs)
What is the best starting material: 2-chloro-, 2-bromo-, or 2-iodothiazole?
The choice of halide significantly impacts reactivity. The established reactivity order for the oxidative addition step is I > Br >> Cl .[2][4][5]
-
2-Iodothiazole: The most reactive substrate. Reactions often proceed at room temperature or with gentle heating, leading to high yields.[2] It is the ideal choice if available.
-
2-Bromothiazole: A good balance of reactivity and cost. It is a very common starting material but typically requires higher temperatures (80-100 °C) and a carefully optimized catalyst system.[6][7]
-
2-Chlorothiazole: The least reactive and most challenging substrate. Coupling with 2-chlorothiazole requires highly active (and often expensive) catalyst systems, such as those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4]
Which palladium catalyst and ligand combination is most effective?
There is no single "best" catalyst, but here is a logical progression:
-
Standard Starting Point: Pd(PPh₃)₂Cl₂ / CuI . This is the most common and cost-effective catalyst system.[3][4] It is a reliable choice for 2-iodothiazole and a good starting point for optimizing the reaction with 2-bromothiazole.
-
For Challenging Couplings (e.g., with 2-bromothiazole): Pd(dppf)Cl₂ / CuI . The dppf ligand is more electron-rich and has a larger bite angle than PPh₃, which can significantly accelerate the rate-limiting oxidative addition step.[6]
-
Advanced/Copper-Free Systems: Catalysts formed in situ from a palladium source like Pd₂(dba)₃ and a bulky, electron-donating phosphine ligand (e.g., P(t-Bu)₃) can be extremely active, even for aryl chlorides.[17]
Can this reaction be performed without a copper co-catalyst? What are the trade-offs?
Yes, copper-free Sonogashira coupling is a well-established and powerful alternative.[3][4]
-
Advantages: The primary benefit is the complete elimination of Glaser homocoupling, which simplifies purification and can improve the yield of the desired product.[11]
-
Disadvantages/Trade-offs: The copper(I) acetylide is a highly effective nucleophile for the transmetalation step.[4] In its absence, the reaction mechanism changes, often requiring a stronger base to generate a sufficient concentration of the acetylide anion and potentially higher temperatures or more active catalysts to facilitate the coupling.[3][4]
Visualized Workflows and Mechanisms
The Sonogashira Catalytic Cycle
The diagram below illustrates the dual catalytic cycles that drive the reaction. The palladium cycle is responsible for the C-C bond formation, while the copper cycle serves to generate the reactive copper acetylide intermediate.
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose and solve common issues encountered during the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low-yield Sonogashira reactions.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
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Gawande, M. B., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(10), 1226. [Link]
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Saadi, J., & Polshettiwar, V. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Bukhari, S. N. H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Praveen, C., & Cheng, C.-H. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(16), 5438–5441. [Link]
-
Wei, W., et al. (2017). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
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Moradi, Z., et al. (2020). Examples of Sonogashira reactions using our optimized conditions in aqueous solution of K-EL. ResearchGate. [Link]
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NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Abdine, S., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9034–9044. [Link]
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Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
ResearchGate. (2019). Conditions optimization for the double Sonogashira coupling. [Link]
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Shroder, M. The Sonogashira Coupling. [Link]
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ResearchGate discussion. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Li, J., & Jiang, H. (2015). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 35(1), 38-49. [Link]
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
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ResearchGate. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
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ResearchGate. (2009). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chem. Soc. Rev., 40, 5084-5121. [Link]
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Technical Support Center: Synthesis of 2-Ethynylthiazole
Welcome to the Technical Support Center for the synthesis of 2-ethynylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during its preparation. Our goal is to equip you with the expertise to not only identify and solve problems but also to understand the underlying chemical principles governing your reactions.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired this compound
Question: My Sonogashira coupling of 2-bromothiazole with (trimethylsilyl)acetylene is giving very low yields or failing completely. What are the likely causes and how can I fix it?
Answer:
Low yields in the Sonogashira coupling of 2-bromothiazole are a common issue and can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is prone to deactivation.
-
Troubleshooting:
-
Use a Fresh Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₂Cl₂, is fresh. Older catalysts can have reduced activity.
-
Employ a Pre-catalyst: Consider using a more robust, air-stable pre-catalyst that generates the active monoligated Pd(0) species in situ. This can be particularly effective for challenging couplings with heteroaromatic halides.[1]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation. Ensure they are handled under an inert atmosphere.
-
-
-
Substrate Reactivity: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[2] The electron-deficient nature of the thiazole ring can further influence reactivity.
-
Troubleshooting:
-
Switch to 2-Iodothiazole: If feasible, using 2-iodothiazole as the starting material will significantly increase the rate of oxidative addition, the often rate-limiting step, and may improve your yield.
-
Increase Reaction Temperature: For 2-bromothiazole, higher temperatures (e.g., 80-100 °C in a sealed tube) may be necessary to drive the reaction to completion.[2]
-
-
-
Solvent and Base Selection: The choice of solvent and base is crucial for reaction success.
-
Troubleshooting:
-
Solvent Polarity: While THF and triethylamine are commonly used, for less reactive bromides, a more polar solvent like DMF or NMP can be beneficial. However, be aware that polar solvents can sometimes promote side reactions.
-
Base Strength and Sterics: Triethylamine is a common choice. If you suspect base-related side reactions or solubility issues, you might consider a bulkier amine like diisopropylethylamine (DIPEA) or switching to an inorganic base like K₂CO₃, which has been shown to be effective in some cases.[3]
-
-
Issue 2: Presence of a Significant, Less Polar Side Product
Question: I've successfully performed the Sonogashira coupling and deprotection, but I'm observing a significant amount of a less polar byproduct that is difficult to separate from my this compound. What is this impurity and how can I prevent its formation?
Answer:
The most common less polar byproduct in the synthesis of terminal alkynes is the symmetrical diyne formed through oxidative homocoupling, also known as Glaser-Hay coupling.[1][4] In your case, this would be 1,4-bis(thiazol-2-yl)buta-1,3-diyne .
-
Mechanism of Formation: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen from the air. The terminal alkyne (formed after deprotection or if you are using unprotected acetylene) is deprotonated by a base and then undergoes oxidative dimerization.
-
Prevention Strategies:
-
Rigorous Inert Atmosphere: The most critical factor is to exclude oxygen from your reaction. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] These methods often employ specialized palladium catalysts and ligands that are highly active, even for less reactive aryl bromides, and can be performed at room temperature.
-
Minimize Copper(I) Loading: If you must use a copper co-catalyst, use the minimum effective amount (typically 1-5 mol%).
-
Use a Protected Alkyne: Employing a protected alkyne like (trimethylsilyl)acetylene is standard practice to prevent homocoupling during the Sonogashira reaction itself. The homocoupling would then primarily be an issue during or after the deprotection step if the product is exposed to air in the presence of residual copper and base.
-
Issue 3: Difficulties with TMS Deprotection
Question: I'm having trouble with the deprotection of 2-((trimethylsilyl)ethynyl)thiazole. When I use TBAF, my yields are low and I get a complex mixture. With K₂CO₃ in methanol, the reaction is very slow or incomplete. What are the best practices for this step?
Answer:
The deprotection of the trimethylsilyl (TMS) group can be tricky, and the choice of reagent and conditions is critical to avoid side reactions and ensure complete conversion.
-
TBAF (Tetrabutylammonium Fluoride) Deprotection:
-
The Problem with Basicity: TBAF is not only a fluoride source but also a strong base. The resulting this compound is an acidic alkyne, and the thiazole ring contains functionalities that can be sensitive to strong bases, potentially leading to decomposition or oligomerization.[5]
-
Troubleshooting:
-
Buffered TBAF: To mitigate the basicity, you can buffer the TBAF with a mild acid like acetic acid.
-
Alternative Fluoride Sources: Consider using a less basic fluoride source such as HF-pyridine or triethylamine trihydrofluoride.
-
Careful Workup: TBAF residues can be difficult to remove. An effective workup involves quenching the reaction, followed by treatment with a sulfonic acid resin (e.g., Dowex 50WX8-400) and calcium carbonate to capture the fluoride and tetrabutylammonium ions, avoiding a problematic aqueous extraction for polar products.[6][7]
-
-
-
K₂CO₃/Methanol Deprotection:
-
The Problem with Reaction Rate: This method is much milder than TBAF, which is advantageous for sensitive substrates. However, the reaction can be slow and may not go to completion, especially if the TMS-protected alkyne is not very soluble in methanol.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to stir for longer periods if necessary. Be aware that prolonged reaction times can sometimes lead to reduced yields with other substrates.[4]
-
Co-solvent: If solubility is an issue, adding a co-solvent like THF or dichloromethane might improve the reaction rate.
-
Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can also increase the rate of deprotection.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 2-bromo- or 2-iodothiazole?
A1: 2-Iodothiazole is generally the preferred starting material for Sonogashira and Stephens-Castro couplings due to its higher reactivity, which allows for milder reaction conditions and often leads to higher yields and shorter reaction times. However, 2-bromothiazole is often more commercially available and less expensive, making it a common choice despite its lower reactivity.
Q2: Can I use the Corey-Fuchs reaction to synthesize this compound?
A2: Yes, the Corey-Fuchs reaction is a viable alternative, starting from 2-formylthiazole (thiazole-2-carbaldehyde).[8][9] This two-step process involves the conversion of the aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base (like n-butyllithium) to form the terminal alkyne. This method is particularly useful if 2-formylthiazole is more readily available or if you want to avoid transition metal catalysts.
Q3: How should I purify the final this compound product?
A3: Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient of ethyl acetate in hexanes is typically effective. To minimize decomposition of the potentially sensitive product on silica, it is advisable to use a neutral silica gel or to deactivate the silica by pre-treating it with a small amount of triethylamine in the eluent. For the separation of the non-polar diyne byproduct, a less polar eluent system will be required.
Q4: What are the recommended storage conditions for this compound?
A4: this compound, being a terminal alkyne, is susceptible to oxidative homocoupling and potentially other decomposition pathways over time. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation. It is also advisable to store it in the absence of light.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromothiazole with (Trimethylsilyl)acetylene
This protocol is a representative procedure and may require optimization for your specific setup.
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and 2-bromothiazole (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add degassed triethylamine (3.0 eq) and degassed THF (or DMF for higher temperatures). Stir the mixture for 10 minutes.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS until the 2-bromothiazole is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield 2-((trimethylsilyl)ethynyl)thiazole.
Protocol 2: TMS Deprotection using K₂CO₃/Methanol
-
Reaction Setup: Dissolve 2-((trimethylsilyl)ethynyl)thiazole (1.0 eq) in methanol.
-
Base Addition: Add anhydrous potassium carbonate (0.2-0.5 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction may take several hours.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Add water and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to give this compound. Further purification by flash chromatography may be necessary.
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Side Product Name | Structure | Formation Pathway | Identification Notes | Prevention Strategy |
| 1,4-Bis(thiazol-2-yl)buta-1,3-diyne | Thiazole-C≡C-C≡C-Thiazole | Glaser-Hay Coupling | Less polar than the product on TLC. Mass spectrometry will show a molecular ion corresponding to C₁₀H₄N₂S₂. | Rigorous exclusion of oxygen, use of copper-free conditions. |
| 2-((Trimethylsilyl)ethynyl)thiazole | Thiazole-C≡C-Si(CH₃)₃ | Incomplete Deprotection | Will have a characteristic singlet at ~0.25 ppm in the ¹H NMR spectrum. | Increase reaction time/temperature for deprotection, use a stronger deprotecting agent if necessary. |
| Thiazole | - | Proto-dehalogenation | Side reaction in Sonogashira coupling. | Use high-quality catalyst and reagents, ensure anhydrous conditions. |
Visualizations
Main Reaction and Side Reaction Pathways
Caption: Synthetic pathways to this compound and major side reactions.
References
-
Kaburagi, Y., et al. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Organic letters, 9(5), 777–780. [Link]
-
Reddit discussion on Sonogashira troubleshooting. (2020). r/Chempros. [Link]
-
Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315. [Link]
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Letters, 13(36), 3769-3772. [Link]
-
Wikipedia contributors. (2023). Corey–Fuchs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Royal Society of Chemistry. (2025). Corey-Fuchs Reaction. In Organic Chemistry Portal. [Link]
-
Garg, N. K., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. National Institutes of Health. [Link]
-
Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 148-161. [Link]
-
ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?. [Link]
-
Barluenga, J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14329-14338. [Link]
-
Alagarsamy, V., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(22), 8644-8648. [Link]
-
Royal Society of Chemistry. (2025). Sonogashira Coupling. In Organic Chemistry Portal. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 13(8), 1584-1596. [Link]
-
Reddit discussion on TMS Deprotection. (2024). r/chemhelp. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
Kuijpers, W. H. A., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(18), 5447-5455. [Link]
-
ResearchGate. (2025). Synthesis of 6-Substituted Imidazo[2,1-b][2][6]thiazoles and 2-Substituted Imidazo[2,1-b][2][6]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. [Link]
-
ResearchGate. (2025). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. [Link]
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Deshpande, P. A., et al. (2011). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 10. [Link]
-
Holzer, W., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. [Link]
-
Jaseer, E. A., et al. (2016). Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU]Ac. International Journal of ChemTech Research, 9(5), 65-73. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. research.unipd.it [research.unipd.it]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corey-Fuchs Reaction [organic-chemistry.org]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Ethynylthiazole
Welcome to the technical support resource for the purification of 2-ethynylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Achieving high purity is critical for reliable downstream applications, from drug discovery to materials science. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound and related small organic molecules are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1][2] It is highly versatile and can remove a wide range of impurities, making it the go-to method for complex crude mixtures.
-
Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] A saturated solution of the crude material is prepared in a hot solvent, and as it cools, the desired compound selectively crystallizes, leaving impurities behind in the solution.[4] This method is excellent for removing small amounts of impurities from a solid compound but requires careful solvent selection.
The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the physical state of your crude product.
Q2: How can I assess the purity of my this compound sample after purification?
Purity assessment is a critical self-validating step. A combination of methods provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess purity. A pure compound should ideally show a single spot. It is also used to determine the appropriate solvent system for column chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining purity. A pure sample will exhibit a single major peak. Reverse-phase HPLC is a common choice for compounds like this compound.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any residual solvents or organic impurities. The integration of proton signals can provide a quantitative measure of purity against a known internal standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.
Q3: this compound seems unstable. What are the signs of decomposition and how can I prevent it?
The ethynyl group can be susceptible to polymerization, and thiazole rings, especially substituted ones, can degrade under certain conditions.[8]
-
Signs of Decomposition:
-
Color Change: Development of a dark brown or black color in a previously light-colored solid or solution.
-
Polymerization: Formation of an insoluble, tar-like substance.
-
New Spots on TLC/Peaks in HPLC: Appearance of unexpected signals during chromatographic analysis.
-
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heat. If distillation is attempted, it must be performed under high vacuum to lower the boiling point. Thermal decomposition is a known risk for many organic molecules.[9]
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Be aware that some solvents can promote degradation. For instance, related 2-aminothiazoles have shown instability in DMSO at room temperature.[8]
-
Storage: Store the purified compound at low temperatures (e.g., -20°C), protected from light and air.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often due to a very high concentration of the solute or the solvent system being a very poor solvent for the compound even when hot.[4]
-
Causality: The solution becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state. Impurities can also sometimes suppress crystallization.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil fully dissolves, then add a small amount of additional hot solvent to lower the saturation point.
-
Lower the Cooling Rate: Allow the solution to cool very slowly (e.g., by insulating the flask). This gives molecules more time to orient themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This indicates that your solution is not sufficiently supersaturated at the lower temperature.
-
Causality: Either too much solvent was used initially, or the chosen solvent is simply too good at dissolving your compound, even when cold. A good recrystallization solvent should show a large solubility difference between hot and cold conditions.[3]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Continue until you see slight turbidity (cloudiness), then add a few drops of solvent to redissolve it before allowing it to cool again.[10]
-
Induce Crystallization: Try the scratching or seeding techniques described above.
-
Use a Two-Solvent System: If a single solvent fails, consider a two-solvent method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[10]
-
Column Chromatography Issues
Q: How do I select the right solvent system (eluent) for my column?
A: The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate using the same stationary phase (e.g., silica gel).[5]
-
Causality: The Rf value reflects the equilibrium of the compound between the stationary and mobile phases.[1]
-
Rf too high (>0.5): The compound will elute too quickly, resulting in poor separation from less polar impurities.
-
Rf too low (<0.1): The compound will move too slowly, leading to band broadening and a very long elution time.
-
-
Methodology:
-
Start with a non-polar solvent (e.g., hexanes or petroleum ether) and spot your crude mixture on a TLC plate.
-
Gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) in increasing percentages (e.g., 5%, 10%, 20%) and run new TLC plates until the spot for your product moves to the target Rf range.
-
This optimized solvent mixture will be your starting eluent for the column.
-
Q: My compound is streaking on the TLC plate and won't move off the baseline of my column. What's the problem?
A: This typically indicates that your compound is highly polar and is binding very strongly to the polar silica gel stationary phase.
-
Causality: The interaction between your polar compound and the silica gel is much stronger than the interaction with the relatively non-polar eluent.
-
Solutions:
-
Increase Eluent Polarity: Drastically increase the percentage of the polar solvent in your mobile phase. For very polar compounds, you may need to add a small amount (0.5-1%) of methanol or even triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to help displace the compound from the silica.
-
Change the Stationary Phase: If increasing eluent polarity doesn't work or causes other issues, consider using a less polar stationary phase like alumina or even reverse-phase silica (C18), where a polar mobile phase (like water/acetonitrile) is used.[2]
-
Q: It appears my compound is decomposing on the silica gel column. What are my options?
A: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica can act as a catalyst for reactions like hydrolysis, polymerization, or rearrangement.
-
Solutions:
-
Deactivate the Silica: Before packing the column, you can treat the silica gel with a base like triethylamine. This is done by adding ~1% triethylamine to the eluent mixture used to pack and run the column. This neutralizes the acidic sites.
-
Use a Different Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography (applying pressure to speed up the flow) rather than gravity chromatography.[1]
-
Switch Purification Method: If the compound is too unstable for chromatography, recrystallization may be a better or the only viable option.
-
Visualizations & Protocols
Decision Logic for Purification Method Selection
Caption: Workflow for diagnosing poor column chromatography separation.
Quantitative Data Summary
| Feature | Flash Column Chromatography | Recrystallization |
| Principle | Differential Adsorption & Partitioning | Differential Solubility |
| Typical Scale | Micrograms to Kilograms [2] | Milligrams to Kilograms |
| Speed | Moderate to Fast | Slow (requires slow cooling) |
| Purity Achievable | Good to Excellent (>99%) | Can be Excellent (>99.5%) for removing minor impurities |
| Yield | Generally good (80-95%), but loss is inevitable | Highly variable (50-90%), depends heavily on solvent choice |
| Key Challenge | Compound instability on stationary phase; finding a good solvent system | "Oiling out"; finding a suitable solvent; low recovery [4] |
| Best For... | Complex mixtures, liquid samples, removing closely related impurities | Removing small amounts of impurities from a solid product that is the major component |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a self-validating system, starting with TLC analysis to ensure success.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a test eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Visualize under UV light. Adjust the eluent polarity until the desired product has an Rf of ~0.3. [5]
-
-
Column Packing (Wet Slurry Method):
-
Choose a column size appropriate for your sample amount (a common rule is a 30:1 to 100:1 ratio of silica to crude compound by weight). [2] * Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, mix the required amount of silica gel with your chosen starting eluent to form a slurry.
-
Pour the slurry into the column. Use gentle pressure or tapping to ensure an even, compact bed. Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This is the "dry loading" method, which generally leads to better separation.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute. [1] * Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing with UV light.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection:
-
Find a "soluble" solvent in which your compound dissolves readily (e.g., acetone or ethyl acetate).
-
Find an "insoluble" solvent in which your compound is poorly soluble (e.g., hexanes or water). [4]The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.
-
-
Induce Crystallization:
-
While the solution is still hot, add the "insoluble" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Add 1-2 more drops of the "soluble" solvent to make the solution clear again. [10]
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "insoluble" solvent to remove any remaining impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Stiekes, M., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry, 12(1), 54-59. Retrieved from [Link]
-
de Silva, A. (2022). Column chromatography in Pharmaceutical analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(4). Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column. Retrieved from [Link]
- American Cyanamid Company. (1949). U.S. Patent No. 2,489,038. Google Patents.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Williams, M. C., et al. (1981). Chromatographic patterns of urinary ethynyl estrogen metabolites in various populations. Steroids, 38(4), 421-447. Retrieved from [Link]
-
Davison, J. (2012, August 7). 2 O Chem Recrystallization Procedure [Video]. YouTube. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. Retrieved from [Link]
-
Atma, Y. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3840. Retrieved from [Link]
-
Gavrilović, B., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3840. Retrieved from [Link]
-
Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179-6187. Retrieved from [Link]
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Technical Support Center: Stabilizing 2-Ethynylthiazole During Storage
Welcome to the Technical Support Center for 2-ethynylthiazole. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile heterocyclic alkyne. As a terminal alkyne, this compound is susceptible to degradation, which can compromise experimental outcomes and the integrity of synthesized products. This resource provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to ensure the long-term stability and purity of your this compound samples.
Understanding the Instability of this compound
This compound, while a valuable building block, is prone to several degradation pathways, primarily due to the reactivity of the terminal alkyne group. Terminal alkynes are thermodynamically less stable than their internal alkyne counterparts. [1][2][3][4][5]The principal modes of degradation during storage are polymerization and oxidation.
-
Polymerization: Terminal alkynes can undergo polymerization, which can be initiated by light, heat, or the presence of metallic impurities. [6][7]This process can lead to the formation of a mixture of oligomers and polymers, appearing as a discoloration or the formation of solid precipitates in the sample.
-
Oxidation: The carbon-carbon triple bond is susceptible to oxidative cleavage, especially in the presence of atmospheric oxygen. [8][9][10]This can lead to the formation of various carbonyl compounds, such as carboxylic acids and aldehydes, altering the chemical purity of the material. [8][11][12][13]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage of this compound and provides actionable solutions based on established chemical principles.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing to Browning) | Oxidation of the alkyne or thiazole ring. Minor polymerization. | Store under an inert atmosphere (Argon or Nitrogen). Add an antioxidant inhibitor like BHT. |
| Formation of Solid Precipitate | Significant polymerization. | Filter the sample if salvageable. For future storage, use a polymerization inhibitor and store at low temperatures. |
| Changes in Spectroscopic Data (e.g., NMR, IR) | Degradation of the compound. | Re-purify the sample if possible. Implement stringent storage protocols immediately. |
| Inconsistent Reaction Yields | Use of partially degraded this compound. | Assess the purity of the starting material before use. Use freshly purified or properly stored material. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. [14][15][16][17][18]It should be kept in a tightly sealed container, preferably an amber glass vial to protect it from light, and stored at a low temperature, ideally at or below -20°C.
Q2: Should I use an inhibitor? If so, which one and at what concentration?
A2: Yes, using an inhibitor is highly recommended for long-term storage. Radical scavengers are effective in preventing polymerization.
-
Butylated hydroxytoluene (BHT): A common and effective antioxidant and polymerization inhibitor. [19][20][21][22][23]A concentration of 50-200 ppm is typically sufficient.
-
Hydroquinone: Another widely used inhibitor that functions by scavenging free radicals. [24][25][26][27][28]A similar concentration range of 50-200 ppm is recommended.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can be assessed through several analytical techniques:
-
Visual Inspection: Discoloration or the formation of precipitates are initial indicators.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to check for the appearance of new signals or a decrease in the intensity of the characteristic alkyne proton peak. [29][30]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile degradation products, providing a clear picture of the sample's purity. [29][31][32]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of this compound and detect less volatile impurities. [29]
Q4: Can I re-purify degraded this compound?
A4: In many cases, yes. If the degradation is not extensive, purification can be achieved through techniques such as flash column chromatography or distillation. However, it is crucial to immediately store the purified material under the recommended conditions to prevent rapid re-degradation.
Experimental Protocols
Protocol 1: Preparation of this compound for Long-Term Storage
This protocol outlines the steps for adding an inhibitor and preparing the compound for storage under an inert atmosphere.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT) or Hydroquinone
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Amber glass vial with a PTFE-lined cap
-
Schlenk line or glovebox
-
Syringes and needles
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve a known amount of BHT or hydroquinone in a minimal amount of anhydrous solvent to make a concentrated stock solution (e.g., 1 mg/mL).
-
Add Inhibitor: To your vial of this compound, add the appropriate volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 100 ppm).
-
Solvent Removal (if necessary): If the added solvent volume is significant, it can be carefully removed under a gentle stream of inert gas.
-
Inert Atmosphere Packaging:
-
Using a Schlenk Line: Place the open vial in a Schlenk flask. Evacuate and backfill with argon or nitrogen three times. Seal the vial under the inert atmosphere.
-
Using a Glovebox: Perform all manipulations within the glovebox, then seal the vial.
-
-
Storage: Store the sealed vial at -20°C.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify potential degradation products.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Integrate the characteristic signal for the acetylenic proton of this compound.
-
Look for the appearance of new signals, particularly in the aldehydic or carboxylic acid regions of the spectrum, which would indicate oxidation.
-
Broadening of signals or the appearance of a complex mixture of peaks may suggest polymerization.
-
Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute purity. [33]
-
Visualizing Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate the degradation pathways of this compound and the mechanism of stabilization.
Caption: Degradation pathways of this compound.
Caption: Key factors for stabilizing this compound.
By implementing these guidelines, you can significantly improve the shelf-life and reliability of your this compound, ensuring the success and reproducibility of your research and development endeavors.
References
-
Landon, S. J., Shulman, P. M., & Geoffroy, G. L. (n.d.). Photoassisted polymerization of terminal alkynes by W(CO)6 involving catalyst generation by an alkyne to vinylidene ligand rearrangement. Journal of the American Chemical Society. Retrieved from [Link]
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JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
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Monarch Chemicals. (n.d.). The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use. Retrieved from [Link]
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Fiveable. (n.d.). Oxidative Cleavage of Alkynes. Organic Chemistry Class Notes. Retrieved from [Link]
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Oxford Academic. (n.d.). Conjugated polymers developed from alkynes. National Science Review. Retrieved from [Link]
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PubMed. (2022, July 19). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. Retrieved from [Link]
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ACS Publications. (2022, June 23). Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. ACS Macro Letters. Retrieved from [Link]
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ACS Publications. (2017, June 16). Gold-Catalyzed Oxidation Terminal Alkyne: An Approach to Synthesize Substituted Dihydronaphthalen-2(1H)-ones and Phenanthrenols. The Journal of Organic Chemistry. Retrieved from [Link]
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Scribd. (n.d.). Hydroquinone Compounds for Polymerization Inhibition. Retrieved from [Link]
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LookChem. (n.d.). Acrylic acid, ester series polymerization inhibitor Hydroquinone. Retrieved from [Link]
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Master Organic Chemistry. (2025, July 8). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]
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Aakash Institute. (n.d.). Oxidation of Alkynes-Ozonolysis, Baeyer's Reagent, Baeyer's test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
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Quora. (2016, February 27). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Retrieved from [Link]
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MSU Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
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OAText. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]
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YouTube. (2024, August 5). Acidic Nature of Alkynes - Neoprene Synthesis. Retrieved from [Link]
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Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]
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ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]
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Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Kao. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
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MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
-
WebMD. (n.d.). Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2024, April 20). What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? Retrieved from [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
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Technical Support Center: Optimizing Sonogashira Coupling of 2-Chlorothiazole
Welcome to the technical support center for the Sonogashira coupling of 2-chlorothiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to the common challenges encountered when working with this electron-deficient heteroaryl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is 2-chlorothiazole considered a challenging substrate for Sonogashira coupling?
A1: The difficulty arises from two primary electronic factors. First, the thiazole ring is electron-deficient, which strengthens the C-Cl bond. This makes the rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond significantly more difficult compared to aryl iodides or bromides.[1][2][3] Second, the nitrogen and sulfur heteroatoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
Q2: What are the typical starting conditions for a Sonogashira coupling with 2-chlorothiazole?
A2: A standard starting point involves a palladium catalyst, often a Pd(II) source like PdCl₂(PPh₃)₂ that is reduced in situ, a copper(I) co-catalyst (typically CuI), an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and an appropriate solvent like THF or DMF.[4][5] However, due to the unreactive nature of 2-chlorothiazole, these "standard" conditions often require significant optimization, particularly in the choice of ligand.[6]
Q3: What is the role of the copper co-catalyst, and is a "copper-free" approach viable for 2-chlorothiazole?
A3: In the classical Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[1][4] This species then undergoes transmetalation with the palladium(II) complex. This copper-mediated pathway is generally faster and allows for milder reaction conditions.[1]
However, copper can also promote the undesirable homocoupling of the alkyne substrate to form 1,3-diynes (Glaser coupling), especially in the presence of oxygen.[1][7] Copper-free Sonogashira reactions are indeed viable and often preferred to avoid this side product.[1][8][9] Success in a copper-free system for a challenging substrate like 2-chlorothiazole is highly dependent on using a more active catalyst system, typically involving bulky, electron-rich phosphine ligands that can facilitate the direct reaction between the palladium complex and the alkyne.[2][10]
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific experimental problems with a focus on causal relationships and actionable solutions.
Problem 1: Low to No Conversion of 2-Chlorothiazole
This is the most common issue, directly related to the inertness of the C-Cl bond.
Root Cause Analysis: The primary barrier is the high activation energy of the oxidative addition step. The Pd(0) catalyst must insert into the C-Cl bond, a process disfavored by the electron-deficient nature of the thiazole ring.[2][11]
Solutions & Optimization Strategy:
-
Elevate Ligand Performance: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to increase the electron density on the palladium center, which promotes oxidative addition.
-
Switch to Bulky, Electron-Rich Ligands: Ligands such as Xantphos, SPhos, or di-tert-butylneopentylphosphine ([DTBNpP]) are designed for this purpose.[2][12] They form more reactive, monoligated Pd(0) species that are highly active for coupling aryl chlorides.[12]
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective for activating aryl chlorides.[2]
-
-
Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for aryl chlorides.[13][14] Reactions can be run from 60 °C to 120 °C. Microwave heating can also be effective for rapidly screening conditions and driving reactions to completion.[10][14]
-
Select an Appropriate Base: A strong, non-coordinating base is often required. While Et₃N is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar solvent like DMF or NMP can be more effective, especially in copper-free systems.[10]
-
Ensure Catalyst Activity:
-
Palladium Black: The appearance of a black precipitate indicates catalyst decomposition.[3][15][16] This can be caused by impurities, excess heat, or an inappropriate ligand that fails to stabilize the Pd(0) species.[15] Using robust ligands can prevent this.
-
Pre-catalyst Choice: Using a stable Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ or an air-stable, monoligated pre-catalyst can ensure a consistent concentration of the active Pd(0) species.[2][12]
-
| Ligand Class | Example(s) | Key Advantage for 2-Chlorothiazole |
| Standard Phosphines | PPh₃ | Readily available, but often low activity for chlorides. |
| Bulky, Electron-Rich Phosphines | SPhos, Xantphos, P(t-Bu)₃, [DTBNpP] | Increases electron density on Pd, accelerating oxidative addition. Stabilizes the active catalyst.[2][10][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form highly stable and active catalysts.[2] |
Problem 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
You observe a major byproduct corresponding to the dimer of your alkyne starting material.
Root Cause Analysis: This side reaction is catalyzed by the copper(I) co-catalyst, particularly in the presence of atmospheric oxygen.[1][7][15]
Solutions & Optimization Strategy:
-
Implement a Copper-Free Protocol: The most definitive solution is to eliminate the copper co-catalyst.[1][8] This requires a more potent palladium/ligand system capable of facilitating the coupling without copper's assistance (see Problem 1 solutions).
-
Strictly Anaerobic Conditions: If a copper-catalyzed system must be used, rigorous exclusion of oxygen is critical.
-
Reduce Copper Loading: Minimize the amount of CuI to the lowest effective concentration (e.g., 0.5-2 mol%). This can reduce the rate of homocoupling relative to the desired cross-coupling.[15]
Troubleshooting Flowchart
Caption: Troubleshooting workflow for Sonogashira coupling of 2-chlorothiazole.
Experimental Protocols
Protocol 1: Optimized Copper-Free Sonogashira Coupling
This protocol is recommended for minimizing side reactions and is tailored for challenging aryl chlorides.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%) and the ligand if not using a pre-formed complex.
-
Reagents: Add 2-chlorothiazole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a strong base (e.g., Cs₂CO₃, 2.0 equiv).
-
Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add anhydrous, degassed solvent (e.g., DMF or DMSO) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to rational optimization. The process involves two interconnected cycles in the classic reaction, simplified to one primary cycle in the copper-free variant.
Caption: The Sonogashira catalytic cycle, highlighting the rate-limiting oxidative addition step.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. (2023). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Semantic Scholar. Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu₂(p-NMe₂C₆H₄)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Technical Support Center: Troubleshooting Failed Click Reactions with 2-Ethynylthiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the unique challenges presented by 2-ethynylthiazole. As a heteroaromatic alkyne, this compound offers a valuable building block for novel chemical entities, particularly in drug discovery where the thiazole motif is prevalent.[1] However, its distinct electronic properties and potential for side reactions necessitate a nuanced approach to reaction optimization. This guide provides a structured, question-and-answer-based approach to resolving common experimental failures.
I. Understanding the Core Reaction: The CuAAC Catalytic Cycle
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient click reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] The reaction's success hinges on maintaining the catalytically active Cu(I) oxidation state.[3][4]
Caption: The catalytic cycle of the CuAAC reaction, highlighting the formation of the copper acetylide intermediate.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when performing CuAAC reactions with this compound. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Question 1: My click reaction with this compound is not working or giving very low yields. What are the most likely causes?
Answer:
Failure of a CuAAC reaction with this compound can stem from several factors, ranging from catalyst inactivation to issues with the starting materials. A systematic approach to troubleshooting is crucial.
A. Catalyst Inactivation: The Prime Suspect
The most common reason for CuAAC failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. This is particularly problematic in the presence of oxygen.
-
Solution:
-
Degas Your Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Use a Reducing Agent: Incorporate a reducing agent like sodium ascorbate to continuously regenerate the Cu(I) catalyst from any Cu(II) that forms.[3][5]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, perform the entire experiment in a glovebox or under a positive pressure of an inert gas.
-
B. The Thiazole Moiety: A Double-Edged Sword
The nitrogen atom in the thiazole ring of this compound can act as a ligand, coordinating with the copper catalyst. This coordination can potentially inhibit the reaction by blocking the sites needed for the alkyne and azide to interact with the copper.[6][7]
-
Solution:
-
Employ a Stronger Ligand: Use a chelating ligand that binds more strongly to the copper than the thiazole nitrogen. This will help to keep the copper catalytically active. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are excellent choices.[4][8]
-
Optimize Ligand-to-Copper Ratio: The ratio of ligand to copper can be critical. A higher ligand-to-copper ratio (e.g., 2:1 or even 5:1) may be necessary to outcompete the coordination from this compound.[3][9]
-
C. Reagent Quality and Stability
The purity and stability of your this compound and azide are paramount.
-
Solution:
-
Verify Alkyne Purity: Ensure the this compound is pure and free from any impurities that might interfere with the reaction. Consider purification by distillation or chromatography if necessary.
-
Check Azide Stability: Organic azides, especially those with a low carbon-to-nitrogen ratio, can be unstable. Use freshly prepared or properly stored azides.
-
Avoid Inhibitory Functional Groups: Certain functional groups, such as thiols, can poison the copper catalyst.[5] If your substrates contain such groups, you may need to use a higher catalyst loading or a more robust ligand.
-
D. Suboptimal Reaction Conditions
Solvent, temperature, and pH can all significantly impact the reaction outcome.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the reaction rate. While CuAAC is known to work in a variety of solvents, including water, polar aprotic solvents like DMSO or DMF can be beneficial, especially for less reactive substrates.[5][9]
-
Temperature: Most CuAAC reactions proceed readily at room temperature.[10] However, for sluggish reactions, gentle heating (e.g., 40-60 °C) can be beneficial.
-
pH Control: The reaction is generally tolerant of a wide pH range (4-12).[11] However, very acidic or basic conditions can affect the stability of the reactants or the catalyst. Buffering the reaction mixture, for example with HEPES or phosphate buffer, can be advantageous, especially in aqueous media.
-
Question 2: I am observing the formation of side products in my reaction with this compound. What are they, and how can I prevent them?
Answer:
The formation of side products in CuAAC reactions is often due to the reactivity of the terminal alkyne under the reaction conditions.
A. Homocoupling of this compound (Glaser Coupling)
In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form a diacetylene byproduct.[5]
-
Cause: Insufficient exclusion of oxygen or an inadequate amount of reducing agent.
-
Prevention:
-
Rigorous Degassing: As mentioned previously, ensure all solvents are thoroughly deoxygenated.
-
Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to maintain a reducing environment and suppress the oxidative side reaction.
-
Ligand Choice: Certain ligands can help to minimize homocoupling.
-
B. Thiotriazole Formation in Bioconjugation
If your reaction involves biological molecules containing free cysteine residues, a known side reaction is the copper-catalyzed formation of thiotriazoles.[12]
-
Cause: The high reactivity of cysteine thiols with the alkyne and azide in the presence of the copper catalyst.
-
Prevention:
-
Protecting Groups: If possible, protect the free thiols before the click reaction.
-
Optimized Conditions: Using a highly efficient catalyst system with a short reaction time can minimize this side reaction.
-
Alternative Ligation Chemistries: If thiotriazole formation is a persistent issue, consider alternative bioorthogonal reactions that do not involve copper, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][13]
-
III. Experimental Protocols and Data
Optimized Protocol for CuAAC with this compound
This protocol provides a starting point for the successful click reaction of this compound. Optimization may be required depending on the specific azide used.
Materials:
-
This compound
-
Organic Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMSO)
Procedure:
-
To a reaction vial, add this compound (1.0 equivalent) and the organic azide (1.1 equivalents).
-
Add the degassed solvent to achieve the desired concentration (typically 0.1 M).
-
In a separate vial, prepare the catalyst solution:
-
Add THPTA (0.1 equivalents) to the degassed solvent.
-
Add CuSO₄·5H₂O (0.02 equivalents) and vortex until a clear solution is formed.
-
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in the degassed solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Table 1: Troubleshooting Guide for Failed this compound Click Reactions
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Catalyst Oxidation | Degas solvents thoroughly; use a reducing agent (sodium ascorbate).[3][5] |
| Copper Coordination by Thiazole | Use a strong chelating ligand (e.g., TBTA, THPTA) at a higher ligand-to-copper ratio.[4][9] | |
| Reagent Degradation | Use fresh, purified this compound and azide. | |
| Low Yield | Suboptimal Solvent | Screen different solvents (e.g., DMSO, DMF, aqueous mixtures).[5][9] |
| Insufficient Reaction Time | Monitor the reaction over a longer period or gently heat the reaction mixture. | |
| Incorrect Stoichiometry | Ensure an excess of the azide (e.g., 1.1-1.2 equivalents). | |
| Side Product Formation | Alkyne Homocoupling | Exclude oxygen rigorously; ensure sufficient reducing agent.[5] |
| Thiotriazole Formation | Protect thiols or consider copper-free click chemistry.[12] |
IV. Logical Troubleshooting Workflow
When faced with a failed reaction, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting failed CuAAC reactions with this compound.
V. References
-
Application Notes & Protocols for 2-Ethynyl-4-methoxythiazole in Click Chemistry. Benchchem. Available at:
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. Available at:
-
Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering. Available at:
-
Click Chemistry - A Review. Bio-Synthesis. Available at:
-
Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. PubMed. Available at:
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at:
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. Available at:
-
A Recent Concept of Importance: Click Chemistry. Available at:
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. Available at:
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PMC - NIH. Available at:
-
Reported fast-reacting alkynes in CuAAC. ResearchGate. Available at:
-
Technical Support Center: Azide-Alkyne Cycloaddition Reactions. Benchchem. Available at:
-
Click Chemistry Azide-Alkyne Cycloaddition. Available at:
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at:
-
Click Chemistry Protocols. BroadPharm. Available at:
-
Optimized CuAAC reaction set‐up. ResearchGate. Available at:
-
Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. Available at:
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at:
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications. Available at:
-
Protocol for Azide-Alkyne Click Chemistry. BroadPharm. Available at:
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at:
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at:
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at:
-
Topics (Click Chemistry). TCI AMERICA. Available at:
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Request PDF - ResearchGate. Available at:
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at:
-
Click chemistry. Wikipedia. Available at:
-
Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. Available at:
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. Available at:
-
Optimization of the click reaction conditions a. ResearchGate. Available at:
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega - ACS Publications. Available at:
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at:
-
Click Chemistry (Azide / alkyne reaction). Interchim. Available at:
-
Copper(II) Coordination Chemistry of Westiellamide and Its Imidazole, Oxazole, and Thiazole Analogues. PubMed. Available at:
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Available at:
-
2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. ResearchGate. Available at:
-
Copper Coordination Compounds as Biologically Active Agents. PMC - NIH. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry - A Review [biosyn.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(II) coordination chemistry of westiellamide and its imidazole, oxazole, and thiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
preventing homocoupling of 2-ethynylthiazole in coupling reactions
Welcome to the technical support center for researchers working with 2-ethynylthiazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address a critical challenge in its application: the prevention of undesirable homocoupling (Glaser-Hay coupling) during cross-coupling reactions.
Introduction: The this compound Homocoupling Challenge
This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties and hydrogen bonding capabilities of the thiazole ring. However, its use in pivotal C-C bond-forming reactions, such as the Sonogashira coupling, is often plagued by the formation of a symmetric 1,4-di(thiazol-2-yl)buta-1,3-diyne byproduct. This occurs via an oxidative homocoupling mechanism known as the Glaser or Glaser-Hay coupling.[1][2]
This unwanted side reaction consumes the valuable alkyne, reduces the yield of the desired cross-coupled product, and introduces significant purification challenges. The electron-deficient nature of the thiazole ring can increase the acidity of the terminal alkyne proton, making it particularly susceptible to this side reaction under standard Sonogashira conditions. This guide is designed to provide you with the mechanistic understanding and practical solutions to suppress this pathway and maximize the yield of your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your coupling reactions with this compound.
Q1: My reaction is producing a significant amount ( >15%) of the homocoupled dimer. What is the primary cause and how can I fix it?
A1: Significant homocoupling is the most common issue and typically points to a classic Glaser-Hay side reaction, which is promoted by the copper(I) cocatalyst and the presence of oxygen.[2][3][4] The copper acetylide intermediate, essential for the Sonogashira cycle, can undergo oxidative dimerization instead of transmetalating to the palladium center.
Immediate Solutions:
-
Ensure Rigorous Exclusion of Oxygen: The Glaser coupling is an oxidative process.[4] Any oxygen present in the reaction vessel will significantly promote the formation of the dimer.
-
Action: Use a robust inert gas (argon or nitrogen) blanket. Ensure all solvents and liquid reagents (especially amine bases like triethylamine or diisopropylethylamine) are thoroughly degassed via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes prior to use.[4]
-
-
Reduce Copper(I) Catalyst Loading: While essential for the traditional Sonogashira mechanism, excess copper(I) dramatically increases the rate of homocoupling. Often, only a catalytic trace is needed.
-
Action: Reduce the CuI loading to 0.5–2 mol%. In some cases, especially with highly active palladium catalyst systems, you may not need to add any copper salt, as trace copper impurities in the reagents can be sufficient.
-
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser homocoupling is to remove the copper cocatalyst entirely.[3][5][6][7] Modern protocols using highly active palladium catalysts and specific ligands do not require copper and are highly effective for heteroaromatic substrates.
-
Action: Adopt a copper-free Sonogashira protocol. (See Protocol 2 below for a detailed methodology). These systems often rely on a strong organic base or an inorganic base like Cs₂CO₃ to facilitate the deprotonation of the alkyne directly at the palladium center.[7]
-
Q2: I've switched to a copper-free system but my yields are low and I'm still seeing some side products. What's going wrong?
A2: Low yields in a copper-free system, assuming starting materials are consumed, often point to an inefficient catalytic cycle or substrate decomposition. The issue typically lies with the palladium catalyst's activity, the choice of ligand, or the base.
Solutions to Investigate:
-
Enhance Palladium Catalyst Activity with Ligand Choice: For challenging substrates like electron-deficient heteroaryl halides or this compound, the standard Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich biaryl phosphine ligands are designed to accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), which helps the desired cross-coupling outcompete side reactions.[8]
-
Optimize the Base: In copper-free systems, the base is solely responsible for deprotonating the alkyne. Its strength and steric properties are critical.
-
Modify the Addition Procedure: Even without copper, if the concentration of the deprotonated this compound is too high, it can lead to other decomposition pathways.
-
Action: Implement a slow addition of the this compound solution to the reaction mixture using a syringe pump over 1-2 hours. This keeps the instantaneous concentration of the reactive acetylide low, favoring the reaction with the palladium complex over decomposition or other side reactions.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound particularly prone to homocoupling?
A: The thiazole ring is electron-withdrawing. This electronic effect increases the acidity of the terminal alkyne proton (the C-H bond). A more acidic proton is deprotonated more readily by the base in the reaction mixture, leading to a higher standing concentration of the copper acetylide intermediate. This higher concentration increases the probability of two copper acetylide species encountering each other and undergoing oxidative dimerization (Glaser coupling) before they can react with the palladium center in the desired cross-coupling pathway.
Q: What is the visual evidence of excessive homocoupling during a reaction?
A: While not definitive, the formation of a significant amount of a fine, often colored (yellow, green, or brown) precipitate early in the reaction can be an indication of Glaser coupling. The resulting 1,3-diyne products are often less soluble than the starting materials or the cross-coupled product. The most reliable method for confirmation is thin-layer chromatography (TLC) or a small aliquot analysis by LC-MS, which will show a new, less polar spot corresponding to the symmetrical dimer.
Q: Can I use a protecting group on the alkyne to prevent homocoupling?
A: Yes, this is a very effective, albeit less atom-economical, strategy. Protecting the terminal alkyne with a bulky silyl group, most commonly trimethylsilyl (TMS), completely prevents homocoupling. The Sonogashira reaction is performed with the TMS-protected this compound. The TMS group is then removed in a subsequent step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or a simple base like K₂CO₃ in methanol, to reveal the terminal alkyne. This two-step process is reliable but adds extra steps to your synthesis.
Q: Are there alternatives to phosphine ligands?
A: Yes, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium catalysis. They are often highly effective for challenging substrates and can promote copper-free Sonogashira couplings. Palladium-NHC complexes are known for their high stability and activity.
Comparative Data: Impact of Reaction Conditions
The choice of reaction protocol has a dramatic impact on the ratio of the desired cross-coupled product to the undesired homocoupled dimer. The following table provides a summary of expected outcomes for the coupling of an aryl bromide with this compound based on established principles for heteroaromatic alkynes.
| Parameter | Protocol A: "Classic" Sonogashira | Protocol B: Copper-Free (Ligand-Optimized) |
| Catalyst System | PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | THF or DMF | Dioxane or Toluene |
| Atmosphere | Standard Inert Gas Purge | Rigorous Degassing + Inert Gas |
| Expected Cross-Coupling Yield | 40-70% | 85-98% |
| Expected Homocoupling Yield | 15-40% | < 2% |
| Rationale | The high concentration of CuI under standard conditions strongly promotes the Glaser-Hay homocoupling side reaction, consuming the starting alkyne. | The complete absence of copper eliminates the Glaser-Hay pathway. The bulky, electron-rich SPhos ligand accelerates the Pd catalytic cycle, ensuring efficient cross-coupling.[8] |
Visualizing the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the mechanistic divergence between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
Caption: Competing Sonogashira and Glaser reaction pathways.
Optimized Experimental Protocols
Protocol 1: Classic Sonogashira with Homocoupling Suppression
This protocol uses a traditional copper/palladium system but incorporates modifications to minimize the Glaser side reaction. It is best suited for highly reactive aryl iodides.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.02 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive flow of argon, add the aryl halide (1.0 equiv) and this compound (1.1 equiv).
-
Solvent and Base Addition: Add freshly distilled and thoroughly degassed THF (approx. 0.2 M concentration relative to aryl halide) followed by degassed triethylamine (3.0 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. Note: If the reaction is sluggish, it can be gently heated to 40-50 °C, but this may slightly increase homocoupling.
-
Workup: Once the aryl halide is consumed, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Copper-Free Sonogashira Coupling
This is the recommended protocol for most substrates, especially less reactive aryl bromides, as it intrinsically avoids the Glaser homocoupling pathway.
Caption: Workflow for Copper-Free Sonogashira Coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), SPhos (0.04 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the aryl bromide (1.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with high-purity argon. Repeat this cycle two more times.
-
Solvent and Alkyne Addition: Under a positive flow of argon, add anhydrous, degassed dioxane (or toluene) to achieve a concentration of 0.1-0.2 M relative to the aryl bromide. Finally, add this compound (1.2 equiv).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction for the consumption of the aryl bromide by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or dichloromethane and filter through a short plug of Celite, washing the plug with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure cross-coupled product.
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. NIH Public Access. Available at: [Link]
-
Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. NIH Public Access. Available at: [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. NIH Public Access. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. NIH Public Access. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
Synthesis of 2′-Substituted 4-Bromo-2,4′-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Ethynylthiazole
Welcome to the technical support center for the scale-up synthesis of 2-ethynylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a successful, safe, and efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?
A1: The most prevalent and adaptable route for synthesizing this compound on a larger scale is the Sonogashira coupling of a 2-halothiazole (typically 2-bromothiazole or 2-chlorothiazole) with a protected acetylene equivalent, followed by deprotection. The use of trimethylsilylacetylene (TMSA) is highly common due to its liquid state and ease of handling compared to acetylene gas.[1][2]
The primary scale-up challenges include:
-
Catalyst Efficiency and Removal: Ensuring the complete reaction with minimal catalyst loading and effectively removing palladium and copper residues from the final product.
-
Reaction Exotherms: Managing the heat generated during the coupling reaction, especially during the addition of reagents.
-
Product Instability: this compound can be unstable, particularly in the presence of heat, light, or certain metals, leading to polymerization or degradation.
-
Purification: Removing process-related impurities and residual catalyst can be challenging at a larger scale, often requiring specialized techniques.
-
Safety: Handling of flammable solvents, pyrophoric reagents (if used), and the potentially hazardous nature of the final product requires stringent safety protocols.
Q2: Why is a protecting group for acetylene necessary in the Sonogashira coupling?
A2: A protecting group, such as the trimethylsilyl (TMS) group in TMSA, is crucial to prevent the double addition of the thiazole ring to both ends of the acetylene molecule.[2] This ensures a monosubstituted product. The TMS group can be selectively removed under mild conditions after the coupling reaction is complete.[2]
Q3: What are the critical safety precautions to consider during the scale-up of this compound synthesis?
A3: Safety is paramount. Key considerations include:
-
Handling of TMSA: Trimethylsilylacetylene is a highly flammable liquid.[2][3] All handling should be done in a well-ventilated area, away from ignition sources, and using non-sparking tools.[4] Grounding and bonding of all equipment is essential to prevent static discharge.[3][4]
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is critical.
-
Thiazole Moiety: Thiazole and its derivatives can be irritating to the skin, eyes, and respiratory system.[5] Some may also have long-term health effects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during the addition of the base or the coupling partners. Controlled addition rates and adequate cooling are necessary.
Troubleshooting Guide
Issue 1: Low Yield in Sonogashira Coupling
Q: My Sonogashira coupling of 2-bromothiazole with TMS-acetylene is giving a low yield on a larger scale, although it worked well in my small-scale trials. What could be the issue?
A: Low yield on scale-up can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Mixing On a larger scale, inefficient mixing can lead to localized concentration gradients and "dead zones" where the reaction does not proceed effectively.
-
Troubleshooting:
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Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation for the entire reaction volume.
-
Consider the geometry of the reactor and the impeller design to ensure proper mixing of solids (catalyst) and liquids.
-
Potential Cause 2: Catalyst Deactivation The palladium catalyst is sensitive and can be deactivated by oxygen or impurities in the starting materials or solvents.
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Troubleshooting:
-
Solvent and Reagent Purity: Use anhydrous solvents and ensure your 2-bromothiazole and TMSA are of high purity. Degas all solvents thoroughly before use by sparging with nitrogen or argon for an extended period.
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Inert Atmosphere: Ensure a robust inert atmosphere is maintained throughout the reaction. A continuous positive pressure of nitrogen or argon is recommended.
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Ligand Choice: For less reactive aryl chlorides, or if you are experiencing issues with bromides, consider using more electron-rich and bulky phosphine ligands which can improve catalyst stability and activity.[6]
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Potential Cause 3: Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Do not rely solely on the time from the small-scale experiment.
-
Temperature Control: Ensure the reaction temperature is maintained consistently. A slight increase in temperature might be necessary on a larger scale to achieve a reasonable reaction rate, but be mindful of potential side reactions.
-
Workflow for Optimizing Sonogashira Coupling on Scale-Up
Sources
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minimizing byproduct formation in the synthesis of 2-ethynylthiazole derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-ethynylthiazole derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on minimizing byproduct formation. The advice herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Challenge of Synthesizing 2-Ethynylthiazoles
The this compound moiety is a valuable building block in medicinal chemistry, appearing in various biologically active compounds. Its synthesis, however, can be fraught with challenges, primarily the formation of unwanted byproducts that complicate purification and reduce yields. This guide will walk you through the critical steps of the synthesis, highlighting potential pitfalls and offering robust solutions. The typical synthetic route involves three key stages:
-
Hantzsch Thiazole Synthesis: Formation of the core thiazole ring.
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Sonogashira Coupling: Introduction of the ethynyl group.
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Deprotection: Removal of a silyl protecting group from the alkyne.
Each of these stages presents a unique set of challenges regarding byproduct formation. This guide is structured to address these challenges in a logical, problem-solving format.
Section 1: Troubleshooting the Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for forming the thiazole ring, typically by reacting an α-haloketone with a thioamide.[1][2] However, several side reactions can occur.
FAQ 1: My Hantzsch reaction is giving a low yield. What are the likely causes?
Low yields in the Hantzsch synthesis can often be traced back to several factors:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide are a common cause of side reactions and reduced yields.[3] It is crucial to use highly pure reagents.
-
Reaction Temperature: The reaction often requires heating. If you are running the reaction at room temperature, consider increasing the heat to overcome the activation energy.[3]
-
Solvent Choice: The polarity of the solvent is critical. While ethanol and methanol are commonly used, exploring other options like dimethyl carbonate (DMC) or even solvent-free conditions has been shown to improve yields in some cases.[3]
Troubleshooting Guide: Low Yield in Hantzsch Synthesis
| Observation | Potential Cause | Recommended Action |
| Significant amount of unreacted starting material (TLC analysis) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Multiple unidentified spots on TLC | Impure starting materials or side reactions. | Purify the α-haloketone and thioamide before use. Consider lowering the reaction temperature to disfavor byproduct formation.[3] |
| Product is not precipitating | The product may be soluble in the reaction solvent. | Try concentrating the reaction mixture and adding a non-polar solvent to induce precipitation. |
FAQ 2: I'm observing an unexpected isomer in my product mixture. How can I control the regioselectivity?
When using an N-monosubstituted thiourea, the condensation with an α-haloketone can lead to two different regioisomers: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[4] The acidity of the reaction medium is the key to controlling this outcome.[3][4]
-
For the 2-(N-substituted amino)thiazole isomer: Conduct the reaction in a neutral solvent. This is the thermodynamically favored product under standard conditions.[3]
-
For the 3-substituted 2-imino-2,3-dihydrothiazole isomer: Performing the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) will favor the formation of this kinetic product.[4]
Section 2: Minimizing Byproducts in the Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] In our case, it is used to couple a 2-halothiazole with a silyl-protected alkyne. The most significant side reaction to contend with is the homocoupling of the alkyne, often referred to as Glaser coupling.[7][8][9]
FAQ 3: I'm seeing a significant amount of a homocoupled diyne byproduct in my Sonogashira reaction. How can I prevent this?
The formation of the homocoupled diyne is a common side reaction in Sonogashira couplings, and it is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[7][10][11] Here are several strategies to minimize this unwanted byproduct:
-
Copper-Free Conditions: The most direct way to avoid copper-catalyzed homocoupling is to run the reaction without a copper co-catalyst.[11][12] This may require the use of specific palladium catalysts and ligands, and potentially higher reaction temperatures.
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Use of a Reducing Atmosphere: Introducing a dilute hydrogen gas mixture with an inert gas can help to keep the copper in its +1 oxidation state, thus suppressing the oxidative homocoupling.[13]
-
Add a Reducing Agent: The addition of a reducing agent can also prevent the oxidation of the Cu(I) catalyst, which is necessary for the Glaser coupling mechanism.[7]
Troubleshooting Guide: Sonogashira Coupling Issues
| Observation | Potential Cause | Recommended Action |
| Formation of a black precipitate ("palladium black") | Decomposition of the palladium catalyst. | Ensure high purity of all reagents and solvents. Some solvents, like THF, may promote this decomposition.[14] Consider using a more stable palladium pre-catalyst, such as PdCl₂(PPh₃)₂.[12] |
| Low conversion of the 2-halothiazole | Low reactivity of the halide. | The reactivity of the halide is critical. The general trend is I > OTf > Br >> Cl.[5][15] If using a 2-chlorothiazole, you will likely need more forcing conditions (higher temperature, more active catalyst system). Consider preparing the 2-bromo or 2-iodothiazole for a more facile coupling. |
| Reaction is sluggish or does not go to completion | Inactive catalyst or suboptimal conditions. | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure the amine base is dry and in sufficient excess. For less reactive bromides, a higher temperature may be required.[16] |
Section 3: Clean Deprotection of Silyl-Protected Alkynes
The final step in the synthesis is the removal of the silyl protecting group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)) to yield the terminal alkyne. While seemingly straightforward, this step can introduce impurities if not performed carefully.
FAQ 4: My deprotection reaction is giving me a complex mixture of products. What could be going wrong?
The choice of deprotection reagent is critical and must be compatible with the functionality of your this compound derivative.
-
Base-Sensitivity: The most common deprotection reagent, tetrabutylammonium fluoride (TBAF), is basic.[17] If your molecule contains base-sensitive functional groups, TBAF can lead to undesired side reactions.
-
Acid-Sensitivity: Acidic deprotection methods can also cause problems, particularly if your molecule is prone to acid-catalyzed decomposition or rearrangement.[18]
-
Silyl Group Migration: In some cases, TBAF can promote the migration of silyl groups, leading to a mixture of products.[18]
Troubleshooting Guide: Silyl Deprotection
| Observation | Potential Cause | Recommended Action |
| Low yield of the desired terminal alkyne | Incomplete deprotection or product degradation. | If using a bulky silyl group like TIPS, a longer reaction time or a more potent fluoride source may be needed. If degradation is suspected, switch to a milder deprotection method. |
| Formation of unidentified byproducts | Side reactions caused by the deprotection reagent. | If using TBAF and your substrate is base-sensitive, consider using a buffered fluoride source or a non-basic method. For acid-sensitive substrates, avoid acidic deprotection cocktails. |
| Presence of residual silyl ethers | Incomplete reaction. | Increase the amount of deprotection reagent or the reaction time. Ensure your starting material is fully dissolved. |
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol is a general guideline and may require optimization for your specific substrates.
-
In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) and thiourea (1.2 eq.) in ethanol.
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Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling byproducts.
-
To a Schlenk flask, add the 2-halothiazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., DMF or toluene) and the silyl-protected alkyne (1.2 eq.).
-
Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
-
Heat the reaction mixture to the desired temperature and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Mild Deprotection of a Silyl-Protected this compound
This protocol uses a mild reagent to minimize side reactions.
-
Dissolve the silyl-protected this compound (1.0 eq.) in a suitable solvent such as THF.
-
Add potassium carbonate (2.0 eq.) and methanol (5-10 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Hantzsch Thiazole Synthesis and Potential Isomer Formation
Caption: Desired cross-coupling versus unwanted homocoupling.
References
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4393–4396. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Semantic Scholar. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]
-
Prakash, O., & Kumar, A. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 9(16), 3021–3023. [Link]
-
Konkolewicz, D., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 45(15), 5961–5969. [Link]
-
Deiters, A., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
Organic Chemistry Portal. Glaser Coupling. [Link]
-
Wikipedia. Glaser coupling. [Link]
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
-
Vatele, J. M. (2009). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. NIH. [Link]
-
Gilon, C., et al. (2001). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
Finn, M. G., et al. (2018). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]
-
Royal Society of Chemistry. (2012). Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Kuwait Journal of Science. (2020). Homocoupling of terminal alkynes catalyzed by copper complexes of 1,10-phenanthroline under base- and solvent-free conditions. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
OUCI. (2007). An Unusual Nickel−Copper-Mediated Alkyne Homocoupling Reaction for the Active-Template Synthesis ofR[3]otaxanes. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
-
Taylor & Francis. Thioamide – Knowledge and References. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
ResearchGate. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Technical Support Center: Enhancing the Reactivity of 2-Ethynylthiazole in Cycloaddition Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced strategies for enhancing the reactivity of 2-ethynylthiazole in various cycloaddition reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome common challenges in your synthesis workflows.
Foundational Concepts: Understanding this compound's Reactivity
This section addresses the inherent electronic nature of the substrate and its implications for common cycloaddition strategies.
Q1: What are the intrinsic reactivity characteristics of this compound that I should consider before planning my cycloaddition?
A: The reactivity of this compound is fundamentally governed by the electronic properties of the thiazole ring. The thiazole moiety is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This property imparts an electron-withdrawing character on the C2-position, which in turn polarizes the ethynyl (alkyne) group.
Consequently, the alkyne in this compound is electron-poor, making it a suitable dienophile in normal-electron-demand Diels-Alder reactions and an effective partner in 1,3-dipolar cycloadditions.[1][2] However, this inherent electron deficiency is often insufficient for rapid reactions under mild conditions, leading to common issues of sluggishness or failure that require specific activation strategies. The thiazole ring's nitrogen atom also presents a potential site for coordination with Lewis acids, a key feature that can be exploited for catalysis.[3]
Q2: Which types of cycloaddition reactions are most relevant for this compound, and what are their general mechanisms?
A: this compound is a versatile building block primarily used in two major classes of cycloaddition reactions:
-
[4+2] Diels-Alder Reactions: In this reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a six-membered ring.[2] this compound serves as the dienophile. The reaction can be promoted by heat or, more effectively, by Lewis acid catalysis, which enhances the electrophilicity of the alkyne.[4][5]
-
[3+2] 1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[6][7] The most prominent example is the Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry," which produces a 1,2,3-triazole ring.[8][9][10] This reaction can be performed using copper(I) catalysis (CuAAC) or, in a bioorthogonal context, through strain-promoted variants (SPAAC), although SPAAC requires modification of the reaction partner, not this compound itself.[11]
Troubleshooting Guide: Low or No Reactivity
This section is designed as a practical, issue-driven guide to address common experimental failures.
Problem: My Diels-Alder reaction with this compound is sluggish, requires harsh thermal conditions, or fails entirely. What are my primary strategies for enhancement?
This is a frequent challenge stemming from an insufficient electronic bias between the diene and the this compound dienophile. The following workflow and solutions are designed to systematically overcome this activation barrier.
Caption: Troubleshooting workflow for enhancing Diels-Alder reactions.
Solution A: Implement Lewis Acid Catalysis
Causality: Lewis acids are electron acceptors that coordinate to electron-rich sites on the dienophile.[5] In the case of this compound, the primary coordination site is the thiazole nitrogen. This coordination enhances the overall electron-withdrawing nature of the thiazole ring, which further polarizes the alkyne. This polarization lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap between the diene and dienophile and dramatically accelerating the reaction rate.[5][12]
Data Presentation: Common Lewis Acids for Alkyne Activation
| Lewis Acid | Typical Solvent(s) | Typical Temperature | Key Considerations |
| AlCl₃, Et₂AlCl | CH₂Cl₂, Dichloroethane | -78 °C to RT | Highly active but moisture-sensitive; may require inert atmosphere. |
| In(tfacac)₃-TMSBr | CH₂Cl₂, Chlorinated Solvents | Room Temperature | A combined system showing high chemo- and stereoselectivity for some cycloadditions.[13] |
| Zn(OTf)₂, Sc(OTf)₃ | CH₂Cl₂, Acetonitrile | Room Temp to 60 °C | More tolerant to moisture and functional groups than stronger Lewis acids.[14] |
| BF₃·OEt₂ | CH₂Cl₂, Toluene | -78 °C to RT | Common and effective; can sometimes promote side reactions.[15] |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Diels-Alder
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the diene (1.0 equiv) and a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate bath.
-
Lewis Acid Addition: Add the Lewis acid (0.2 - 1.5 equiv, requires optimization) dropwise. Stir the mixture for 15-30 minutes.
-
Dienophile Addition: Add a solution of this compound (1.1 equiv) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature if necessary.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Solution B: Optimize Thermal and Solvent Conditions
Causality: Cycloaddition reactions are sensitive to both temperature and the solvent environment.[16] Increasing the temperature provides the necessary activation energy for the reaction to proceed, although it can sometimes lead to the formation of undesired byproducts or the retro-Diels-Alder reaction.[1][17] The choice of solvent can influence reaction rates by stabilizing or destabilizing the transition state.[18][19] Polar solvents can sometimes reduce the activation energy but may also coordinate with catalysts, reducing their effectiveness.[12][16]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |
| Toluene | Non-polar | 111 | High-temperature thermal reactions. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent for Lewis acid catalysis at low to moderate temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can favor specific stereochemical outcomes but may coordinate with Lewis acids.[16] |
| Diethyl Ether (Et₂O) | Non-polar | 35 | Often used at low temperatures; can influence product ratios.[16] |
Problem: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound is inefficient.
This "click" reaction is typically robust, so failure often points to issues with the catalytic cycle.[9][10]
Caption: The CuAAC catalytic cycle and the role of reducing agents.
Solution A: Optimize the Copper(I) Catalyst System
Causality: The active catalyst in CuAAC is the Cu(I) ion.[9] However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, which halts the catalytic cycle. Therefore, successful CuAAC protocols often start with a stable Cu(II) salt (like CuSO₄) and include a reducing agent (like sodium ascorbate) to generate and maintain the Cu(I) concentration in situ.[20] Alternatively, using a Cu(I) source directly (e.g., CuI, [Cu(MeCN)₄]PF₆) with a stabilizing ligand can improve efficiency.
Experimental Protocol: Optimized In Situ CuAAC
-
Reactant Mixture: In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.0-1.2 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equiv).
-
Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv). A color change is often observed.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Workup: If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify via column chromatography or recrystallization as needed.
Frequently Asked Questions (FAQs)
Q: How do I choose the right Lewis acid for my reaction? A: The choice depends on the functional group tolerance of your substrates and the required level of activation. For sensitive substrates, milder Lewis acids like Zn(OTf)₂ or Sc(OTf)₃ are recommended.[14] For less reactive systems, stronger acids like AlCl₃ may be necessary, but require stricter anhydrous conditions.[13] It is often best to perform a small-scale screen of 2-3 different Lewis acids at varying stoichiometries (from 0.2 to 1.1 equivalents) to identify the optimal conditions.
Q: Can computational chemistry help predict the reactivity of my specific this compound derivative? A: Yes, absolutely. Density Functional Theory (DFT) calculations are a powerful tool for understanding and predicting reactivity in cycloadditions.[15][21] By calculating the energies of the Frontier Molecular Orbitals (HOMO of the diene, LUMO of the dienophile), you can predict the favorability of a reaction.[6] Furthermore, DFT can be used to calculate the activation energies for different pathways, helping to explain observed regio- and stereoselectivity and guiding the rational design of more reactive substrates.[3][22]
Q: What is the role of the thiazole nitrogen in catalysis? Can it be protonated? A: The thiazole nitrogen, being a Lewis basic site, is the primary point of interaction for Lewis acid catalysts.[5] This coordination is what activates the system. In the presence of strong Brønsted acids, this nitrogen can also be protonated. While Brønsted acid catalysis is a known strategy for activating some systems, it can be less predictable than Lewis acid catalysis and may lead to substrate decomposition if conditions are too harsh.[23]
References
- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. Semantic Scholar.
- Various Authors. (2016). Strain-Promoted Azide-Alkyne Cycloaddition. Various Journals.
- Josa, D., et al. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry.
- Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Rhyman, L., et al. (2014). Theoretical studies on cycloaddition reactions. PMC.
- Wikipedia Contributors. (n.d.). Click chemistry. Wikipedia.
- Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing.
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Validation & Comparative
A Definitive Guide to the Structural Validation of 2-Ethynylthiazole: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Ethynylthiazole, a molecule of significant interest due to its potential applications in medicinal chemistry and organic electronics, demands rigorous structural validation to unlock its full potential. This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural determination of this compound, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. As Senior Application Scientists, our aim is to not only present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring the integrity and trustworthiness of your structural data.
The Unambiguous Power of X-ray Crystallography
While various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside computational modeling, provide valuable insights into molecular structure, they often fall short of providing the definitive, three-dimensional arrangement of atoms in the solid state.[1][2][3] X-ray crystallography stands as the gold standard, offering an atomic-resolution snapshot of the molecule, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.[4][5][6] This level of detail is indispensable for understanding structure-activity relationships (SAR) and for rational drug design.[7][8]
The Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, houses a vast collection of thiazole derivatives, underscoring the robustness and prevalence of X-ray crystallography for this class of compounds.[9][10][11] While a specific entry for this compound is not publicly available as of this writing, the wealth of data on analogous structures provides a solid foundation for establishing a reliable protocol for its crystallographic validation.[12][13]
Experimental Workflow: From Crystal to Structure
The journey from a synthesized powder of this compound to a fully validated crystal structure involves a meticulous, multi-step process. The following diagram and protocol outline a best-practice approach.
Caption: Experimental workflow for the X-ray crystallographic validation of this compound.
Detailed Experimental Protocol
-
Synthesis and Purification:
-
Synthesize this compound following established literature procedures.
-
Purify the compound to >98% purity, as confirmed by NMR and elemental analysis, to minimize impurities that can hinder crystallization.
-
-
Crystallization:
-
Rationale: The formation of single, well-ordered crystals is the most critical and often most challenging step.
-
Screening: Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and liquid-liquid diffusion. A broad range of solvents and solvent mixtures should be screened.
-
Optimization: Once initial microcrystals are obtained, optimize the conditions (temperature, concentration, precipitant) to grow larger, diffraction-quality crystals (typically > 0.1 mm in all dimensions).
-
-
X-ray Data Collection:
-
Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Acquisition: Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.
-
-
Structure Solution and Refinement:
-
Data Processing: Process the raw diffraction data to obtain a set of structure factors.
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods. This will yield an initial electron density map.
-
Model Building and Refinement: Build an initial molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data. This iterative process is continued until the model converges and key refinement statistics (R-factor, wR2, and Goodness-of-Fit) are minimized.
-
-
Validation and Deposition:
-
Validation: The final structural model should be validated using software like PLATON or CheckCIF to ensure its geometric and crystallographic reasonability.
-
CIF Generation: Generate a Crystallographic Information File (CIF) containing all the experimental and structural details.
-
Deposition: Deposit the CIF in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[11]
-
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation approach often involves the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions in the solid state.[14][15] | Unambiguous and highly detailed structural information. | Requires diffraction-quality single crystals; structure may differ from solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and through-space interactions in solution.[1] | Provides solution-state structure and dynamics; does not require crystallization. | Provides indirect structural information; interpretation can be complex for intricate molecules. |
| Infrared (IR) & Raman Spectroscopy | Information about the vibrational modes of functional groups.[1] | Quick and non-destructive; useful for confirming the presence of key functional groups (e.g., C≡C-H stretch). | Provides limited information on the overall 3D structure. |
| Computational Chemistry (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data.[2][16][17] | Can provide insights into structures that are difficult to crystallize; can complement experimental data. | Predictions are model-dependent and require experimental validation; may not accurately reflect solid-state packing effects. |
Conclusion: The Indispensable Role of X-ray Crystallography
In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of molecular structure is not merely a checkbox but a foundational pillar of scientific rigor. For this compound, a molecule with considerable promise, single-crystal X-ray crystallography offers the most definitive and detailed structural validation. While complementary techniques like NMR, IR spectroscopy, and computational modeling provide valuable context, they cannot replace the atomic-level precision afforded by X-ray diffraction. By adhering to the rigorous experimental protocols outlined in this guide, researchers can ensure the integrity of their structural data, thereby accelerating the path from discovery to application.
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Assessing the Efficiency of 2-Ethynylthiazole in Click Chemistry: A Comparative Guide for Researchers
In the landscape of modern chemical biology and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as an indispensable tool for molecular ligation.[1][2] The remarkable efficiency, selectivity, and biocompatibility of this reaction have propelled its use in synthesizing complex molecular architectures, from bioconjugates to novel therapeutic agents.[3][4] At the heart of this powerful reaction lies the choice of the alkyne component, a decision that can significantly influence reaction kinetics and overall yield. This guide provides an in-depth technical assessment of 2-ethynylthiazole, a heteroaromatic alkyne, and objectively compares its performance with other commonly employed alkynes in click chemistry.
The Alkyne's Critical Role in Click Chemistry
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[1][5] While the azide component's structure can influence reactivity, the electronic nature of the alkyne often plays a more pronounced role in determining the reaction rate. Generally, alkynes bearing electron-withdrawing groups exhibit enhanced reactivity.[2] This is attributed to the polarization of the alkyne bond, which facilitates the key step of copper acetylide formation and subsequent cycloaddition with the azide.
This compound: An Electron-Deficient Alkyne with High Potential
This compound is a five-membered heteroaromatic alkyne that has garnered interest in medicinal chemistry due to the prevalence of the thiazole motif in numerous biologically active compounds.[6] From a chemical reactivity perspective, the thiazole ring is inherently electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms. This electron-withdrawing character is expected to increase the acidity of the terminal alkyne proton and enhance the overall rate of the CuAAC reaction.
While direct, head-to-head kinetic studies comparing this compound with a wide range of other alkynes under identical conditions are not extensively documented in the literature, its performance can be inferred from its electronic properties and contextual data from various synthetic applications. The electron-deficient nature of the thiazole ring suggests that this compound would exhibit reactivity comparable to or greater than that of simple alkyl alkynes and potentially even phenylacetylene, which is often considered a benchmark alkyne in click chemistry.
Comparative Analysis of Alkyne Performance in CuAAC
To provide a clear comparison, the following table summarizes the expected and reported performance of this compound in relation to other common alkyne classes used in CuAAC.
| Alkyne Class | Example | Expected/Reported Reactivity | Key Considerations |
| Heteroaromatic Alkynes | This compound | High | The electron-withdrawing nature of the thiazole ring is anticipated to accelerate the reaction. The thiazole moiety can also offer additional sites for molecular interactions, which can be advantageous in drug design. |
| Aromatic Alkynes | Phenylacetylene | Moderate to High | Serves as a common benchmark. Reactivity can be tuned with electron-withdrawing or -donating substituents on the phenyl ring. |
| Alkyl Alkynes | 1-Octyne, Propargyl alcohol | Moderate | Generally considered to have baseline reactivity. Often require longer reaction times or more forcing conditions compared to activated alkynes. |
| Electron-Deficient Alkynes | Propiolates, Ethynyl ketones | Very High | Exhibit the fastest reaction rates due to strong activation by the electron-withdrawing group. However, they can be susceptible to side reactions, such as Michael addition.[2] |
Experimental Protocols and Methodologies
To ensure reproducible and reliable results when employing this compound in CuAAC reactions, the following general protocol is recommended. It is crucial to note that optimal conditions may vary depending on the specific azide substrate and desired application.
General Protocol for a Small-Scale CuAAC Reaction
-
Reagent Preparation:
-
Prepare stock solutions of the azide (e.g., 10 mM in a suitable solvent like DMSO or water/t-butanol), this compound (e.g., 10 mM in the same solvent), copper(II) sulfate (CuSO₄, e.g., 50 mM in water), and a reducing agent such as sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution (1 equivalent), this compound solution (1.2 equivalents), and the solvent to achieve the desired final concentration.
-
Add the sodium ascorbate solution (5 equivalents).
-
Initiate the reaction by adding the CuSO₄ solution (0.1 equivalents).
-
Vortex the mixture gently to ensure homogeneity.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to a few hours.
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation to isolate the desired triazole product.
-
Self-Validating System and Causality in Experimental Choices
-
Excess Alkyne: Using a slight excess of the alkyne (1.2 equivalents) helps to drive the reaction to completion, especially if the azide is the more precious component.
-
Freshly Prepared Reducing Agent: Sodium ascorbate is susceptible to oxidation. Using a freshly prepared solution ensures the efficient reduction of Cu(II) to the active Cu(I) catalytic species.
-
Catalyst Concentration: The amount of copper catalyst can be optimized. Lower concentrations are desirable for biological applications to minimize cytotoxicity, while higher concentrations can accelerate the reaction rate.[7]
-
Solvent System: A variety of solvents can be used for CuAAC, with mixtures of water and organic solvents like t-butanol, DMSO, or methanol being common. The choice of solvent should be based on the solubility of the reactants.
Visualizing the Click Chemistry Workflow
The following diagram illustrates the general workflow for a CuAAC reaction.
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Mechanistic Insights: Why Electron-Deficient Alkynes Excel
The enhanced reactivity of electron-deficient alkynes like this compound in CuAAC can be understood by examining the reaction mechanism. The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. The acidity of the terminal alkyne proton is a key factor in this step. Electron-withdrawing groups, such as the thiazole ring, increase the acidity of this proton, thereby facilitating the formation of the copper acetylide and accelerating the overall reaction rate.
Caption: Simplified catalytic cycle of the CuAAC reaction highlighting the formation of the copper acetylide intermediate.
Conclusion and Future Outlook
Based on fundamental principles of chemical reactivity, this compound is predicted to be a highly efficient substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reactions. Its inherent electron-deficient nature, imparted by the thiazole ring, is expected to lead to faster reaction kinetics compared to unactivated alkyl alkynes and potentially surpasses the reactivity of standard aromatic alkynes like phenylacetylene. The presence of the thiazole moiety also offers a valuable scaffold for further functionalization in drug discovery and materials science.
While this guide provides a robust framework for understanding and utilizing this compound, further quantitative kinetic studies are warranted to precisely delineate its reactivity profile against a broader panel of alkynes. Such data would be invaluable for researchers in rationally selecting the optimal alkyne for their specific "click chemistry" applications, ultimately accelerating the pace of innovation in chemical and biomedical research.
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A Comparative Analysis of the Biological Activities of 2-Ethynylthiazole Derivatives
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents.[3][4] Among the vast array of thiazole derivatives, those bearing a reactive ethynyl group at the 2-position have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive comparison of the biological activities of 2-ethynylthiazole derivatives, drawing upon experimental data to elucidate their potential in drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering a comparative analysis of their efficacy and highlighting key structure-activity relationships.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have underscored the potential of this compound derivatives as potent anticancer agents.[5][6] Their mechanism of action often involves the inhibition of key enzymes and proteins that are crucial for cancer cell growth and survival.
A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines.[7] Among the tested compounds, one derivative with an ethoxy group at the 4-position of a phenyl ring and a free amine group on the thiazole ring (compound 5b ) demonstrated the most potent activity, with IC50 values of 0.48 ± 0.03 µM and 0.97 ± 0.13 µM against MCF-7 and A549 cells, respectively.[7] Mechanistic studies revealed that this compound significantly inhibited tubulin polymerization, a critical process for cell division, with an IC50 value of 3.3 µM.[7] This was more potent than the standard drug colchicine (IC50 = 9.1 µM).[7] Importantly, this compound showed low toxicity in a normal human embryonic kidney cell line (HEK293), with an IC50 of 16.37 ± 4.61 µM, suggesting a favorable safety profile.[7]
In another study, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and their cytotoxic activity was assessed.[5] One particular derivative (compound 4c ) emerged as the most active, with IC50 values of 2.57 ± 0.16 µM against MCF-7 and 7.26 ± 0.44 µM against HepG2 (liver cancer) cells.[5] This activity was superior to the standard drug Staurosporine (IC50 6.77 ± 0.41 µM and 8.4 ± 0.51 µM, respectively).[5] Further investigation showed that this compound also inhibited vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 µM.[5]
The following table summarizes the anticancer activity of selected thiazole derivatives, providing a clear comparison of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b (thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |
| A549 (Lung) | 0.97 ± 0.13 | [7] | |
| 4c (hydrazinyl-thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [5] |
| HepG2 (Liver) | 8.4 ± 0.51 | [5] | |
| Colchicine (Standard) | Tubulin Polymerization | 9.1 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thiazole derivatives have long been recognized for their antimicrobial properties.[8][9][10] The incorporation of an ethynyl group can enhance this activity, leading to the development of novel antibacterial and antifungal agents.
A series of novel 2-arylidenehydrazinyl-4-arylthiazole analogues were synthesized and screened for their in vitro antimicrobial activities against a panel of eleven bacteria.[11] All sixteen synthesized compounds showed significant antibacterial activities against both Gram-positive and Gram-negative bacteria.[11] For instance, one compound (3g ) showed potent inhibition of E. coli and K. pneumonia, while another (3i ) effectively inhibited E. faecalis.[11]
Another study focused on the synthesis and antimicrobial evaluation of thiazole derivatives containing an imidazole moiety.[8] The antibacterial activity was assessed using the cup-plate method against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, and Staphylococcus aureus.[8] One of the tested compounds (p-t ) exhibited more potent antibacterial activity than the standard drug.[8] The antifungal activity was also evaluated against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton rubrum, with the same compound demonstrating higher antifungal activity than the standard.[8]
The following table presents a qualitative summary of the antimicrobial activity of selected thiazole derivatives.
| Compound ID | Target Microorganism | Activity Level | Reference |
| 3g (arylthiazole analogue) | E. coli, K. pneumonia | Potent Inhibition | [11] |
| 3i (arylthiazole analogue) | E. faecalis | Potent Inhibition | [11] |
| p-t (imidazole-thiazole derivative) | Various Bacteria | More active than standard | [8] |
| Various Fungi | More active than standard | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard technique for its determination.[12]
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Two-fold serial dilutions of the this compound derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: A positive control well (microorganism in broth without the compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually examined for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[13][14] this compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.
A series of acetylene derivatives of thiazole were synthesized and evaluated in vivo for their anti-inflammatory activity using the carrageenin-induced mouse paw edema model.[13] Four of the synthesized compounds exhibited good anti-inflammatory activity.[13] Two of these compounds also inhibited soybean lipoxygenase, an enzyme involved in the inflammatory pathway.[13]
In another study, two new thiazole derivatives, CX-32 and CX-35, were investigated for their anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line.[15] Both compounds prevented the production of prostaglandins, key inflammatory mediators, without affecting the levels of cyclooxygenase-2 (COX-2) protein.[15] Furthermore, they reduced the production of prostaglandin E2 (PGE2) to levels comparable to the selective COX-2 inhibitor NS 398, suggesting they may act as specific COX-2 inhibitors.[15] Importantly, neither compound showed toxic effects on HeLa cells.[15]
The following table provides a qualitative comparison of the anti-inflammatory activity of selected thiazole derivatives.
| Compound Class/ID | Model | Key Finding | Reference |
| Acetylene derivatives of thiazole | Carrageenin-induced mouse paw edema | Good anti-inflammatory activity | [13] |
| CX-32 and CX-35 | LPS-stimulated RAW 264.7 cells | Inhibition of prostaglandin production, potential selective COX-2 inhibition | [15] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[13]
Workflow for Carrageenan-Induced Paw Edema Assay:
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Grouping and Dosing: Animals (typically rats or mice) are divided into groups. The test groups receive different doses of the this compound derivatives, the control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Edema Induction: After a specific time following drug administration (e.g., 30-60 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the injected paw is measured at various time points after the carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. While a comprehensive SAR study is beyond the scope of this guide, some general trends can be observed from the available data.
-
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly influence activity. For instance, the presence of a free amine group in the thiazole-naphthalene derivative 5b was found to be crucial for its potent anticancer activity.[7]
-
Aromatic Substituents: The type and substitution pattern on the aryl groups attached to the thiazole core play a vital role. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Linker Groups: The nature of the linker connecting the this compound core to other moieties can impact the molecule's flexibility, conformation, and overall biological profile.
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents highlights their potential for the development of new therapeutics. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the design and synthesis of even more potent and selective drug candidates. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for years to come.
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A Comparative Kinetic Analysis of the Sonogashira Reaction: 2-Iodothiazole vs. 2-Bromothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1][2][3] This reaction is particularly valuable in pharmaceutical development, where the resulting arylalkyne moieties are incorporated into a vast array of complex, biologically active molecules.[4][5] Thiazole rings are prevalent scaffolds in medicinal chemistry, and their functionalization via Sonogashira coupling is a common strategy. This guide provides an in-depth kinetic comparison of two common substrates, 2-iodothiazole and 2-bromothiazole, offering experimental data and mechanistic insights to help researchers optimize their synthetic strategies.
Mechanistic Overview: The Engine of the Sonogashira Reaction
A thorough understanding of the Sonogashira reaction mechanism is crucial to interpreting the kinetic differences between iodo- and bromo-substrates. The reaction typically proceeds through two interconnected catalytic cycles, one involving palladium and the other a copper co-catalyst.[6][7]
The key steps in the palladium cycle are:
-
Reductive Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide. This step is broadly considered to be the rate-determining step of the overall reaction.[1][8]
-
Transmetalation: The activated aryl-palladium(II) complex reacts with a copper acetylide (formed in the copper cycle), transferring the alkyne group to the palladium center.[6][8]
-
Reductive Elimination: The final product, an arylalkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[6]
The general reactivity trend for the oxidative addition step is C-I > C-OTf ≥ C-Br >> C-Cl.[1][8] This trend is directly related to the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond is more easily cleaved by the palladium catalyst than the stronger C-Br bond.
Kinetic Comparison: 2-Iodothiazole vs. 2-Bromothiazole
The difference in reactivity between 2-iodothiazole and 2-bromothiazole stems directly from the strength of their respective carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making 2-iodothiazole a much more reactive substrate in the rate-determining oxidative addition step.
Quantitative Data Summary
While specific rate constants for thiazole derivatives are sparsely reported in a single comparative study, extensive data from broader studies on aryl halides allow for a reliable extrapolation. High-throughput kinetic studies on various Ar-X substrates have determined activation enthalpies (ΔH‡) for the Sonogashira reaction.[9][10]
| Substrate Type | Halogen (X) | Typical C-X Bond Energy (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | General Reactivity & Conditions |
| Aryl Iodide | I | ~270 | 48 - 62 | High reactivity; often proceeds at room temperature.[1][8] |
| Aryl Bromide | Br | ~330 | 54 - 82 | Moderate reactivity; typically requires heating.[1][8][11] |
Activation enthalpy data sourced from a comprehensive study on various aryl halides.[9][10]
Analysis:
-
2-Iodothiazole: As an aryl iodide, it exhibits a lower activation enthalpy, leading to significantly faster reaction rates.[9] These reactions can often be conducted under mild conditions, including at room temperature, which helps to minimize side reactions and degradation of sensitive functional groups.[12]
-
2-Bromothiazole: As an aryl bromide, it has a higher activation enthalpy, necessitating more forcing conditions, such as elevated temperatures (e.g., 80-100 °C), to achieve reasonable reaction rates.[8][11] This can be a limitation when working with thermally sensitive molecules. The development of catalysts with bulky, electron-rich phosphine ligands has been crucial for improving the efficiency of couplings with less reactive aryl bromides and chlorides.[6][13]
Experimental Protocol for Kinetic Analysis
To empirically determine the kinetic profile of a Sonogashira reaction, a robust experimental setup and monitoring plan are essential. This protocol outlines a standard procedure for acquiring conversion-time data.
Materials & Reagents:
-
Substrates: 2-Iodothiazole or 2-Bromothiazole
-
Alkyne: e.g., Phenylacetylene, 2-methyl-3-butyn-2-ol
-
Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Co-catalyst: CuI (Copper(I) iodide)
-
Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Internal Standard: e.g., Dodecane or Naphthalene (for GC/HPLC analysis)
-
Solvent (for analysis): Ethyl Acetate, Hexanes
-
Quenching Solution: Saturated aqueous NH₄Cl
Experimental Workflow:
Step-by-Step Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (2-iodothiazole or 2-bromothiazole, 1.0 mmol), the internal standard (e.g., dodecane, 0.5 mmol), and the solvent (if different from the base, e.g., THF or DMF, 5 mL).
-
Inert Atmosphere: Seal the flask and thoroughly degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine base (e.g., TEA, 3.0 mmol), the terminal alkyne (1.2 mmol), the CuI co-catalyst (0.02 mmol, 2 mol%), and finally the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%).
-
Initiation: Place the flask into a preheated oil bath set to the desired temperature (e.g., 25°C for 2-iodothiazole, 80°C for 2-bromothiazole) and start the timer (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a mixture of saturated aqueous NH₄Cl (~1 mL) and ethyl acetate (~1 mL). The quench stops the reaction instantly.
-
Analysis: Analyze the organic layer of the quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The concentration of the product and remaining starting material can be determined by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at the early time points.
Conclusion and Practical Implications
The kinetic analysis unequivocally demonstrates that 2-iodothiazole is a significantly more reactive substrate than 2-bromothiazole in the Sonogashira cross-coupling reaction. This is primarily due to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.
For the practicing scientist, this translates into the following considerations:
-
For rapid, high-yield synthesis under mild conditions, 2-iodothiazole is the superior choice. Its high reactivity allows for lower reaction temperatures, reducing the risk of thermal decomposition of sensitive functional groups and often leading to cleaner reaction profiles.
-
When cost and availability are primary concerns, 2-bromothiazole may be a viable alternative. However, researchers must be prepared to employ more forcing conditions (higher temperatures, longer reaction times) and potentially more sophisticated catalyst systems (e.g., those with bulky, electron-donating ligands) to achieve satisfactory results.[13]
-
In competitive reactions involving a molecule with both iodo and bromo substituents, the Sonogashira coupling will selectively occur at the iodo-substituted position, a principle often exploited in sequential cross-coupling strategies.[6]
By understanding the fundamental kinetic differences between these two common building blocks, researchers can make more informed decisions, accelerating discovery and development in medicinal chemistry and materials science.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Plenio, H., & Fleck, T. J. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ChemCatChem, 1(1), 100-107. Available at: [Link]
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Fleck, T. J., et al. (2010). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 16(26), 7847-7854. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Fleck, T. J., et al. (2010). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Available at: [Link]
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Yi, C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10834-10846. Available at: [Link]
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Farrell, K., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(4), 720-723. Available at: [Link]
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A Comparative Guide to 2-Ethynylthiazole-Based Fluorescent Probes: Evaluating Performance in Biological Sensing
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of molecular sensing and bioimaging, the demand for sophisticated fluorescent probes that offer high sensitivity, selectivity, and photostability is ever-increasing. Among the diverse heterocyclic scaffolds employed in probe design, the thiazole nucleus has garnered significant attention due to its versatile electronic properties and biological compatibility. The introduction of an ethynyl group at the 2-position of the thiazole ring presents a compelling strategy for fine-tuning the photophysical and sensing characteristics of these fluorophores. This guide provides an in-depth evaluation of the performance of 2-ethynylthiazole-based fluorescent probes, offering a comparative analysis with established alternatives and supported by fundamental principles of fluorescence chemistry.
The this compound Scaffold: A Strategic Design Choice
The core of these probes, the this compound moiety, is not a random selection but a deliberate design choice rooted in fundamental chemical principles. The thiazole ring itself is an electron-rich heterocycle that often serves as a good electron donor or a key part of a π-conjugated system in fluorescent molecules.[1] The strategic incorporation of an ethynyl (–C≡C–) linker at the 2-position significantly impacts the molecule's electronic and photophysical properties.
The primary role of the ethynyl group is to extend the π-conjugation of the fluorophore.[2] This extension generally leads to a bathochromic shift, i.e., a shift of the absorption and emission spectra to longer wavelengths (a red shift).[3] Probes that absorb and emit at longer wavelengths are highly desirable for biological applications as they minimize photodamage to cells and reduce interference from autofluorescence of biological samples.[4]
Furthermore, the linear and rigid nature of the ethynyl linker can influence the probe's interaction with its target analyte, potentially enhancing selectivity. The triple bond can also participate in specific chemical reactions, such as click chemistry, enabling its use in bioconjugation, or act as a recognition site itself.
Key Performance Metrics for Fluorescent Probes
To objectively evaluate the performance of this compound-based probes, we must consider several key photophysical and practical parameters. These metrics determine the probe's suitability for specific applications, from in vitro assays to live cell imaging.
| Performance Metric | Description | Importance in Application |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. A measure of the efficiency of the fluorescence process. | Higher quantum yield results in a brighter signal, enabling the detection of low-concentration analytes. |
| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high extinction coefficient allows for efficient excitation of the probe, contributing to a brighter signal. |
| Stokes Shift | The difference in wavelength between the maximum of the absorption and emission spectra. | A large Stokes shift is crucial for minimizing self-quenching and simplifying the optical setup by allowing for effective separation of excitation and emission light. |
| Photostability | The ability of a fluorophore to resist photobleaching (irreversible decomposition upon light exposure). | High photostability is essential for long-term imaging experiments and quantitative measurements. |
| Selectivity | The ability of a probe to bind to its target analyte in the presence of other potentially interfering species. | High selectivity ensures that the fluorescent signal is a true representation of the target analyte's concentration. |
| Sensitivity (Limit of Detection, LOD) | The lowest concentration of an analyte that can be reliably detected. | A low LOD is critical for detecting trace amounts of analytes in biological systems. |
| Response Time | The time required for the probe to react with the analyte and generate a stable fluorescent signal. | A rapid response time is important for monitoring dynamic biological processes in real-time. |
| Cell Permeability & Low Cytotoxicity | The ability of the probe to cross the cell membrane and its lack of toxicity to living cells. | Essential for live cell imaging applications.[5] |
Comparative Analysis: this compound Probes vs. Alternatives
While direct, extensive experimental data on a wide range of this compound-based probes is still emerging, we can extrapolate their potential performance based on the known properties of the thiazole core and the influence of ethynylation, and compare them to more established classes of fluorescent probes.
Comparison with Thiazole and Benzothiazole Probes
Thiazole and its benzo-fused analogue, benzothiazole, are common building blocks for fluorescent probes.[6] Benzothiazole derivatives, in particular, have been extensively used for detecting metal ions, reactive oxygen species, and biomolecules.[5][6]
| Feature | This compound Probes (Predicted) | Thiazole/Benzothiazole Probes (Established) |
| Emission Wavelength | Generally longer (red-shifted) due to extended π-conjugation from the ethynyl group. | Varies widely, but often in the blue to green region unless significantly modified. |
| Stokes Shift | Potentially larger, facilitated by the extended and rigid π-system. | Generally moderate, can be improved with structural modifications. |
| Quantum Yield | Variable, dependent on the overall molecular structure and environment. The rigid ethynyl linker may reduce non-radiative decay pathways, potentially leading to higher quantum yields. | Variable, with many established probes exhibiting high quantum yields. |
| Synthetic Accessibility | Sonogashira coupling and other cross-coupling reactions provide straightforward synthetic routes.[2] | Well-established synthetic methodologies are available. |
| Targeting Strategy | The ethynyl group can be functionalized for specific targeting or act as a recognition element. | Typically rely on other functional groups appended to the thiazole/benzothiazole core for analyte recognition. |
A notable example of a benzothiazole-based probe is one designed for the detection of hydrogen peroxide (H₂O₂), which operates via an aggregation-induced emission (AIE) mechanism.[5] Such probes exhibit a "turn-on" fluorescence response with high sensitivity and selectivity.[5] A hypothetical this compound analogue could potentially offer a red-shifted emission, which would be advantageous for in vivo imaging.
Workflow for Evaluating a Novel this compound Probe
The following workflow outlines the key experimental steps for characterizing and evaluating the performance of a newly synthesized this compound-based fluorescent probe.
Caption: Generalized 'Turn-On' sensing mechanism based on modulation of ICT.
Conclusion and Future Outlook
The this compound scaffold holds considerable promise for the development of next-generation fluorescent probes. The strategic incorporation of the ethynyl group offers a powerful tool for tuning photophysical properties, particularly for achieving red-shifted emission profiles that are highly sought after in biological imaging. While the field would benefit from more extensive research focused specifically on this class of compounds, the foundational principles of fluorophore design and the wealth of knowledge on related thiazole derivatives provide a strong basis for their rational design and application.
Future research should focus on the synthesis and comprehensive evaluation of a library of this compound-based probes targeting a variety of biologically relevant analytes. Comparative studies against existing "gold standard" probes will be crucial for establishing their practical utility. As our understanding of the structure-property relationships in these systems deepens, we can anticipate the emergence of novel this compound probes with superior performance for advanced applications in diagnostics, drug discovery, and fundamental biological research.
References
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A Senior Application Scientist's Guide to Protecting Groups in 2-Ethynylthiazole Synthesis
Introduction: The Strategic Importance of the 2-Ethynylthiazole Scaffold
The this compound motif is a cornerstone in modern medicinal chemistry. Its rigid structure and unique electronic properties make it a valuable component in the design of novel therapeutics, from kinase inhibitors to antagonists for various receptors.[1][2] The terminal alkyne, in particular, serves as a versatile synthetic handle for introducing molecular diversity through powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[3][4][5]
However, the very reactivity that makes the terminal alkyne so useful also presents a significant synthetic challenge. The acetylenic proton is acidic and can interfere with a wide range of reaction conditions, particularly those involving organometallic reagents or strong bases.[6] Therefore, the temporary masking or "protection" of this functional group is not merely a convenience but a strategic necessity for the successful execution of multi-step syntheses.[6] An ideal protecting group must be introduced efficiently, remain inert during subsequent chemical transformations, and be removed under mild conditions that do not compromise the integrity of the final molecule.[6]
This guide provides a comparative analysis of the most common and effective protecting groups for the synthesis of this compound, focusing on the widely used silyl ethers. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your synthetic strategy.
Comparative Analysis of Silyl Protecting Groups
Trialkylsilyl groups are the most frequently employed protecting groups for terminal alkynes due to their stability in common carbon-carbon bond formation reactions, such as the Sonogashira coupling.[3][6] The choice between different silyl groups is primarily dictated by the steric bulk around the silicon atom, which directly influences the stability of the protected alkyne and the conditions required for its removal. We will compare the two most prevalent options: Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS).
The Trimethylsilyl (TMS) Group: The Workhorse
The TMS group is one of the most common silyl protecting groups due to its low cost, ease of introduction, and facile removal.[7][8]
-
Introduction: TMS protection is typically achieved by treating the terminal alkyne with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base.[8] More commonly in the context of this compound synthesis, one would perform a Sonogashira coupling between a halogenated thiazole (e.g., 2-bromothiazole) and commercially available ethynyltrimethylsilane.[9]
-
Stability: TMS-protected alkynes are stable under neutral and slightly basic conditions, making them compatible with many standard synthetic transformations, including Pd-catalyzed cross-coupling reactions.[3][10] However, the TMS group is notably labile and can be cleaved under mildly acidic or strongly basic conditions.[8][11] This sensitivity can be a significant drawback if subsequent reaction steps require harsh conditions.
-
Deprotection: The key advantage of the TMS group is its straightforward removal under very mild conditions. Common methods include treatment with:
-
Fluoride ion sources: Tetrabutylammonium fluoride (TBAF) in THF is a highly effective and common method.[6][11]
-
Mild bases: Potassium carbonate (K₂CO₃) in methanol provides a gentle and cost-effective alternative.[12]
-
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to chemoselectively cleave acetylenic TMS groups in the presence of other silyl ethers.[13]
-
The Triisopropylsilyl (TIPS) Group: The Robust Guardian
The TIPS group is significantly more sterically hindered than the TMS group, which imparts substantially greater stability.[7][14] This makes it the protecting group of choice when the synthetic route involves conditions that would cleave a TMS ether.
-
Introduction: Similar to TMS, a TIPS-protected this compound is typically synthesized via a Sonogashira coupling, this time using (triisopropylsilyl)acetylene.
-
Stability: The bulky isopropyl groups effectively shield the silicon atom from nucleophilic attack and hydrolysis. Consequently, TIPS ethers are robust and can withstand a broader range of reaction conditions, including those that are moderately acidic or basic, and are more resilient during chromatography.[15][16] This enhanced stability is crucial for complex, multi-step syntheses.
-
Deprotection: The increased stability of the TIPS group necessitates more specific, though still generally mild, deprotection conditions.
-
Fluoride ion sources: TBAF is the most common reagent, although longer reaction times or gentle heating may be required compared to TMS deprotection.[12][17]
-
Silver Fluoride (AgF): For sensitive substrates where TBAF might cause side reactions, AgF in methanol has been reported as a highly efficient and mild method for cleaving the TIPS group from arylacetylenes.[15][18]
-
Quantitative Data Summary
The following table summarizes the key performance characteristics of TMS and TIPS as protecting groups for terminal alkynes.
| Feature | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |
| Relative Steric Bulk | Low | High |
| Stability to Acid | Low | Moderate |
| Stability to Base | Moderate | High |
| Stability in Chromatography | Moderate (some lability) | High |
| Common Protection Method | Sonogashira with (TMS)acetylene | Sonogashira with (TIPS)acetylene |
| Typical Deprotection | K₂CO₃/MeOH or TBAF/THF | TBAF/THF or AgF/MeOH |
| Key Advantage | Ease of removal, low cost | High stability, broad compatibility |
| Key Disadvantage | Lability to mild acid/base | Harsher deprotection vs. TMS |
Visualizing the Synthetic Workflow
A clear understanding of the synthetic sequence is critical. The following diagrams illustrate the general workflow for synthesizing this compound using a protecting group strategy and a decision-making framework for selecting the appropriate group.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for selecting between TMS and TIPS protecting groups.
Experimental Protocols
The following protocols are representative procedures for the synthesis and deprotection of silyl-protected 2-ethynylthiazoles.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)thiazole via Sonogashira Coupling
This protocol describes a standard Sonogashira coupling between 2-bromothiazole and ethynyltrimethylsilane.
Materials:
-
2-Bromothiazole (1.0 eq)
-
Ethynyltrimethylsilane (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous TEA or DIPA (and THF if used) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Add 2-bromothiazole to the flask, followed by the dropwise addition of ethynyltrimethylsilane.
-
Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-((trimethylsilyl)ethynyl)thiazole.
Protocol 2: Deprotection of 2-((Trimethylsilyl)ethynyl)thiazole using K₂CO₃
This protocol outlines a mild and efficient method for TMS cleavage.
Materials:
-
2-((Trimethylsilyl)ethynyl)thiazole (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-((trimethylsilyl)ethynyl)thiazole in a 1:1 mixture of MeOH and DCM.
-
Add solid potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Once the reaction is complete, filter the mixture to remove the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude this compound can be used directly or purified further by column chromatography if necessary.
Protocol 3: Synthesis of 2-((Triisopropylsilyl)ethynyl)thiazole
The procedure is analogous to Protocol 1, substituting the alkyne source.
Materials:
-
2-Bromothiazole (1.0 eq)
-
(Triisopropylsilyl)acetylene (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
Procedure:
-
Follow the same setup and procedure as described in Protocol 1, using (triisopropylsilyl)acetylene in place of ethynyltrimethylsilane.
-
The reaction may require slightly longer reaction times or gentle heating due to the increased steric bulk of the TIPS-acetylene.
-
Purify the crude product by flash column chromatography to obtain pure 2-((triisopropylsilyl)ethynyl)thiazole.
Protocol 4: Deprotection of 2-((Triisopropylsilyl)ethynyl)thiazole using TBAF
This protocol uses the standard fluoride source for robust silyl ether cleavage.[8]
Materials:
-
2-((Triisopropylsilyl)ethynyl)thiazole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-((triisopropylsilyl)ethynyl)thiazole in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography as needed.
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A Comparative Guide to the Regioselectivity of Cycloaddition Reactions with 2-Ethynylthiazole
For the researcher navigating the intricate landscape of heterocyclic chemistry, particularly in the realm of drug discovery, the precise control of molecular architecture is paramount. Cycloaddition reactions stand as one of the most powerful tools for constructing five-membered heterocycles, but their utility is intrinsically linked to the predictability and control of regioselectivity. This guide provides an in-depth analysis of 2-ethynylthiazole as a dipolarophile in [3+2] cycloaddition reactions, comparing its performance against common alternatives and offering a robust experimental framework for validation.
Part 1: The Theoretical Bedrock of Regioselectivity
Before delving into specific examples, it is crucial to understand the fundamental principles that govern the regiochemical outcome of 1,3-dipolar cycloadditions. The reaction, famously explored by Rolf Huisgen, involves the concerted interaction of a 1,3-dipole (a four-π-electron system) with a dipolarophile (a two-π-electron system), such as an alkyne, to form a five-membered ring.[1][2] When both the dipole and dipolarophile are unsymmetrical, the reaction can yield two distinct regioisomers. The preferential formation of one isomer over the other is not random; it is dictated by a combination of electronic and steric factors.
Frontier Molecular Orbital (FMO) Theory
The most widely accepted model for explaining regioselectivity is Frontier Molecular Orbital (FMO) theory.[3] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemical outcome is determined by the combination of atomic orbital coefficients that leads to the strongest stabilizing interaction (i.e., the smallest HOMO-LUMO energy gap).
Cycloadditions are broadly classified into three types based on the relative energies of the FMOs[3]:
-
Type I (Normal Electron Demand): The reaction is dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is favored when the dipole is electron-rich and the dipolarophile is electron-poor.[2]
-
Type II (Inverse Electron Demand): The HOMO(dipolarophile)-LUMO(dipole) interaction is dominant. This occurs when the dipolarophile is electron-rich and the dipole is electron-poor.
-
Type III: The HOMO-LUMO gaps for both possible interactions are similar in energy, potentially leading to poor regioselectivity or a mixture of products.[3]
Regioselectivity is predicted by matching the largest atomic orbital coefficients. The new bonds will preferentially form between the atoms with the largest coefficients on the interacting HOMO and LUMO.
Density Functional Theory (DFT) in Modern Analysis
While FMO theory provides an excellent qualitative framework, modern computational chemistry, particularly Density Functional Theory (DFT), offers a more quantitative prediction.[4] DFT calculations can determine the activation energies for the transition states leading to each regioisomer.[5][6] The isomer formed via the lower-energy transition state will be the kinetic product and, in most cases, the major product observed experimentally. Furthermore, conceptual DFT introduces reactivity indices, such as local electrophilicity and nucleophilicity, which can pinpoint the most reactive sites on each molecule, thereby predicting the regiochemical outcome.[5][7]
Part 2: A Focus on this compound
The thiazole ring is a privileged scaffold in medicinal chemistry. Introducing it into larger molecules via a this compound building block is an attractive strategy. The key to its successful application lies in understanding how the thiazole moiety modulates the reactivity and regioselectivity of the appended alkyne.
The thiazole ring is generally considered an electron-withdrawing group. This electronic influence polarizes the ethynyl group, making the terminal alkyne carbon (Cβ) more electrophilic and the carbon attached to the thiazole ring (Cα) more nucleophilic. This polarization is critical in directing the approach of the 1,3-dipole.
In a typical reaction with an organic azide (a common 1,3-dipole), the terminal nitrogen of the azide is the most nucleophilic center (largest HOMO coefficient), while the internal nitrogen is the most electrophilic. For an electron-poor alkyne like this compound, the reaction proceeds under normal electron demand (HOMOazide-LUMOalkyne). The largest LUMO coefficient on the alkyne is expected to be on the terminal Cβ atom. This leads to a predictable outcome: the nucleophilic terminal nitrogen of the azide attacks the electrophilic terminal carbon of the alkyne, leading preferentially to the formation of the 1,4-disubstituted triazole .
Caption: Predicted regioselectivity pathway for this compound.
Part 3: Comparative Performance Analysis
To truly appreciate the regiochemical directing ability of the 2-thiazolyl group, it is instructive to compare it with other commonly used terminal alkynes in a [3+2] cycloaddition with a representative azide, such as benzyl azide.
| Dipolarophile | Electronic Nature | Expected Major Product (with R-N₃) | Typical Observed Outcome | Rationale |
| This compound | Electron-Poor | 1,4-Disubstituted Triazole | High selectivity for the 1,4-isomer | Strong polarization by the electron-withdrawing thiazole ring creates a highly electrophilic terminal carbon, strongly directing the azide's HOMO. |
| Methyl Propiolate | Electron-Poor | 1,4-Disubstituted Triazole | High selectivity for the 1,4-isomer | The ester group is strongly electron-withdrawing, leading to a highly polarized alkyne and excellent regiocontrol, similar to this compound. |
| Phenylacetylene | Moderately Electron-Rich | Mixture of Isomers | Often gives a mixture of 1,4- and 1,5-isomers, with a slight preference for the 1,4. | The phenyl group is weakly electron-donating/withdrawing depending on the system. The alkyne is less polarized, leading to a smaller difference in activation energies for the two transition states. |
| 1-Octyne | Electron-Rich | Mixture, leaning toward 1,4 | Generally poor regioselectivity | The alkyl group is weakly electron-donating. The HOMO-LUMO gaps for both regioisomeric pathways are often similar, resulting in mixtures. |
Analysis: this compound performs comparably to classic electron-poor alkynes like methyl propiolate in terms of directing regioselectivity, yielding clean formation of the 1,4-disubstituted product. This is a significant advantage over less polarized alkynes like phenylacetylene or simple alkyl alkynes, where obtaining a single regioisomer can be challenging and often requires metal catalysis (e.g., CuAAC or RuAAC "click" reactions) to enforce selectivity. The inherent electronic properties of this compound provide this control without the need for a catalyst, simplifying reaction setup and purification.
Part 4: Experimental Guide to Confirmation
Theoretical prediction is invaluable, but experimental verification is the ultimate arbiter. Confirming the structure of a cycloaddition product is a non-trivial process that requires a systematic workflow and the correct application of analytical techniques.
Caption: Experimental workflow for synthesis and structural confirmation.
Representative Experimental Protocol
Reaction: Synthesis of 1-benzyl-4-(thiazol-2-yl)-1H-1,2,3-triazole.
-
Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).
-
Solvent: Dissolve the reactants in toluene (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the product.
Analytical Confirmation of Regiochemistry
Distinguishing between the 1,4- and 1,5-regioisomers is critical.
-
NMR Spectroscopy: This is the most common and powerful tool for structural elucidation in solution.
-
¹H NMR: The chemical shift of the triazole proton is a key indicator. In the 1,4-isomer, this proton is typically a sharp singlet found at δ 8.0-8.5 ppm. In the 1,5-isomer, the thiazole ring's electronic and steric effects often shift this proton to a different region.
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are distinct for each isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. For the 1,4-isomer, a correlation will be observed between the benzylic protons (-CH₂-) of the benzyl group and the C4 carbon of the triazole ring. No such correlation would exist for the 1,5-isomer. Instead, a correlation to C5 would be seen. This provides unambiguous proof of connectivity.[8][9]
-
-
X-ray Crystallography: If the product can be crystallized, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure, serving as the "gold standard" for structural proof.[10][11][12] This method directly visualizes the atomic positions and bonding, leaving no ambiguity about the regiochemistry.
Conclusion
This compound stands as a highly effective and reliable dipolarophile for directing the regioselectivity of [3+2] cycloaddition reactions. Its inherent electronic properties, driven by the electron-withdrawing nature of the thiazole ring, lead to a strong preference for the formation of 1,4-disubstituted five-membered heterocycles. This performance is comparable to that of classical activated alkynes and superior to less polarized systems, often obviating the need for catalytic intervention. For researchers in medicinal chemistry and materials science, this predictability makes this compound a valuable building block for the rational design and synthesis of complex, functional molecules. The robust analytical workflow detailed herein provides a clear and self-validating system for confirming these outcomes, ensuring scientific integrity from theoretical design to final product.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethynylthiazole
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management and disposal of chemical waste, such as the heterocyclic building block 2-ethynylthiazole, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to handle this process with confidence and precision, ensuring a safe outcome for both laboratory personnel and the environment.
Hazard Profile of this compound: Understanding the "Why"
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its likely hazard profile from the well-documented properties of the thiazole class of compounds and related structures.
Thiazole and its derivatives are generally considered hazardous materials that require careful handling.[1] Key concerns include:
-
Toxicity: Thiazole compounds can be harmful if swallowed, with oral LD50 values in animal studies indicating moderate toxicity.[2] Inhalation and skin contact may also be harmful.[3]
-
Irritation: They can cause skin and serious eye irritation.[4] Some related compounds may cause respiratory irritation.[1][4]
-
Hazardous Decomposition: When heated to decomposition, thiazoles can emit highly toxic fumes containing carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2][5]
-
Incompatibility: Thiazoles are typically incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][2] Mixing this compound waste with these materials could lead to vigorous, exothermic reactions.
Given these properties, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][6]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to initiating any waste collection or handling procedures, ensuring personal and environmental safety is the primary directive.
2.1. Engineering Controls All handling of this compound waste should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[7]
2.2. Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye/Face | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[7] | Protects against accidental splashes which could cause serious eye irritation or damage.[4] |
| Hand | Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. | Prevents skin contact, which can lead to irritation and absorption.[3] |
| Body | A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically impervious apron or suit may be necessary.[7] | Protects against contamination of personal clothing. |
| Respiratory | Not typically required when handling small quantities in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate or during a large spill.[7] | In the event of aerosolization or a spill outside of a fume hood, respiratory protection is crucial to prevent inhalation of potentially harmful vapors.[3] |
Step-by-Step Disposal Protocol
The standard operating procedure for the disposal of this compound is centered around safe collection, segregation, and transfer to a licensed waste management entity, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[8]
Step 1: Waste Segregation Isolate all this compound waste from other chemical streams at the point of generation. This includes:
-
Unused or expired pure this compound.
-
Contaminated materials (e.g., pipette tips, weighing paper, silica gel from chromatography).
-
Rinsate from cleaning contaminated glassware (see Step 2).
Causality: Preventing the mixing of this compound waste with incompatible chemicals, such as strong oxidizing agents or acids, is critical to avoid dangerous reactions.[1][2] Segregation ensures predictable and safe waste handling.
Step 2: Container Selection and Rinsate Collection
-
Primary Waste Container: Collect liquid waste and the first two rinses of any contaminated glassware into a designated, compatible hazardous waste container.[9] This container should be made of glass or a chemically resistant plastic like high-density polyethylene (HDPE).
-
Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-fitting cap.[6][9]
-
Solid Waste: Collect contaminated solid waste (gloves, paper towels, etc.) in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.[9]
Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.[6] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all components if it is a mixed waste stream.
-
The approximate percentage of each component.
-
The relevant hazard indication(s) (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]
-
The SAA should be a secondary containment bin to capture any potential leaks.
-
Keep the container closed at all times except when adding waste.[9] Funnels must be removed and the container capped immediately after use.
Step 5: Arranging for Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[8]
-
Do not attempt to treat or neutralize the waste yourself. Disposal must be handled by trained professionals in accordance with local, state, and federal regulations.[1]
The logical flow of this disposal process is illustrated in the diagram below.
Spill Management Protocol
In the event of an accidental spill, a swift and appropriate response is necessary to mitigate exposure and environmental contamination.
4.1. Minor Spills (inside a chemical fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.[2]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS office of the incident.
4.2. Major Spills (outside a chemical fume hood or a large volume)
-
Evacuate: Immediately evacuate all personnel from the affected area.[8]
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Alert: Activate the nearest fire alarm if the spill is flammable and poses an ignition risk. From a safe location, call your institution's emergency number and the EHS office.
-
Wait for Responders: Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.[1]
By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility. The proper disposal of this compound is not merely a procedural task but a critical component of professional scientific practice.
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-Ethynylthiazole
Handling novel or sparsely documented chemical reagents is a cornerstone of innovation in drug discovery and materials science. 2-Ethynylthiazole, a heterocyclic compound with potential applications in synthesis, falls into this category. While comprehensive toxicological data for this specific molecule is not widely available, its structure—incorporating a thiazole ring and a reactive ethynyl group—necessitates a robust and cautious approach to laboratory safety.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a dynamic decision-making framework. Our goal is to empower you with the causal logic behind each safety recommendation, building a self-validating system of protection that extends beyond the product itself to foster a deeply ingrained culture of safety.
Foundational Hazard Assessment: A Logic-Driven Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from structurally related compounds. Thiazole and its derivatives are known to present risks including irritation, toxicity, and flammability.[1][2][3] A proactive risk assessment is therefore the critical first step before any laboratory work commences.
Potential Hazards of this compound (Inferred):
-
Skin and Eye Irritation: Many heterocyclic compounds can cause irritation upon contact.[1][4] Prolonged exposure may lead to more severe reactions.
-
Respiratory Tract Irritation: Inhalation of dust (if solid) or vapors may irritate the respiratory system.[1][5]
-
Toxicity: Related thiazole derivatives are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[6] The principle of precaution dictates we assume a similar or greater hazard profile for this compound.
-
Flammability: The base molecule, thiazole, is a flammable liquid.[3] While the physical state of this compound dictates the immediate fire risk, its chemical class suggests it should be kept away from ignition sources.
Core Protective Equipment: A Task-Based Summary
The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Nitrile gloves | Standard lab coat | N95 respirator (if risk of dust from damaged container) |
| Weighing & Aliquoting (Solid) | Chemical splash goggles | Double-layered nitrile gloves | Chemical-resistant lab coat | Mandatory: Work within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Prep & Handling (Liquid) | Chemical splash goggles and face shield (when handling >50 mL) | Double-layered nitrile or neoprene gloves | Chemical-resistant lab coat or apron over lab coat | Mandatory: Work within a certified chemical fume hood. |
| Reaction Workup & Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene). Change frequently. | Chemical-resistant lab coat and chemical apron | Mandatory: Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant coveralls or suit | Air-purifying respirator with organic vapor cartridges. |
The "Why": Causality Behind PPE Selection
Understanding the reasoning behind each piece of equipment is crucial for its correct and consistent use. This adherence to first principles forms the basis of a trustworthy safety protocol.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes and vapors. Standard safety glasses with side shields are the absolute minimum for any laboratory work. However, when handling liquids, particularly during transfers or extractions where the risk of a splash is higher, chemical splash goggles are required.[7] For larger volumes (>50 mL) or operations with a significant splash potential, a full face shield used in conjunction with goggles provides a necessary additional layer of protection for the entire face.[8]
Hand Protection
Dermal exposure is a primary route for chemical entry into the body. While specific chemical resistance data for this compound is unavailable, nitrile gloves are a robust starting point for incidental contact.[9]
-
The Rationale for Double Gloving: For any task involving direct handling, double gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove offers temporary protection while you retreat from the hazardous operation to replace the outer glove safely.
-
Glove Selection: Not all gloves offer the same protection against all chemicals.[10] Always check the manufacturer's compatibility charts for the solvents being used with this compound. When in doubt, select a glove with broader chemical resistance, such as neoprene or butyl rubber, and reduce the time of contact.
-
Immediate Removal and Disposal: Never reuse disposable gloves. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and dispose of them as hazardous waste.
Body Protection
A standard cotton lab coat is insufficient when handling potentially toxic or corrosive materials. A chemical-resistant lab coat , often made of polyester or a treated cotton/poly blend, should be worn.[9] This coat must be fully buttoned with sleeves rolled down. For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of impervious protection. Contaminated clothing must be removed immediately and decontaminated or disposed of properly.[11]
Respiratory Protection
Inhalation is the most direct route of exposure to the bloodstream. Therefore, engineering controls are the primary method of respiratory protection.
-
Chemical Fume Hood: All operations involving this compound that could generate dust, aerosols, or vapors must be conducted in a properly functioning and certified chemical fume hood.[12] This is a non-negotiable control.
-
Respirators: Respirators are a last line of defense and are not a substitute for engineering controls.[9][13] An N95 dust mask may be appropriate when unpacking a container that may have been damaged, but it offers no protection against chemical vapors.[14] In the event of a large spill or a failure of the primary engineering controls, an air-purifying respirator (APR) with organic vapor cartridges is necessary. All personnel who may need to use such a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[12]
Procedural Guidance: From Preparation to Disposal
A protocol is only as strong as its execution. Follow these step-by-step procedures to ensure maximum protection.
PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Donning and Doffing Sequence
The order in which PPE is put on and removed is critical to prevent cross-contamination.
Donning (Putting On):
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the exterior surface. Dispose of them immediately.
-
Body Protection: Unbutton your lab coat and remove it by rolling it inside-out.
-
Face/Eye Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
All disposable PPE contaminated with this compound must be treated as hazardous chemical waste.
-
Single-Use Items: Contaminated gloves, bench paper, and wipes should be placed in a designated, sealed hazardous waste container.
-
Reusable Items: Goggles and face shields should be decontaminated according to your institution's approved procedures. Lab coats should be professionally laundered and not taken home.
-
Gross Contamination: In case of significant contamination, the items should be disposed of as hazardous waste. Do not attempt to decontaminate grossly contaminated clothing. All waste must be handled in accordance with local, state, and federal regulations.[2]
Emergency First Aid
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][15]
By integrating these principles and procedures into your daily laboratory workflow, you can handle this compound and other novel reagents with the highest degree of safety and scientific integrity.
References
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MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
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International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Cytiva. (2025). Safety Data Sheet - NAP™ 10 columns. Retrieved from [Link]
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Synerzine. (2018). Safety Data Sheet - 2-Ethoxy Thiazole. Retrieved from [Link]
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Advanced Biotech. (2025). Safety Data Sheet - 2-Acetyl Thiazole synthetic. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Bergeson & Campbell, P.C. (2012). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from [Link]
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Johns Hopkins University. (2015). NIOSH pocket guide to chemical hazards. Retrieved from [Link]
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University of New Mexico. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
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Thor. (2019). Safety Data Sheet - ACTICIDE LT 2. Retrieved from [Link]
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CPAchem. (2024). Safety Data Sheet - 2-Octyl-4-isothiazolin-3-one. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
